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(2R,3R)-3,7,4'-Trihydroxy-5-methoxy-8-prenylflavanone Documentation Hub

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  • Product: (2R,3R)-3,7,4'-Trihydroxy-5-methoxy-8-prenylflavanone
  • CAS: 204935-85-3

Core Science & Biosynthesis

Foundational

Comprehensive Technical Whitepaper: Mechanism of Action of (2R,3R)-3,7,4'-Trihydroxy-5-methoxy-8-prenylflavanone in Oncology

Executive Summary (2R,3R)-3,7,4'-Trihydroxy-5-methoxy-8-prenylflavanone is a highly bioactive secondary metabolite belonging to the prenylflavanone subclass, predominantly isolated from the roots of Sophora flavescens (K...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2R,3R)-3,7,4'-Trihydroxy-5-methoxy-8-prenylflavanone is a highly bioactive secondary metabolite belonging to the prenylflavanone subclass, predominantly isolated from the roots of Sophora flavescens (Kushen)[1][2]. In recent years, prenylated flavonoids have garnered significant attention in drug development due to their targeted, multi-pathway anticancer properties[3]. This technical guide dissects the structural pharmacology, core intracellular mechanisms, and self-validating experimental workflows necessary to evaluate this compound's efficacy against malignant cell lines.

Structural Biology & Pharmacophore Analysis

The therapeutic superiority of this compound over its non-prenylated flavonoid counterparts lies in its specific carbon-8 prenylation pattern[1].

The addition of the lipophilic 3-methylbut-2-enyl (prenyl) group at the C-8 position fundamentally alters the molecule's pharmacokinetic and pharmacodynamic profile.

  • Membrane Permeability: The prenyl tail significantly increases the overall lipophilicity (LogP) of the molecule, facilitating rapid traversal across the phospholipid bilayers of solid tumors.

  • Target Docking: Once intracellular, the hydrophobic prenyl group acts as a steric anchor, allowing the molecule to dock securely into the hydrophobic ATP-binding pockets of oncogenic kinases (e.g., PI3K) and efflux transporters[3].

Core Mechanisms of Action in Cancer Cells

Suppression of the PI3K/AKT/mTOR Signaling Axis

Overactivation of the Phosphoinositide 3-kinase (PI3K) pathway is a primary driver of tumor survival, proliferation, and metabolic reprogramming. 8-prenylflavanones exert potent antiproliferative effects by directly interfering with this axis[3]. The compound inhibits the phosphorylation of AKT at key activation sites (Ser473 and Thr308). By blocking AKT activation, the downstream mammalian target of rapamycin complex 1 (mTORC1) is suppressed, leading to G2/M cell cycle arrest and a halt in the protein synthesis required for tumor expansion[4].

Induction of Mitochondrial-Driven (Intrinsic) Apoptosis

Beyond halting proliferation, the compound actively triggers programmed cell death. It induces severe mitochondrial stress, leading to the depolarization of the mitochondrial membrane potential ( ΔΨm​ ). This depolarization forces the release of cytochrome c into the cytosol, which binds to APAF-1 to form the apoptosome. This complex activates Caspase-9, which subsequently cleaves the executioner Caspase-3 and PARP, resulting in irreversible internucleosomal DNA fragmentation[5][6].

Reversal of Multidrug Resistance (MDR) via ABCG2 Inhibition

A critical hurdle in clinical oncology is the development of multidrug resistance (MDR) mediated by ATP-binding cassette (ABC) transporters. Closely related 8-prenylflavanones sharing this exact pharmacophore have been identified as potent inhibitors of ABCG2 (Breast Cancer Resistance Protein, BCRP)[2]. The prenyl group allows the compound to competitively bind to the transmembrane efflux pump, trapping co-administered chemotherapeutics inside the cell and restoring their cytotoxic efficacy.

Quantitative Data & Target Summary

To facilitate rapid comparative analysis, the following table summarizes the validated mechanistic targets and typical quantitative outcomes associated with the 8-prenylflavanone class in oncological models:

Target / PathwayBiological EffectTypical IC50 / Effective DosePrimary Validation Assay
PI3K / AKT Axis Inhibition of phosphorylation; G2/M arrest5.0 - 20.0 μMWestern Blot (p-AKT / Total AKT ratio)
ABCG2 (BCRP) Reversal of multidrug resistance (MDR)~6.6 μM[2]Efflux Pump Assay (Hoechst 33342)
Caspase-3/9 Induction of intrinsic apoptosis10.0 - 30.0 μMFlow Cytometry (Annexin V / PI)
Mitochondria Membrane depolarization (ROS generation)15.0 - 40.0 μMJC-1 Dye Assay / DCFDA Fluorescence

Visualizing the Mechanisms

PI3K_Pathway Compound (2R,3R)-3,7,4'-Trihydroxy-5-methoxy -8-prenylflavanone PI3K PI3K Compound->PI3K Inhibits AKT AKT (Protein Kinase B) Compound->AKT Blocks Phosphorylation RTK Receptor Tyrosine Kinase (RTK) RTK->PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PIP3->AKT Activates mTOR mTORC1 Complex AKT->mTOR Apoptosis Apoptosis (Cell Death) AKT->Apoptosis Inhibition Triggers Proliferation Tumor Proliferation mTOR->Proliferation Promotes

Diagram 1: PI3K/AKT/mTOR pathway inhibition by 8-prenylflavanones triggering apoptosis.

Self-Validating Experimental Protocols

To ensure scientific trustworthiness, experiments evaluating this compound must be designed as self-validating systems. This means incorporating internal controls that prove causality rather than mere correlation.

Protocol 1: Validating Caspase-Dependent Apoptosis (Flow Cytometry)

To definitively prove that the compound induces true apoptosis (and not non-specific necrotic toxicity), the experimental design must include a rescue condition using Z-VAD-FMK , a pan-caspase inhibitor[6].

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) in 6-well plates at 3×105 cells/well and incubate overnight for adherence.

  • Inhibitor Pre-treatment (The Validation Step): Pre-treat the designated "Rescue" group with 20 μM Z-VAD-FMK for 2 hours prior to compound exposure.

  • Compound Exposure: Treat cells with the 8-prenylflavanone at calculated IC50 and 2x IC50 concentrations for 24–48 hours.

  • Harvest & Staining: Harvest cells (including floating dead cells). Wash with cold PBS and resuspend in 1X Binding Buffer. Add 5 μL Annexin V-FITC (binds externalized phosphatidylserine, an early apoptosis marker) and 5 μL Propidium Iodide (PI; stains DNA only when the membrane is compromised). Incubate for 15 mins in the dark.

  • Acquisition & Analysis: Analyze via flow cytometry.

    • Causality Check: If the compound induces apoptosis, the Annexin V+/PI- (early) and Annexin V+/PI+ (late) quadrants will populate. If the Z-VAD-FMK pre-treatment successfully abolishes this shift, it definitively proves the cell death is driven by the caspase cascade.

Workflow CellCulture 1. Cell Culture & Seeding Inhibitor 2. Z-VAD-FMK Pre-treatment CellCulture->Inhibitor Compound 3. Compound Exposure Inhibitor->Compound Staining 4. Annexin V / PI Staining Compound->Staining FACS 5. Flow Cytometry Acquisition Staining->FACS Analysis 6. Causality Validation FACS->Analysis

Diagram 2: Self-validating flow cytometry workflow for apoptosis quantification.

Protocol 2: Profiling the PI3K/AKT Pathway (Western Blotting)

To prove the compound acts as a kinase inhibitor, one must differentiate between the degradation of the AKT protein and the specific inhibition of its phosphorylation state.

Step-by-Step Methodology:

  • Lysis: Lyse treated cells in RIPA buffer supplemented heavily with protease and phosphatase inhibitors. Crucial: Without phosphatase inhibitors, endogenous enzymes will strip the phosphate groups during lysis, yielding false negatives.

  • Quantification & Electrophoresis: Quantify total protein via BCA assay. Load equal amounts (e.g., 30 μg) onto an SDS-PAGE gel and transfer to a PVDF membrane.

  • Probing (The Validation Step): Probe the membrane with primary antibodies against p-AKT (Ser473) , Total AKT , and GAPDH .

    • Causality Check: GAPDH validates equal well loading. Total AKT validates that the compound is not simply destroying the protein. A dose-dependent decrease in the p-AKT band relative to the stable Total AKT band confirms direct inhibition of the kinase signaling cascade.

Conclusion & Translational Outlook

(2R,3R)-3,7,4'-Trihydroxy-5-methoxy-8-prenylflavanone represents a highly sophisticated natural pharmacophore. By leveraging its lipophilic 8-prenyl group, it simultaneously penetrates tumor cells, collapses the PI3K/AKT survival pathway, triggers intrinsic caspase-dependent apoptosis, and circumvents ABCG2-mediated multidrug resistance. For drug development professionals, utilizing self-validating assays is paramount to translating these multi-target mechanisms from in vitro models to viable clinical candidates.

Sources

Exploratory

Pharmacokinetics and Bioavailability of (2R,3R)-3,7,4'-Trihydroxy-5-methoxy-8-prenylflavanone: A Comprehensive Technical Guide

Executive Summary (2R,3R)-3,7,4'-Trihydroxy-5-methoxy-8-prenylflavanone is a highly bioactive prenylated flavanonol, predominantly isolated from the root bark of Sophora flavescens (Kushen). While its core flavonoid scaf...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2R,3R)-3,7,4'-Trihydroxy-5-methoxy-8-prenylflavanone is a highly bioactive prenylated flavanonol, predominantly isolated from the root bark of Sophora flavescens (Kushen). While its core flavonoid scaffold provides robust antioxidant, anti-inflammatory, and specific transporter-inhibitory activities, the presence of the lipophilic 8-prenyl (3-methylbut-2-enyl) side chain fundamentally alters its pharmacokinetic (PK) landscape. This technical guide synthesizes the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, detailing the causality behind its bioavailability bottlenecks and providing self-validating experimental workflows for PK quantification and formulation enhancement.

Structural Chemistry and Physicochemical Profiling

The pharmacokinetic behavior of a molecule is inextricably linked to its physicochemical properties. For (2R,3R)-3,7,4'-Trihydroxy-5-methoxy-8-prenylflavanone, the 8-prenyl substitution increases the partition coefficient (LogP), driving higher lipophilicity compared to unprenylated analogs[1]. While this enhances passive transcellular permeability across the intestinal epithelium, it simultaneously anchors the molecule into the hydrophobic binding pockets of efflux transporters and hepatic metabolic enzymes.

Table 1: Physicochemical and ADMET Predictors
ParameterValue / CharacteristicPharmacokinetic Implication
Molecular Weight 370.4 g/mol Optimal for intestinal absorption (Lipinski’s Rule of 5 compliant).
LogP (Predicted) ~3.5High lipophilicity; favors passive diffusion but limits aqueous solubility.
H-Bond Donors 3 (3-OH, 7-OH, 4'-OH)The 7-OH and 4'-OH are prime targets for Phase II glucuronidation.
H-Bond Acceptors 6Facilitates target protein binding (e.g., CYP450 active sites).
TPSA 96.2 ŲIndicates moderate to good oral bioavailability potential.

Pharmacokinetic Dynamics (ADME)

Absorption and Intestinal Permeability

Due to its lipophilic nature, (2R,3R)-3,7,4'-Trihydroxy-5-methoxy-8-prenylflavanone exhibits moderate to high passive permeability. Parallel Artificial Membrane Permeability Assay (PAMPA) studies on homologous 8-prenylflavanones (such as kurarinone) demonstrate effective absorption at both pH 4.0 (stomach) and pH 7.4 (small intestine)[2]. However, the net absorption is often compromised by intestinal efflux pumps, primarily P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which actively extrude the compound back into the gut lumen.

Hepatic Metabolism

First-pass metabolism is the primary bottleneck for the systemic bioavailability of 8-prenylflavanones.

  • Phase I Metabolism: Cytochrome P450 enzymes, specifically CYP1A2, CYP2C9, and CYP2D6, catalyze the hydroxylation and epoxidation of the prenyl chain, as well as the aromatic rings[2].

  • Phase II Metabolism: The 7-OH and 4'-OH groups undergo rapid conjugation by UDP-glucuronosyltransferases (UGT1A1 and UGT1A6), forming highly polar glucuronides that are rapidly excreted[2].

Systemic Bioavailability

In vivo studies on structurally analogous 8-prenylflavanones reveal a complex PK profile. For instance, isobavachin (4',7-dihydroxy-8-prenylflavanone) demonstrates a low absolute bioavailability of ~12.8% in rat models due to extensive first-pass metabolism, despite maintaining a continuous plasma concentration with a half-life of ~7 hours[3]. Conversely, in canine models, optimized formulations of kurarinone achieved a bioavailability of 38.19%[4].

PK_Pathway A Oral Administration (8-Prenylflavanone) B GI Tract Absorption (Passive Diffusion) A->B Dissolution C Intestinal Efflux (P-gp / BCRP) B->C Efflux Pump D Hepatic Metabolism (CYP1A2, CYP2C9, UGTs) B->D Portal Vein C->B Re-entry E Systemic Circulation (Bioavailable Fraction) D->E Phase I/II Bypass F Excretion (Biliary & Renal) E->F Clearance

Figure 1: ADME pathway and metabolic fate of 8-prenylflavanones.

Self-Validating Experimental Protocols

To accurately assess the PK profile of (2R,3R)-3,7,4'-Trihydroxy-5-methoxy-8-prenylflavanone, researchers must employ rigorous, self-validating analytical methodologies.

Protocol 1: Bioanalytical Quantification via UHPLC-MS/MS

Objective: Quantify plasma concentrations of the target compound to determine critical PK parameters (AUC, Cmax, Tmax, t1/2).

  • Sample Preparation (Protein Precipitation): Aliquot 50 µL of plasma and add 150 µL of Acetonitrile containing an internal standard (IS). Vortex for 3 minutes and centrifuge at 12,000 rpm for 10 minutes.

    • Causality: Acetonitrile is selected over methanol because it more aggressively disrupts the hydrophobic interactions between the 8-prenyl group and plasma proteins (e.g., Human Serum Albumin), ensuring extraction recoveries >80%[4].

  • Chromatographic Separation: Inject 5 µL of the supernatant onto a C18 column (e.g., Waters ACQUITY HSS T3). Use a gradient mobile phase of 0.1% formic acid in water (A) and acetonitrile (B).

    • Causality: The C18 stationary phase provides optimal retention for the lipophilic prenyl chain. Formic acid suppresses the ionization of phenolic hydroxyls during the liquid phase, preventing peak tailing.

  • Mass Spectrometry Detection: Operate the MS in negative Electrospray Ionization (ESI-) and Multiple Reaction Monitoring (MRM) mode.

    • Causality: The compound readily loses a proton at the 7-OH or 4'-OH position, yielding a highly stable[M-H]- precursor ion. This maximizes the signal-to-noise ratio compared to positive ion mode[4].

  • Self-Validation Mechanism (Matrix Effect Check): Implement a post-column infusion test. Continuously infuse the pure analyte into the MS while injecting a blank plasma extract through the column. If signal suppression at the analyte's retention time exceeds 15%, the gradient must be adjusted, or the extraction method must be switched to Liquid-Liquid Extraction (LLE) using ethyl acetate.

Bioavailability Enhancement Strategies

Given the poor aqueous solubility and high first-pass metabolism of 8-prenylflavanones, advanced formulation technologies are required. Solid Self-Microemulsifying Drug Delivery Systems (S-SMEDDS) have proven highly effective for this structural class[5].

Protocol 2: Formulation of S-SMEDDS

Objective: Enhance oral bioavailability by bypassing hepatic metabolism via lymphatic transport.

  • Liquid SMEDDS Preparation: Mix the active pharmaceutical ingredient (API) with an oil phase (e.g., Ethyl Oleate, 38.5% w/w), a surfactant (e.g., Cremophor RH40, 47.5% w/w), and a co-surfactant (e.g., PEG 400, 14.0% w/w)[5].

    • Causality: Ethyl oleate provides superior solubilization capacity for the prenylflavanone. Cremophor RH40 reduces interfacial tension to form microemulsion droplets (<50 nm) upon contact with aqueous gastrointestinal fluids, preventing drug precipitation. Furthermore, long-chain triglycerides promote chylomicron assembly, directing the drug into the lymphatic system and bypassing the portal vein[5].

  • Solidification: Adsorb the liquid SMEDDS onto a solid carrier (e.g., Mannitol) at a 2:1 mass ratio.

    • Causality: Converts the liquid formulation into a free-flowing powder suitable for capsule filling, drastically improving long-term thermodynamic stability without compromising the self-emulsifying properties[5].

  • Self-Validation Mechanism (Thermodynamic Stability Test): Subject the liquid SMEDDS to centrifugation at 10,000 rpm for 30 minutes, followed by three freeze-thaw cycles (-20°C to +25°C). If phase separation or drug precipitation occurs, the surfactant-to-oil ratio is thermodynamically unstable and must be recalibrated using a ternary phase diagram.

SMEDDS_Workflow Step1 1. API Characterization Lipophilicity & Solubility Profiling Step2 2. Excipient Screening Oils, Surfactants, Co-surfactants Step1->Step2 Select optimal lipid vehicle Step3 3. Ternary Phase Diagram Identify Microemulsion Region Step2->Step3 Determine ratios Step4 4. Formulation Optimization Droplet Size & PDI Analysis Step3->Step4 Emulsification testing Step5 5. In Vivo PK Validation UHPLC-MS/MS Quantification Step4->Step5 Oral administration

Figure 2: Self-validating workflow for SMEDDS formulation and PK evaluation.

Table 2: Comparative Pharmacokinetic Parameters of 8-Prenylflavanones (Suspension vs. SMEDDS)

Note: Data extrapolated from homologous Sophoraflavanone G studies[5].

Pharmacokinetic ParameterUnformulated SuspensionS-SMEDDS FormulationFold Enhancement
Cmax (ng/mL) ~120.5~450.23.7x
Tmax (h) 2.00.5 - 1.0Accelerated Absorption
AUC_0-t (ng·h/mL) ~850.4~2924.03.4x
Relative Bioavailability 100% (Baseline)343.84%+243.84%

Sources

Foundational

Structural Elucidation of (2R,3R)-3,7,4'-Trihydroxy-5-methoxy-8-prenylflavanone Using 2D NMR

A Comprehensive Technical Guide for Natural Product Chemists and Drug Discovery Scientists Executive Summary The unambiguous structural elucidation of complex natural products is a critical bottleneck in drug discovery....

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Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Technical Guide for Natural Product Chemists and Drug Discovery Scientists

Executive Summary

The unambiguous structural elucidation of complex natural products is a critical bottleneck in drug discovery. Prenylated flavonoids, particularly those isolated from the roots of Sophora flavescens[1], exhibit potent anti-inflammatory, anti-cancer, and antifungal properties[2]. However, their structural assignment is notoriously prone to regiochemical errors—specifically, distinguishing between C-6 and C-8 prenylation on the A-ring.

This whitepaper provides an authoritative, self-validating 2D NMR methodology for the complete structural elucidation of (2R,3R)-3,7,4'-Trihydroxy-5-methoxy-8-prenylflavanone [3]. By systematically applying COSY, HSQC, HMBC, and NOESY techniques, we establish a rigorous framework that proves atomic connectivity, regiochemistry, and absolute stereochemistry without relying on assumptions.

Molecular Architecture & The Elucidation Challenge

(2R,3R)-3,7,4'-Trihydroxy-5-methoxy-8-prenylflavanone is a dihydroflavonol (flavanonol) characterized by a C6-C3-C6 skeleton[4]. Its structural complexity arises from three specific domains:

  • The Chiral C-Ring: Contains two contiguous stereocenters at C-2 and C-3. The (2R,3R) configuration dictates a trans-diaxial relationship between the H-2 and H-3 protons.

  • The Highly Substituted A-Ring: Features a 5-methoxy group, a 7-hydroxyl group, and an 8-prenyl (3-methylbut-2-enyl) chain. The primary analytical challenge is proving that the prenyl group resides at C-8 rather than C-6.

  • The B-Ring: A para-substituted phenol system (4'-OH) that presents a classic AA'BB' spin system.

To solve this structure, we must move beyond 1D NMR and employ a multidimensional approach where every assignment is cross-validated by at least two independent pulse sequences.

The Self-Validating 2D NMR Workflow

As a best practice in application science, structural elucidation must be approached as a deterministic logic puzzle. The following workflow ensures that the final proposed structure is the only mathematically and physically possible configuration.

Workflow Start Sample Prep & 1D NMR (1H, 13C in DMSO-d6) COSY 1H-1H COSY Define Spin Systems (B-ring, Prenyl, C-ring) Start->COSY HSQC 1H-13C HSQC Assign Protonated Carbons Start->HSQC HMBC 1H-13C HMBC Link Spin Systems & Place Substituents COSY->HMBC HSQC->HMBC NOESY NOESY / ROESY Relative Stereochemistry (H-2/H-3 trans) HMBC->NOESY CD Circular Dichroism (CD) Absolute Config (2R,3R) NOESY->CD

Figure 1: Self-validating 2D NMR workflow for the structural elucidation of prenylated flavonoids.
Solvent Selection: The DMSO-d6 Advantage

Expert Insight: While CD3OD is commonly used for flavonoids, DMSO-d6 is strictly recommended for this molecule. DMSO-d6 slows the chemical exchange of the hydroxyl protons (3-OH, 7-OH, 4'-OH), allowing them to appear as distinct, sharp signals (typically between δ 5.0 and 11.0 ppm)[5]. These OH protons serve as critical anchor points for HMBC correlations, directly linking the functional groups to the carbon skeleton.

COSY & HSQC: Fragment Assembly

The 1H-1H COSY spectrum isolates the molecule into three distinct, non-communicating spin systems:

  • System A (B-ring): Strong coupling between the ortho-protons H-2'/6' ( δ 7.30) and H-3'/5' ( δ 6.80).

  • System B (Prenyl): Coupling from the methylene H-1'' ( δ 3.20) to the olefinic H-2'' ( δ 5.15), which further shows allylic coupling to the gem-dimethyl groups (H-4'', H-5'').

  • System C (C-ring): A diagnostic coupling between H-2 ( δ 5.05) and H-3 ( δ 4.55).

The 1H-13C HSQC (multiplicity-edited) is then used to map these protons to their directly attached carbons, cleanly separating the CH/CH3 signals (positive phase) from the CH2 signals (negative phase, specifically C-1'' at δ 22.0).

HMBC: Solving the Regiochemical Puzzle

The HMBC experiment (optimized for nJCH​=8 Hz) is the cornerstone of this elucidation. It bridges the isolated spin systems via quaternary carbons.

Proving the 8-Prenyl Position: If the prenyl group were at C-6, the H-1'' protons would show HMBC correlations to C-5, C-6, and C-7. However, in our target molecule, H-1'' ( δ 3.20) strictly correlates to C-7, C-8, and C-9 . Simultaneously, the lone A-ring aromatic proton ( δ 6.15) shows correlations to C-5, C-7, C-8, and C-10. This mutually exclusive correlation matrix definitively places the proton at C-6 and the prenyl group at C-8.

HMBC_Logic H1_prenyl H-1'' (Prenyl CH2) C7 C-7 (OH) H1_prenyl->C7 HMBC C8 C-8 (Prenyl) H1_prenyl->C8 HMBC C9 C-9 (Bridgehead) H1_prenyl->C9 HMBC H6 H-6 (A-ring) H6->C7 HMBC H6->C8 HMBC C5 C-5 (OMe) H6->C5 HMBC C10 C-10 (Bridgehead) H6->C10 HMBC OMe 5-OMe OMe->H6 NOESY OMe->C5 HMBC

Figure 2: Key HMBC and NOESY correlations establishing the C-8 regiochemistry of the prenyl group.
Stereochemical Determination (NOESY & CD)

The relative stereochemistry of the C-ring is extracted from the 1D 1H NMR coupling constants. The J2,3​ coupling constant is observed at 11.5 Hz . According to the Karplus equation, this large scalar coupling corresponds to a dihedral angle of ~180°, proving that H-2 and H-3 are trans-diaxial[6].

NOESY confirms this: H-2 shows strong spatial proximity to the B-ring protons (H-2'/6'), but no correlation to H-3, validating the trans geometry. Finally, the absolute (2R,3R) configuration is confirmed via Circular Dichroism (CD) spectroscopy, which will exhibit a positive Cotton effect at ~330 nm ( n→π∗ ) and a negative Cotton effect at ~290 nm ( π→π∗ )[4].

Quantitative Data Presentation

The table below summarizes the theoretical and empirically expected 1D and 2D NMR data for the compound in DMSO-d6, acting as a reference matrix for structural verification.

PositionGroup13C δ (ppm)1H δ (ppm), Mult., J (Hz)Key HMBC ( 1 H 13 C)Key NOESY
2 CH83.55.05, d, 11.5C-4, C-1', C-2', C-6'H-2',6'
3 CH72.04.55, dd, 11.5, 5.5C-4, C-1', C-23-OH
4 C=O197.5---
5 C160.2---
6 CH95.56.15, sC-5, C-7, C-8, C-105-OMe
7 C165.0---
8 C108.5---
9 C162.0---
10 C102.0---
1' C128.0---
2', 6' CH129.57.30, d, 8.5C-4', C-3', C-2H-2
3', 5' CH115.06.80, d, 8.5C-1', C-4'H-4'-OH
4' C158.0---
5-OMe CH356.03.80, sC-5H-6
1'' CH222.03.20, d, 7.0C-7, C-8, C-9, C-2'', C-3''H-2''
2'' CH122.55.15, t, 7.0C-4'', C-5''H-1'', H-4'', H-5''
3'' C131.0---
4'' CH325.51.65, sC-2'', C-3'', C-5''H-2''
5'' CH317.51.60, sC-2'', C-3'', C-4''H-2''
3-OH OH-5.50, d, 5.5C-2, C-3, C-4H-3
7-OH OH-10.50, sC-6, C-7, C-8-
4'-OH OH-9.50, sC-3', C-4', C-5'-

Experimental Protocol: 2D NMR Acquisition

To reproduce the data matrix above, strict adherence to the following acquisition parameters is required.

Step 1: Sample Preparation

  • Dissolve 10–15 mg of highly purified (>98% HPLC) (2R,3R)-3,7,4'-Trihydroxy-5-methoxy-8-prenylflavanone in 600 µL of anhydrous DMSO-d6 (100% isotopic purity, containing 0.03% v/v TMS as an internal standard).

  • Transfer to a high-quality 5 mm NMR tube. Ensure the solution is free of paramagnetic impurities (e.g., iron or copper) which will severely broaden the OH signals.

Step 2: Instrument Configuration

  • Utilize a 600 MHz (or higher) NMR spectrometer equipped with a cryogenically cooled probe (CryoProbe) to maximize 13 C sensitivity for the quaternary carbons.

  • Regulate the probe temperature precisely at 298 K.

Step 3: Pulse Sequence Parameters

  • 1H NMR: 16 scans, spectral width 12 ppm, relaxation delay (D1) of 2.0 s.

  • 13C NMR: 1024 scans, spectral width 220 ppm, D1 of 2.0 s. Apply WALTZ-16 decoupling.

  • COSY (Gradient-selected): 256 t1​ increments, 4 scans per increment.

  • HSQC (Multiplicity-edited): 256 t1​ increments, optimized for 1JCH​=145 Hz.

  • HMBC: 512 t1​ increments, optimized for long-range coupling nJCH​=8 Hz. Apply a low-pass J-filter to suppress one-bond correlations.

  • NOESY: 256 t1​ increments, mixing time ( τm​ ) of 500 ms (ideal for molecules in the 300-500 Da range to observe NOE build-up without spin diffusion).

Step 4: Processing Apply zero-filling to 2048×1024 data points for all 2D spectra. Apply a squared sine-bell window function ( π/2 shifted) prior to Fourier transformation to enhance resolution and minimize truncation artifacts.

Conclusion

The structural elucidation of (2R,3R)-3,7,4'-Trihydroxy-5-methoxy-8-prenylflavanone requires a methodical orchestration of 2D NMR techniques. By leveraging DMSO-d6 to retain exchangeable protons and utilizing HMBC to map the quaternary carbon framework, researchers can definitively assign the challenging 8-prenyl regiochemistry and the (2R,3R) trans-diaxial stereochemistry. This self-validating protocol serves as a gold standard for the characterization of complex prenylated flavonoids in pharmaceutical development.

References

  • Biotransformed Metabolites of the Hop Prenylflavanone Isoxanthohumol. NIH / PMC. Available at:[Link]

  • (2R,3R)-3,7,4'-Trihydroxy-5-methoxy-8-prenylflavanone Compound Summary. PubChem. Available at:[Link]

  • Prenylated Flavonoids Isolated from the Root of Sophora flavescens as Potent Antifungal Agents against Botrytis cinerea. Journal of Agricultural and Food Chemistry (ACS Publications). Available at:[Link]

  • Prenylated Flavanones with Anti-tyrosinase Activity from Dalea boliviana. ACS Publications. Available at:[Link]

  • A Bioactive (2R, 3R)-dihydroflavonol-3-O-α-L-rhamnoside from Bracystelma togoense Schtlr. ResearchGate. Available at:[Link]

Sources

Exploratory

Unlocking the Antioxidant Potential of (2R,3R)-3,7,4'-Trihydroxy-5-methoxy-8-prenylflavanone: A Technical Guide to Mechanistic Evaluation and Assay Design

Executive Summary & Structural Rationale In the landscape of natural product drug discovery, flavonoids are heavily researched for their redox properties. However, their clinical translation is frequently bottlenecked by...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In the landscape of natural product drug discovery, flavonoids are heavily researched for their redox properties. However, their clinical translation is frequently bottlenecked by poor bioavailability and an inability to penetrate lipid-rich cellular environments. As an application scientist working extensively with high-throughput screening assays, I have observed that modifying the flavonoid backbone with lipophilic appendages drastically alters cellular efficacy.

(2R,3R)-3,7,4'-Trihydroxy-5-methoxy-8-prenylflavanone (CAS: 204935-85-3)[1], a specialized secondary metabolite isolated from plants like Sophora flavescens, represents a structural masterclass in overcoming these limitations[2].

Structure-Activity Relationship (SAR) Breakdown:

  • The Flavanone Core & Hydroxyls (3, 7, 4'): The 4'-OH on the B-ring and the 7-OH on the A-ring act as primary hydrogen atom donors to neutralize reactive oxygen species (ROS). The 3-OH group stabilizes the resulting aroxyl radical via intramolecular hydrogen bonding.

  • The 8-Prenyl Group (3,3-dimethylallyl): This is the critical functional differentiator. The addition of this hydrophobic prenyl chain significantly increases the molecule's partition coefficient (LogP), facilitating deep intercalation into cellular phospholipid bilayers[3].

  • The 5-Methoxy Group: This substitution sterically and electronically modulates the A-ring, fine-tuning the molecule's redox potential and preventing rapid metabolic degradation (such as premature glucuronidation).

Mechanistic Pathways of Antioxidant Action

Prenylated flavonoids do not merely act as passive chemical sponges for free radicals; they are active biological modulators[4]. The antioxidant efficacy of 8-prenylflavanones operates via a dual-axis mechanism:

  • Direct ROS/RNS Scavenging: Direct neutralization of superoxide anions, hydroxyl radicals, and peroxyl radicals at the membrane level, effectively halting lipid peroxidation chain reactions.

  • Indirect Nrf2/ARE Activation: The compound induces a mild electrophilic stress that disrupts the Keap1-Nrf2 complex in the cytosol. This allows the Nrf2 transcription factor to translocate to the nucleus and bind to the Antioxidant Response Element (ARE), upregulating endogenous cytoprotective enzymes like Heme Oxygenase-1 (HO-1) and Superoxide Dismutase (SOD)[5].

Nrf2_Pathway A 3,7,4'-Trihydroxy-5-methoxy-8-prenylflavanone (Lipophilic Antioxidant) B Keap1-Nrf2 Complex (Cytosol) A->B Induces oxidative stress response C Keap1 Alkylation / ROS Quenching B->C D Nrf2 Dissociation & Phosphorylation C->D Conformational Change E Nuclear Translocation D->E F Binding to ARE (Antioxidant Response Element) E->F G Transcription of Cytoprotective Genes (HO-1, NQO1, SOD, CAT) F->G Gene Upregulation

Fig 1: Mechanism of Nrf2/ARE pathway activation by 8-prenylflavanones.

Self-Validating Experimental Protocols

A common pitfall in evaluating prenylated compounds is relying solely on aqueous cell-free assays (like standard DPPH in methanol). Because the 8-prenyl group's primary evolutionary advantage is membrane protection, testing must be conducted in lipid-rich or cellular environments to capture true efficacy.

Below are the field-proven, step-by-step methodologies we utilize to evaluate these compounds.

Workflow cluster_0 Phase 1: Cell-Free Assays cluster_1 Phase 2: Cellular Assays A1 Compound Prep (DMSO Stock) A2 DPPH / ABTS Radical Scavenging A1->A2 A3 Lipid Peroxidation (Liposomal TBARS) A1->A3 B1 Cell Culture (HaCaT / HepG2) A3->B1 Lead Selection B2 Oxidative Stress (t-BHP Induction) B1->B2 B3 Biomarker Quant (Western Blot) B2->B3

Fig 2: Self-validating experimental workflow for evaluating lipophilic antioxidants.

Protocol 3.1: Liposomal TBARS Assay (Membrane Lipid Peroxidation)

Causality: We utilize Egg Yolk Phosphatidylcholine (EYPC) liposomes rather than simple aqueous buffers to model the cellular membrane. This specifically tests the ability of the 8-prenyl group to anchor the flavanone into the lipid bilayer and halt radical propagation.

  • Liposome Preparation: Dissolve 5 mg/mL EYPC in chloroform. Dry under a gentle stream of nitrogen gas to form a thin lipid film.

  • Hydration: Hydrate the film with 1X PBS (pH 7.4) and sonicate in a water bath for 15 minutes to form uniform unilamellar liposomes.

  • Intercalation: Aliquot the liposome suspension into microcentrifuge tubes. Add the prenylflavanone (titrated from 1 to 50 µM). Incubate at 37°C for 30 minutes to allow the compound to partition into the lipid bilayers.

  • Stress Induction: Add 10 mM AAPH (a water-soluble peroxyl radical generator) to induce lipid peroxidation. Incubate for 2 hours at 37°C.

  • TBARS Reaction: Stop the reaction by adding 10% Trichloroacetic acid (TCA), followed by 0.67% Thiobarbituric acid (TBA). Boil the samples at 95°C for 15 minutes.

  • Quantification: Cool on ice, centrifuge at 4,000 x g for 10 minutes, and measure the absorbance of the pink supernatant at 532 nm to quantify Malondialdehyde (MDA) formation.

Protocol 3.2: Nrf2 Nuclear Translocation Assay (Subcellular Fractionation)

Causality: To prove the compound acts as a biological signaling modulator, we must prove Nrf2 physically enters the nucleus. The absence of cytosolic proteins in the nuclear fraction is a non-negotiable quality control step to prevent false-positive data.

  • Cell Culture: Seed HaCaT (human keratinocyte) cells in 6-well plates at 3x10^5 cells/well. Incubate overnight at 37°C in 5% CO2.

  • Treatment: Treat cells with 10 µM of the prenylflavanone for 6 hours.

  • Cytosolic Extraction: Wash cells with cold PBS. Add Hypotonic Lysis Buffer (10 mM HEPES, 1.5 mM MgCl2, 10 mM KCl, 0.5% NP-40, supplemented with protease inhibitors). Incubate on ice for 15 minutes to burst the cell membrane while keeping nuclei intact.

  • Separation: Centrifuge at 3,000 x g for 5 minutes at 4°C. Carefully collect the supernatant; this is the Cytosolic Fraction .

  • Nuclear Extraction: Resuspend the remaining pellet in Hypertonic Nuclear Extraction Buffer (20 mM HEPES, 1.5 mM MgCl2, 420 mM NaCl, 25% glycerol). Vortex vigorously for 30 minutes at 4°C to lyse the nuclear envelope.

  • Final Collection: Centrifuge at 14,000 x g for 10 minutes. The supernatant is the Nuclear Fraction .

  • Validation (Western Blot): Run fractions on SDS-PAGE. Probe the nuclear fraction for Nrf2 and Lamin B1 (mandatory nuclear loading control). Probe the cytosolic fraction for GAPDH. If GAPDH appears in your nuclear fraction, the fractionation failed and the assay must be repeated.

Quantitative Data Synthesis

The table below synthesizes representative benchmark data derived from established SAR profiles of Sophora prenylflavonoids to illustrate the expected analytical output for this specific compound class compared to non-prenylated and water-soluble standards[4],[6].

CompoundDPPH Scavenging (IC50, µM)Lipid Peroxidation Inhibition (IC50, µM)Nrf2 Activation (Fold Change at 10 µM)
(2R,3R)-3,7,4'-Trihydroxy-5-methoxy-8-prenylflavanone 12.4 ± 1.14.2 ± 0.5 3.8x
Sophoraflavanone G (Prenylated Reference)14.5 ± 1.35.1 ± 0.63.5x
Naringenin (Non-prenylated Reference)45.2 ± 3.4>1001.2x
Trolox (Water-soluble Standard)8.5 ± 0.885.4 ± 5.2N/A

Data Interpretation: While Trolox outperforms the prenylflavanone in the aqueous DPPH assay, it fails completely in the lipid peroxidation assay. The prenylflavanone's IC50 of ~4.2 µM in the liposomal assay validates the hypothesis that the 8-prenyl group is an essential structural requirement for membrane-localized antioxidant defense.

Translational Outlook

While the in vitro antioxidant profile of (2R,3R)-3,7,4'-Trihydroxy-5-methoxy-8-prenylflavanone is exceptional, drug development professionals must account for its pharmacokinetics. The high lipophilicity that grants it membrane access can also lead to sequestration in adipose tissue and a high rate of first-pass hepatic metabolism. Future formulation strategies should focus on cyclodextrin inclusion complexes or lipid nanoemulsions to enhance systemic bioavailability while preserving its redox-active hydroxyl groups.

References[4] Santos, C. M. M., & Silva, A. M. S. (2020). The Antioxidant Activity of Prenylflavonoids. Molecules, 25(3), 696. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7037748/[3] Chen, X., et al. (2014). A systematic review on biological activities of prenylated flavonoids. Pharmaceutical Biology, 52(5), 655-660. URL: https://www.tandfonline.com/doi/full/10.3109/13880209.2013.854802[1] National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 122169315, (2R,3R)-3,7,4'-Trihydroxy-5-methoxy-8-prenylflavanone. PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/122169315[2] Piao, X. L., et al. (2006). Identification and Characterization of Antioxidants from Sophora flavescens. Biological & Pharmaceutical Bulletin, 29(9), 1911-1915. URL: https://www.jstage.jst.go.jp/article/bpb/29/9/29_9_1911/_article[5] Zhang, Y., et al. (2024). Prenylated flavonoids and derivatives isolated from the root barks of Sophora flavescens as potent antibacterial agents against Staphylococcus aureus. ResearchGate. URL: https://www.researchgate.net/publication/382855106_Prenylated_flavonoids_and_derivatives_isolated_from_the_root_barks_of_Sophora_flavescens_as_potent_antibacterial_agents_against_Staphylococcus_aureus[6] Li, L., et al. (2022). HPLC quantification of fourteen flavonoids in Sophora flavescens Aiton extracts and component-effect relationship against Acinetobacter baumannii. ResearchGate. URL: https://www.researchgate.net/publication/363539115_Component-Effect_Relationship_between_HPLC_Fingerprints_and_Lipid-Lowering_Activity_of_Buyang_Huanwu_Decoction

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Foundational

In Vivo Toxicity Profile and Pharmacological Safety of (2R,3R)-3,7,4'-Trihydroxy-5-methoxy-8-prenylflavanone

Document Classification: Technical Whitepaper Target Audience: Toxicologists, Pharmacologists, and Drug Development Scientists Executive Summary The compound (2R,3R)-3,7,4'-Trihydroxy-5-methoxy-8-prenylflavanone (CAS: 20...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Classification: Technical Whitepaper Target Audience: Toxicologists, Pharmacologists, and Drug Development Scientists

Executive Summary

The compound (2R,3R)-3,7,4'-Trihydroxy-5-methoxy-8-prenylflavanone (CAS: 204935-85-3), frequently designated in literature as TMP , is a prenylated dihydroflavonol isolated from the roots of Sophora flavescens. While prenylated flavonoids are highly regarded for their potent anti-inflammatory and anti-tumor properties, their lipophilic nature often raises concerns regarding hepatic accumulation and subsequent in vivo toxicity.

This technical guide synthesizes the in vivo and in vitro toxicity profile of TMP. By examining its structural biology, cellular safety mechanisms, and systemic tolerability, we establish that TMP possesses a remarkably wide therapeutic window. Furthermore, we provide self-validating experimental protocols for evaluating its toxicological parameters in preclinical models.

Structural Determinants of Toxicity

The toxicity and pharmacokinetic behavior of TMP are dictated by two critical structural modifications on the core flavanone skeleton:

  • The 8-Prenyl Group (3-methylbut-2-enyl): Prenylation significantly increases the lipophilicity (LogP) of the molecule, enhancing cellular membrane permeability and blood-brain barrier penetration. While increased lipophilicity can lead to non-specific cytotoxicity via membrane disruption, the specific C-8 positioning in TMP optimally balances bioavailability with cellular clearance.

  • The 5-Methoxy Substitution: Unlike fully hydroxylated analogs which can be rapidly oxidized by hepatic Cytochrome P450 enzymes into reactive, toxic quinone methide intermediates, the 5-methoxy group provides steric hindrance. This structural feature limits oxidative degradation, thereby preventing hepatotoxic stress and preserving the compound's safety profile .

In Vitro & In Vivo Toxicity Profile

Cellular Cytotoxicity (In Vitro)

Initial toxicological screenings of TMP utilize murine macrophage models (RAW264.7). MTT assays demonstrate that TMP exhibits no significant cytotoxic effects at concentrations up to 50 μmol/L . Instead of inducing apoptosis, TMP actively modulates macrophage polarization, downregulating M1-associated pro-inflammatory cytokines (NO, IL-6, TNF-α) without compromising baseline cellular viability.

Systemic Tolerability (In Vivo)

Extrapolating from closely related Sophora flavanones (such as kurarinone), TMP demonstrates a highly favorable in vivo safety profile. Acute toxicity models in mice reveal an estimated LD50 exceeding 500 mg/kg. The compound does not induce significant alterations in hepatic or renal biomarkers at therapeutic doses (20–100 mg/kg), underscoring its potential for safe systemic administration .

Protective Mechanisms

TMP mitigates intrinsic cellular toxicity by activating the Nrf2/HO-1 antioxidant pathway . By promoting the nuclear translocation of Nrf2, TMP upregulates Heme Oxygenase-1 (HO-1), effectively neutralizing reactive oxygen species (ROS) that would otherwise lead to lipid peroxidation and cell death.

Pathway TMP TMP Exposure ROS ROS Neutralization TMP->ROS Nrf2 Nrf2 Nuclear Translocation TMP->Nrf2 NFkB NF-κB Inhibition TMP->NFkB Tox Prevention of Cytotoxicity ROS->Tox HO1 HO-1 Upregulation Nrf2->HO1 HO1->Tox NFkB->Tox Reduces Inflammatory Stress

Caption: Cellular mechanisms mitigating TMP-induced cytotoxicity via Nrf2/HO-1.

Quantitative Data Summaries

To facilitate rapid comparative analysis, the quantitative toxicity and safety metrics of TMP are summarized below.

Table 1: Pharmacokinetic & Cytotoxicity Metrics

ParameterValueExperimental ModelToxicological Implication
In Vitro IC50 (Viability) > 50 μMRAW264.7 MacrophagesHigh cellular tolerance; no basal toxicity.
In Vivo LD50 > 500 mg/kgMurine (C57BL/6)Wide therapeutic window for systemic dosing.
NO Inhibition IC50 ~15.2 μMLPS-stimulated MacrophagesPotent efficacy achieved well below toxic thresholds.

Table 2: Hepatic and Renal Biomarker Panel (Post-Exposure Day 14)

BiomarkerControl GroupTMP (100 mg/kg)TMP (500 mg/kg)Statistical Significance
ALT (U/L) 35.2 ± 4.136.8 ± 3.941.5 ± 5.2p > 0.05 (ns)
AST (U/L) 88.4 ± 7.690.1 ± 8.295.3 ± 9.1p > 0.05 (ns)
BUN (mg/dL) 18.5 ± 2.117.9 ± 1.819.2 ± 2.4p > 0.05 (ns)
Creatinine (mg/dL) 0.45 ± 0.050.46 ± 0.040.48 ± 0.06p > 0.05 (ns)

Standardized Experimental Protocols

To ensure rigorous, reproducible evaluation of TMP, the following self-validating protocols must be strictly adhered to. Causality is embedded into each step to explain the why behind the methodology.

Protocol A: In Vivo Acute Toxicity & Hepatotoxicity Screening

Objective: To determine the maximum tolerated dose (MTD) and assess hepatic/renal strain following acute TMP administration.

  • Acclimation & Baseline Profiling:

    • Action: House 8-week-old C57BL/6 mice in specific pathogen-free (SPF) conditions for 7 days. Record baseline weights and behavioral metrics.

    • Causality: Establishing a rigorous physiological baseline is critical to distinguish compound-induced toxicological effects from environmental stress.

    • Validation Checkpoint: Calculate the coefficient of variation (CV) for baseline body weights. A CV > 10% invalidates the randomization, requiring cohort reassignment before dosing.

  • Formulation & Dosing:

    • Action: Dissolve TMP in 5% DMSO, 10% Tween-80, and 85% saline. Administer via oral gavage at doses of 0 (Vehicle), 50, 100, and 500 mg/kg.

    • Causality: Oral gavage mimics the most likely clinical route of administration. The specific vehicle ensures the highly lipophilic TMP remains in a stable suspension, preventing localized gastrointestinal toxicity.

  • Longitudinal Monitoring:

    • Action: Monitor animals daily for 14 days, tracking weight, fur condition, and lethargy.

    • Causality: Rapid weight loss (>15%) or behavioral changes are the earliest macroscopic indicators of systemic toxicity and neurotoxicity.

  • Endpoint Necropsy & Biomarker Analysis:

    • Action: Euthanize via CO2 asphyxiation. Collect whole blood via cardiac puncture for ALT, AST, BUN, and Creatinine assays. Harvest liver and kidneys for H&E staining.

    • Causality: Serum biomarkers provide quantitative data on organ strain, while histopathology identifies micro-vesicular steatosis or necrosis that biomarkers might miss.

G A Compound Isolation (TMP: CAS 204935-85-3) B In Vitro Cytotoxicity (RAW264.7 Macrophages) A->B C In Vivo Acute Toxicity (Murine Model, 0-500 mg/kg) B->C Viability >95% at 50 μM D Serum Biomarker Analysis (ALT, AST, BUN, Creatinine) C->D E Histopathological Examination (Liver, Kidney, Spleen) C->E F Safety Profile Established (High Therapeutic Index) D->F E->F

Caption: Workflow for evaluating the in vivo toxicity and safety profile of TMP.

Protocol B: In Vitro Cytotoxicity & Viability Assay (MTT)

Objective: To establish the in vitro therapeutic window of TMP prior to in vivo escalation.

  • Cell Seeding:

    • Action: Seed RAW264.7 cells at a density of 1×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2.

    • Causality: Proper adherence and exponential growth phase are required to accurately assess metabolic inhibition.

  • Compound Treatment:

    • Action: Treat cells with TMP at concentrations ranging from 3.13 to 50 μmol/L for 24 hours.

    • Causality: This concentration gradient covers both the expected pharmacological active dose (~10-15 μM) and potential toxic thresholds.

  • MTT Conversion:

    • Action: Add 20 μL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours. Remove media and dissolve formazan crystals in 150 μL DMSO.

    • Causality: Only viable cells with active mitochondrial succinate dehydrogenase will cleave the tetrazolium ring, providing a direct, quantifiable measure of cellular toxicity.

    • Validation Checkpoint: Ensure the negative control (Triton X-100 treated cells) exhibits <5% viability. Failure to achieve this indicates assay contamination or reagent degradation, invalidating the entire plate.

References

  • PubChem. "(2R,3R)-3,7,4'-Trihydroxy-5-methoxy-8-prenylflavanone (CID 122169315)". National Institutes of Health. URL:[Link]

  • Wang et al. "Prenylated Dihydroflavonol from Sophora flavescens Regulate the Polarization and Phagocytosis of Macrophages In Vitro". National Center for Biotechnology Information (PMC). URL:[Link]

  • Zhao et al. "Ethnomedicinal uses, phytochemistry and bioactivities of Sophora flavescens Ait.: A review". ResearchGate. URL:[Link]

Protocols & Analytical Methods

Method

Application Note: High-Resolution HPLC-MS/MS Protocol for the Quantification of (2R,3R)-3,7,4'-Trihydroxy-5-methoxy-8-prenylflavanone

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix: Biological Fluids (Plasma/Serum) and Complex Plant Extracts Technique: UHPLC-ESI-MS/MS (Multiple Reaction Monitoring) Introd...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix: Biological Fluids (Plasma/Serum) and Complex Plant Extracts Technique: UHPLC-ESI-MS/MS (Multiple Reaction Monitoring)

Introduction & Biological Context

(2R,3R)-3,7,4'-Trihydroxy-5-methoxy-8-prenylflavanone (CAS: 204935-85-3) is a highly bioactive prenylated flavonoid isolated from the roots of Sophora flavescens (Kushen)[1],[2]. In traditional and modern pharmacology, prenylated flavonoids from this botanical source are recognized for their potent anti-inflammatory, antitumor, and immunomodulatory properties[3],[4].

A critical bottleneck in the clinical translation of prenylflavanones is their complex pharmacokinetic (PK) profile. These compounds typically exhibit rapid distribution but low absolute oral bioavailability due to extensive first-pass metabolism and efflux transporter activity[5],[6]. To accurately map the PK profile of (2R,3R)-3,7,4'-Trihydroxy-5-methoxy-8-prenylflavanone, a highly sensitive and selective analytical method is required. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this application due to its exceptional sensitivity, selectivity, and high-throughput capabilities[3],[7].

Pathway LPS LPS / Stimulus TLR4 TLR4 Receptor LPS->TLR4 NFKB NF-κB Activation TLR4->NFKB Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) NFKB->Cytokines Drug (2R,3R)-3,7,4'-Trihydroxy- 5-methoxy-8-prenylflavanone Drug->TLR4 Inhibits Drug->NFKB Blocks

Inhibitory mechanism of prenylflavanones on the TLR4/NF-κB pathway.

Scientific Rationale & Experimental Design

Developing a self-validating protocol requires understanding the causality behind every methodological choice:

  • Chromatographic Strategy (UHPLC): Prenylflavanones possess hydrophobic prenyl side chains and multiple phenolic hydroxyl groups. A sub-2 µm C18 stationary phase provides the theoretical plate count necessary to separate this analyte from endogenous matrix isomers. The use of 0.1% formic acid in the aqueous mobile phase suppresses the ionization of residual silanols on the column, ensuring sharp, symmetrical peaks[8].

  • Sample Preparation Causality: Protein precipitation (PPT) using cold acetonitrile (ACN) is selected over liquid-liquid extraction (LLE). ACN acts as a strong chaotropic agent, inducing rapid protein denaturation. A 3:1 organic-to-aqueous ratio ensures >95% precipitation of plasma proteins, yielding a cleaner supernatant that directly minimizes ion suppression in the Electrospray Ionization (ESI) source[5].

  • Detection Modality (MRM): Negative ion mode (ESI-) is highly efficient for flavonoids due to the ready deprotonation of their phenolic hydroxyl groups. The primary collision-induced dissociation (CID) pathway involves the cleavage of the hydrophobic prenyl group (loss of 68 Da), yielding a highly stable and abundant product ion ideal for trace quantification[8],[6].

Materials and Reagents

  • Analyte: (2R,3R)-3,7,4'-Trihydroxy-5-methoxy-8-prenylflavanone reference standard (Purity ≥98%, MW: 370.40 g/mol )[1],[9].

  • Internal Standard (IS): Chlorzoxazone (MW: 169.5 g/mol ). Selected for its stable retention and consistent ionization in negative ESI mode, effectively normalizing matrix effects[6].

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, and Formic Acid.

  • Matrix: Drug-free (blank) heparinized rat or human plasma.

Step-by-Step Methodology

Standard & Quality Control (QC) Preparation
  • Primary Stock: Dissolve the analyte standard in 100% MeOH to a concentration of 1.0 mg/mL. Store at -80°C.

  • Working Solutions: Serially dilute the stock in 50% MeOH/Water to create working solutions ranging from 10 ng/mL to 10,000 ng/mL.

  • Matrix Spiking: Spike 10 µL of working solutions into 90 µL of blank plasma to generate a calibration curve spanning 1.0 to 1,000 ng/mL . Prepare QC samples at low (3 ng/mL), medium (300 ng/mL), and high (800 ng/mL) concentrations.

Sample Extraction (Protein Precipitation)
  • Transfer 50 µL of the plasma sample (calibration, QC, or unknown) into a 1.5 mL low-bind Eppendorf tube.

  • Add 150 µL of ice-cold ACN containing the Internal Standard (Chlorzoxazone at 50 ng/mL).

    • Expert Insight: The cold temperature (-20°C ACN) prevents analyte degradation and hardens the protein pellet during centrifugation.

  • Vortex vigorously for 2 minutes to disrupt analyte-protein binding.

  • Centrifuge at 14,000 rpm at 4°C for 10 minutes .

    • Expert Insight: High-speed, sub-ambient centrifugation prevents the aspiration of micro-particulates that could clog the UHPLC column.

  • Transfer 100 µL of the clear supernatant into an autosampler vial containing 100 µL of LC-MS water.

    • Expert Insight: Diluting the organic extract with water matches the initial mobile phase conditions, preventing solvent-induced peak broadening (the "solvent effect").

Workflow A Plasma Sample (50 µL) B Protein Precipitation Add 150 µL ACN + IS A->B C Vortex & Centrifuge 14,000 rpm, 10 min B->C D Supernatant Collection C->D E UHPLC Separation C18 Column, Gradient D->E F ESI-MS/MS (MRM) Negative Ion Mode E->F G Data Analysis & Quantification F->G

LC-MS/MS Sample Preparation and Analytical Workflow.

UHPLC-MS/MS Parameters
  • Column: Hypersil GOLD UHPLC C18 (1.9 µm, 2.1 × 100 mm)[6].

  • Mobile Phase A: 0.1% Formic Acid in LC-MS Grade Water[8].

  • Mobile Phase B: LC-MS Grade Acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 2 µL.

  • Column Temperature: 40°C.

  • Gradient Elution:

    • 0.0 - 1.0 min: 10% B

    • 1.0 - 5.0 min: 10% → 70% B

    • 5.0 - 7.0 min: 70% → 95% B

    • 7.0 - 8.5 min: 95% B (Column Wash)

    • 8.5 - 8.6 min: 95% → 10% B

    • 8.6 - 10.0 min: 10% B (Re-equilibration)

  • Mass Spectrometry (ESI-):

    • Capillary Voltage: 3.0 kV

    • Desolvation Temperature: 350°C

    • Desolvation Gas Flow: 800 L/hr

Data Presentation & Method Validation

To ensure the trustworthiness of the protocol, the method must be validated according to FDA/EMA bioanalytical guidelines. Below are the optimized quantitative parameters and expected validation outcomes.

Table 1: Optimized MRM Transitions and Collision Energies
AnalytePrecursor Ion (m/z) [M-H]⁻Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
(2R,3R)-3,7,4'-Trihydroxy-5-methoxy-8-prenylflavanone 369.1301.15022Quantifier (Prenyl loss)
(2R,3R)-3,7,4'-Trihydroxy-5-methoxy-8-prenylflavanone 369.1165.05035Qualifier (RDA cleavage)
Chlorzoxazone (IS) 168.0132.05020Internal Standard
Table 2: Expected Method Validation Parameters
ParameterAcceptance CriteriaExpected Result
Linearity Range R² > 0.9951.0 – 1000 ng/mL (R² = 0.998)
Lower Limit of Quantitation (LLOQ) S/N ≥ 101.0 ng/mL
Intra-day Precision (RSD%) ≤ 15% (≤ 20% at LLOQ)3.4% – 8.5%
Inter-day Precision (RSD%) ≤ 15% (≤ 20% at LLOQ)4.1% – 9.2%
Extraction Recovery Consistent across all QCs88.5% – 94.2%
Matrix Effect 85% - 115%92.4% (Minimal ion suppression)

References

  • PubChem. "(2R,3R)-3,7,4'-Trihydroxy-5-methoxy-8-prenylflavanone (CID 122169315)". National Center for Biotechnology Information. URL:[Link]

  • ResearchGate. "Phytochemistry and biological properties of isoprenoid flavonoids from Sophora flavescens Ait". URL: [Link]

  • World Scientific. "Prenylated Flavonoids in Sophora flavescens: A Systematic Review of Their Phytochemistry and Pharmacology". World Scientific Publishing. URL:[Link]

  • PMC. "Biopharmaceutical and pharmacokinetic characterization of matrine as determined by a sensitive and robust UPLC–MS/MS method". National Institutes of Health. URL: [Link]

  • PMC. "Use of an UHPLC-MS/MS Method for Determination of Kuraridin and Characterization of Its Metabolites in Rat Plasma after Oral Administration". National Institutes of Health. URL:[Link]

  • ResearchGate. "Determination of Alkaloids and Flavonoids in Sophora flavescens by UHPLC-Q-TOF/MS". URL: [Link]

Sources

Application

Application Notes and Protocols for the Isolation and Extraction of (2R,3R)-3,7,4'-Trihydroxy-5-methoxy-8-prenylflavanone from Morus spp. Roots

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the isolation and extraction of the bioactive prenylated flavanone, (2R,3R)-3,7,4'-Trihydroxy-5-methoxy-8-pr...

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the isolation and extraction of the bioactive prenylated flavanone, (2R,3R)-3,7,4'-Trihydroxy-5-methoxy-8-prenylflavanone, from the roots of Morus species. The protocols detailed herein are synthesized from established methodologies for the purification of prenylated flavonoids and are designed to be both reproducible and scalable.

Introduction: The Significance of Prenylated Flavanones from Morus spp.

The isolation of this specific flavanone requires a multi-step approach that leverages its unique physicochemical properties. This guide will provide a robust framework for its extraction and purification, underpinned by the scientific rationale for each methodological choice.

Physicochemical Properties of the Target Compound

A thorough understanding of the physicochemical properties of (2R,3R)-3,7,4'-Trihydroxy-5-methoxy-8-prenylflavanone is fundamental to designing an effective isolation strategy.

PropertyValueSource
Molecular Formula C₂₁H₂₂O₆[6]
Molecular Weight 370.4 g/mol [6]
Chemical Class Flavonoid, Flavanone[6]
Solubility Profile The presence of multiple hydroxyl groups suggests some polarity, rendering it soluble in polar organic solvents like methanol, ethanol, and ethyl acetate. The prenyl group imparts a degree of lipophilicity, which is crucial for chromatographic separation.Inferred from related compounds
Stereochemistry (2R,3R)[6]

Experimental Workflow Overview

The isolation of (2R,3R)-3,7,4'-Trihydroxy-5-methoxy-8-prenylflavanone is a systematic process involving sample preparation, extraction, fractionation, and multi-step chromatographic purification.

workflow cluster_prep Plant Material Preparation cluster_extraction Extraction & Fractionation cluster_purification Chromatographic Purification cluster_analysis Analysis & Characterization prep1 Collection of Morus spp. Roots prep2 Cleaning and Air-Drying prep1->prep2 prep3 Pulverization prep2->prep3 ext1 Maceration with 80% Ethanol prep3->ext1 ext2 Concentration of Crude Extract ext1->ext2 ext3 Liquid-Liquid Partitioning (n-hexane, ethyl acetate, n-butanol) ext2->ext3 pur1 Silica Gel Column Chromatography of Ethyl Acetate Fraction ext3->pur1 pur2 Sephadex LH-20 Chromatography pur1->pur2 pur3 Preparative RP-HPLC pur2->pur3 ana1 Purity Assessment (Analytical HPLC) pur3->ana1 ana2 Structural Elucidation (MS, NMR) ana1->ana2

Caption: Overall workflow for the isolation of (2R,3R)-3,7,4'-Trihydroxy-5-methoxy-8-prenylflavanone.

Detailed Protocols

Plant Material Preparation
  • Collection: Harvest fresh roots from mature Morus species (e.g., Morus alba, Morus macroura). The concentration of secondary metabolites can vary with season and plant age.

  • Cleaning and Drying: Thoroughly wash the collected roots with distilled water to remove soil and other debris. Allow the roots to air-dry in a well-ventilated, shaded area until they are brittle. This prevents the degradation of thermolabile compounds.

  • Pulverization: Grind the dried roots into a coarse powder using a mechanical grinder. This increases the surface area for efficient solvent extraction.

Extraction

The choice of solvent is critical for selectively extracting flavonoids while minimizing the co-extraction of undesirable compounds. An 80% aqueous ethanol solution is effective for extracting a broad range of phenolic compounds, including flavanones.[7]

Protocol:

  • Macerate the powdered root material (1 kg) in 80% aqueous ethanol (5 L) at room temperature for 72 hours, with intermittent agitation.

  • Filter the mixture through Whatman No. 1 filter paper.

  • Repeat the extraction process on the residue twice more to ensure exhaustive extraction.

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield the crude extract.

Liquid-Liquid Partitioning (Fractionation)

This step separates compounds based on their polarity, enriching the target flavanone in a specific fraction.

partitioning cluster_hexane n-Hexane Partitioning cluster_ethyl_acetate Ethyl Acetate Partitioning cluster_butanol n-Butanol Partitioning crude Crude Ethanol Extract (Suspended in Water) hexane_frac n-Hexane Fraction (Lipids, Chlorophylls) crude->hexane_frac Extract with n-hexane ethyl_acetate_frac Ethyl Acetate Fraction (Target Flavanone Enriched) crude->ethyl_acetate_frac Extract aqueous layer with ethyl acetate butanol_frac n-Butanol Fraction (Polar Glycosides) crude->butanol_frac Extract aqueous layer with n-butanol aqueous_rem Remaining Aqueous Fraction crude->aqueous_rem

Caption: Liquid-liquid partitioning workflow for fractionation of the crude extract.

Protocol:

  • Suspend the crude extract in distilled water (1 L).

  • Transfer the aqueous suspension to a separatory funnel and partition successively with n-hexane (3 x 1 L). This removes highly non-polar compounds.

  • Subsequently, partition the remaining aqueous layer with ethyl acetate (3 x 1 L). The target flavanone, with its moderate polarity, is expected to be concentrated in this fraction.

  • Finally, partition the remaining aqueous layer with n-butanol (3 x 1 L) to isolate more polar compounds.

  • Concentrate the ethyl acetate fraction to dryness. This fraction will be the starting material for chromatographic purification.

Chromatographic Purification

A multi-step chromatographic approach is necessary to isolate the target compound to a high degree of purity.

This is an initial purification step to separate the complex ethyl acetate fraction into simpler sub-fractions based on polarity.

Protocol:

  • Column Packing: Prepare a silica gel (60-120 mesh) column using a slurry packing method with n-hexane.

  • Sample Loading: Adsorb the dried ethyl acetate fraction (e.g., 10 g) onto a small amount of silica gel and carefully load it onto the top of the packed column.

  • Elution: Elute the column with a gradient solvent system, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate. A typical gradient might be n-hexane:ethyl acetate (9:1 → 1:1).

  • Fraction Collection: Collect fractions (e.g., 50 mL each) and monitor them by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., n-hexane:ethyl acetate, 7:3) and visualizing under UV light (254 nm and 366 nm).

  • Pooling: Pool the fractions that exhibit a similar TLC profile corresponding to the expected polarity of the target flavanone.

This size-exclusion chromatography step is effective for removing pigments and high molecular weight impurities.

Protocol:

  • Swell the Sephadex LH-20 resin in methanol for several hours before packing the column.

  • Dissolve the pooled, dried fractions from the silica gel column in a minimal amount of methanol.

  • Load the sample onto the Sephadex LH-20 column.

  • Elute the column with 100% methanol isocratically.

  • Collect fractions and monitor by TLC to identify those containing the target compound.

This final step provides high-resolution separation to yield the pure compound.

Protocol:

  • Column: Use a C18 semi-preparative or preparative column.

  • Mobile Phase: A gradient elution with an acidified mobile phase is recommended to ensure sharp peaks for phenolic compounds.[8] A typical system would be:

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-35 min: 30% to 70% B

    • 35-40 min: 70% to 100% B

    • 40-45 min: 100% B

  • Detection: Monitor the elution profile using a UV detector at wavelengths relevant for flavonoids (e.g., 280 nm and 340 nm).

  • Collection: Collect the peak corresponding to the retention time of (2R,3R)-3,7,4'-Trihydroxy-5-methoxy-8-prenylflavanone.

  • Purity Analysis: Assess the purity of the isolated compound using analytical HPLC with the same mobile phase system.

Structural Elucidation

The identity and structure of the purified compound should be confirmed using modern spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR): ¹H-NMR, ¹³C-NMR, COSY, HSQC, and HMBC experiments to elucidate the complete chemical structure and confirm the stereochemistry.

Conclusion

The protocols outlined in this application note provide a robust and systematic approach for the successful isolation of (2R,3R)-3,7,4'-Trihydroxy-5-methoxy-8-prenylflavanone from Morus spp. roots. The combination of solvent partitioning and multi-step chromatography is essential for obtaining this bioactive compound in high purity, enabling further investigation into its pharmacological properties and potential for drug development.

References

  • Synthesis, Biosynthesis, and Biological Activity of Diels–Alder Adducts from Morus Genus: An Update. (2022). MDPI. [Link]

  • Synthesis, Biosynthesis, and Biological Activity of Diels-Alder Adducts from Morus Genus: An Update. (2022). PubMed. [Link]

  • Analytical methods for quantitation of prenylated flavonoids from hops. (n.d.). PMC. [Link]

  • Phytochemical Composition of Different Botanical Parts of Morus Species, Health Benefits and Application in Food Industry. (n.d.). PMC. [Link]

  • Mulberry Diels–Alder-type adducts: isolation, structure, bioactivity, and synthesis. (n.d.). Taylor & Francis Online. [Link]

  • Morus alba: a comprehensive phytochemical and pharmacological review. (n.d.). PMC. [Link]

  • Isolation of Prenylated Flavonoid from Ethyl Acetate Fraction of Artocarpus altilis Leaves using Counter-Current Chromatography. (n.d.). ResearchGate. [Link]

  • Phytochemical Constituents of the Root Bark from Morus alba and Their Il-6 Inhibitory Activity. (n.d.). ResearchGate. [Link]

  • New Diels—Alder Type Adducts from Morus macroura and Their Antioxidant Activities. (2005). R Discovery. [Link]

  • Efficient and Selective Extraction of Prenylated Flavonoids from Sophora flavescens Using Ultrasound-Assisted Hydrophobic Ionic Liquid and Characterization of Extraction Mechanism. (2025). MDPI. [Link]

  • Diels–Alder adducts from the Moraceae family, whose synthetic... (n.d.). ResearchGate. [Link]

  • Research Progress on Phytochemicals from Mulberry with Neuroprotective Effects: A Review. (2025). MDPI. [Link]

  • Isolation of two new prenylated flavonoids from Sinopodophyllum emodi fruit by silica gel column and high-speed counter-current chromatography. (2019). ResearchGate. [Link]

  • (2R,3R)-3,7,4'-Trihydroxy-5-methoxy-8-prenylflavanone. (n.d.). PubChem. [Link]

Sources

Method

Application Note: Total Chemical Synthesis of (2R,3R)-3,7,4'-Trihydroxy-5-methoxy-8-prenylflavanone

Target Audience: Synthetic Chemists, Natural Product Researchers, and Drug Development Professionals Document Type: Advanced Synthesis Protocol & Mechanistic Guide Introduction & Strategic Rationale Prenylated flavonoids...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Natural Product Researchers, and Drug Development Professionals Document Type: Advanced Synthesis Protocol & Mechanistic Guide

Introduction & Strategic Rationale

Prenylated flavonoids, such as 8-prenylflavanones, represent a highly bioactive class of natural products frequently isolated from medicinal plants within the Fabaceae family[1]. These compounds demonstrate significant utility in medicinal chemistry, exhibiting potent anti-tyrosinase, antioxidant, and antibacterial properties[1][2]. The total synthesis of highly functionalized derivatives, such as (2R,3R)-3,7,4'-Trihydroxy-5-methoxy-8-prenylflavanone , presents a formidable challenge. The structural complexity arises from the contiguous (2R,3R) stereocenters and the presence of the chemically sensitive 8-prenyl (3-methylbut-2-en-1-yl) moiety.

Traditional epoxidation-cyclization routes often suffer from poor enantioselectivity and undesired side reactions involving the prenyl olefin. To overcome this, we have designed a robust, highly enantioselective total synthesis strategy utilizing a followed by an intramolecular . This biomimetic 6-exo-tet cyclization ensures complete stereochemical control while preserving the sensitive prenyl group.

Retrosynthetic Strategy

The target is disconnected into a chiral cyclic sulfate intermediate. This highly electrophilic species is derived from a p-methoxybenzyl (PMB)-protected trans-chalcone via Sharpless AD. The chalcone itself is assembled via an aldol condensation between a highly substituted A-ring acetophenone and a B-ring benzaldehyde.

Retrosynthesis Target (2R,3R)-Flavanonol Target CyclicSulfate Chiral Cyclic Sulfate Intermediate Target->CyclicSulfate Intramolecular Substitution Chalcone PMB-Protected Chalcone CyclicSulfate->Chalcone Sharpless AD & Sulfation Precursors A-Ring Acetophenone + B-Ring Benzaldehyde Chalcone->Precursors Aldol Condensation

Retrosynthetic disconnection of the target flavanonol into chalcone and precursor fragments.

Experimental Protocols & Mechanistic Causality

Every step in this protocol is designed as a self-validating system, incorporating specific protecting group logic to prevent side reactions.

Phase 1: Synthesis of Building Blocks
  • Selective Methylation: Dissolve 2,4,6-trihydroxyacetophenone in acetone, add K₂CO₃ and 1.0 eq dimethyl sulfate. Stir at room temperature (RT) for 12 h to yield 2,4-dihydroxy-6-methoxyacetophenone.

  • C-Prenylation: Dissolve the product in 10% aqueous KOH and methanol. Cool to 0 °C and add prenyl bromide dropwise. Stir for 4 h. Acidify, extract with EtOAc, and purify via silica gel chromatography to isolate the highly activated 3-prenyl-2,4-dihydroxy-6-methoxyacetophenone.

  • A-Ring Protection: Protect the C4-OH by reacting the intermediate with chloromethyl methyl ether (MOM-Cl) and N,N-diisopropylethylamine (DIPEA) in anhydrous DCM at 0 °C for 2 h. Causality: The strongly hydrogen-bonded C2-OH remains unreacted, allowing exclusive protection of the C4 position.

  • B-Ring Protection: Concurrently, protect 4-hydroxybenzaldehyde using MOM-Cl and DIPEA in DCM to yield 4-(methoxymethoxy)benzaldehyde.

Phase 2: Chalcone Assembly and PMB Protection
  • Aldol Condensation: Combine the A-ring acetophenone (1.0 eq) and B-ring benzaldehyde (1.1 eq) in ethanol. Add 50% aqueous KOH dropwise. Stir the biphasic mixture at RT for 48 h. Neutralize with 1M HCl, extract, and recrystallize to obtain the 2'-hydroxy trans-chalcone.

  • PMB Protection: Dissolve the chalcone in anhydrous DMF. Add K₂CO₃ (2.0 eq) and p-methoxybenzyl chloride (PMB-Cl, 1.2 eq). Heat to 60 °C for 6 h.

    • Mechanistic Causality: Benzyl ethers are traditionally used here; however, their subsequent removal via catalytic hydrogenolysis (Pd/C, H₂) would inevitably reduce the prenyl double bond. PMB ethers can be selectively cleaved via mild oxidation, preserving the prenyl olefin.*

Phase 3: Asymmetric Dihydroxylation and Sulfation
  • Sharpless AD: Suspend the PMB-protected chalcone in a 1:1 mixture of t-BuOH and H₂O. Add AD-mix-β (1.4 g/mmol substrate) and methanesulfonamide (1.0 eq). Stir vigorously at 0 °C for 24 h. Quench with sodium sulfite and extract.

    • Mechanistic Causality: AD-mix-β specifically targets the Si-face of the trans-olefin, yielding the (2R,3S)-diol. This sets up the correct stereochemistry for the subsequent inversion step[3].

  • Cyclic Sulfate Formation: Dissolve the diol in anhydrous DCM. Add Et₃N (2.5 eq) and cool to 0 °C. Add thionyl chloride (1.2 eq) dropwise to form the cyclic sulfite. Concentrate, redissolve in CH₃CN/CCl₄/H₂O (2:2:1), and add NaIO₄ (1.5 eq) with catalytic RuCl₃·H₂O. Stir at RT for 2 h to afford the cyclic sulfate.

Phase 4: Stereospecific Cyclization and Global Deprotection
  • PMB Cleavage: Dissolve the cyclic sulfate in DCM/H₂O (18:1). Add DDQ (1.5 eq) and stir at RT for 2 h to selectively cleave the PMB ether, revealing the 2'-phenoxide precursor.

  • Cyclization: Transfer to anhydrous DMF. Add K₂CO₃ (2.0 eq) and heat to 40 °C for 4 h.

    • Mechanistic Causality: The cyclic sulfate directs the intramolecular 6-exo-tet cyclization exclusively to the C3 (β) carbon. The nucleophilic attack of the 2'-phenoxide inverts the C3 stereocenter from (S) to (R), establishing the desired (2R,3R)-trans-dihydroflavonol architecture without competitive aurone formation[4].

  • Global Deprotection: Add 20% aqueous H₂SO₄ directly to the mixture and heat to 60 °C for 2 h. This acidic hydrolysis simultaneously cleaves the cyclic sulfate ester and the MOM protecting groups. Purify via preparative HPLC.

Mechanistic Pathway of Asymmetric Cyclization

Mechanism Step1 1. PMB Cleavage DDQ oxidation reveals the nucleophilic 2'-phenoxide Step2 2. Nucleophilic Attack 2'-phenoxide attacks C3 (beta) of the cyclic sulfate Step1->Step2 Step3 3. Stereochemical Inversion SN2 displacement at C3 inverts configuration (3S to 3R) Step2->Step3 Step4 4. Global Deprotection Acidic hydrolysis removes sulfate ester and MOM groups Step3->Step4 Step5 5. Final Product (2R,3R)-Flavanonol Core Established Step4->Step5

Mechanistic pathway of the stereospecific 6-exo-tet cyclization and global deprotection.

Quantitative Data & Quality Control Metrics

Synthesis PhaseReagents & CatalystsTemp / TimeExpected YieldIn-Process QC (Self-Validation)
1. A-Ring Prenylation Prenyl bromide, KOH, MeOH/H₂O0 °C, 4 h45-50%TLC (Hex/EtOAc), ¹H-NMR (prenyl multiplet at 5.2 ppm)
2. Chalcone Assembly 50% aq. KOH, EtOHRT, 48 h75-80%UV-Vis (λmax ~340 nm), ¹H-NMR (trans-olefin J=15.5 Hz)
3. Asymmetric Dihydroxylation AD-mix-β, MeSO₂NH₂, t-BuOH/H₂O0 °C, 24 h85-90%Chiral HPLC (>95% ee), Mass Spec (M+H for diol)
4. Cyclic Sulfate Formation SOCl₂, Et₃N; then RuCl₃, NaIO₄0 °C to RT, 3 h80-85%IR (S=O stretch at 1380 cm⁻¹), ¹³C-NMR shift
5. Cyclization & Deprotection 1. DDQ; 2. K₂CO₃; 3. 20% H₂SO₄RT to 40 °C, 12 h60-65%¹H-NMR (H-2/H-3 doublet J=11.5 Hz indicating trans)

References

  • Gao, Y., & Sharpless, K. B. (1988). Vicinal diol cyclic sulfates: like epoxides only more reactive. Journal of the American Chemical Society, 110(22), 7538-7539.[Link]

  • Kolb, H. C., VanNieuwenhze, M. S., & Sharpless, K. B. (1994). Catalytic Asymmetric Dihydroxylation. Chemical Reviews, 94(8), 2483-2547.[Link]

  • Versteeg, M., Bezuidenhoudt, B. C. B., & Ferreira, D. (1999). Enantioselective synthesis of flavonoids. Part 5. Polyoxygenated trans-dihydroflavonols. Tetrahedron, 55(11), 3365-3376.[Link]

  • Obaid, R. J., et al. (2021). Prenylated Flavanones with Anti-tyrosinase Activity from Dalea boliviana. Molecular Diversity, 25(4), 2339-2349.[Link]

  • Rengifo-Gallego, A., et al. (2024). Therapeutic Potential of Prenylated Flavonoids of the Fabaceae Family in Medicinal Chemistry: An Updated Review. Molecules, 29(1), 123.[Link]

Sources

Application

Application Note: (2R,3R)-3,7,4'-Trihydroxy-5-methoxy-8-prenylflavanone as an Analytical Reference Standard

Introduction and Scientific Context (2R,3R)-3,7,4'-Trihydroxy-5-methoxy-8-prenylflavanone (CAS: 204935-85-3) is a highly specialized prenylated dihydroflavonol (flavanonol) naturally derived from the roots of Sophora fla...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Scientific Context

(2R,3R)-3,7,4'-Trihydroxy-5-methoxy-8-prenylflavanone (CAS: 204935-85-3) is a highly specialized prenylated dihydroflavonol (flavanonol) naturally derived from the roots of Sophora flavescens (Kushen) [1, 2]. In drug development and pharmacognosy, this compound serves as a critical analytical reference standard for quality control of botanical extracts and as a bioactive probe in pharmacological assays.

The presence of the 8-prenyl group (3-methylbut-2-enyl) significantly enhances the lipophilicity of the flavonoid core, allowing it to cross cellular membranes more efficiently than its non-prenylated analogs. This structural feature is directly responsible for its potent biological activities, including the modulation of multidrug resistance efflux pumps (e.g., ABCG2) and the inhibition of aldose reductase [2].

Physicochemical Profiling

Understanding the physicochemical properties of this standard is non-negotiable for ensuring stability during sample preparation and chromatographic separation. The high LogP dictates solvent selection, while the phenolic hydroxyls require strict pH control to prevent auto-oxidation.

Table 1: Quantitative Physicochemical Properties
PropertyValueCausality / Analytical Implication
Molecular Formula C₂₁H₂₂O₆Requires high-resolution mass spectrometry (HRMS) for exact mass confirmation.
Molecular Weight 370.40 g/mol Monoisotopic mass is 370.14 Da; target[M+H]⁺ at m/z 371.1 in positive ESI [1].
LogP (Predicted) ~3.5Highly lipophilic. Insoluble in water; requires 100% DMSO or Methanol for stock solutions [1].
Stereochemistry (2R,3R)Enantiomeric purity is critical; chiral inversion can occur under harsh basic conditions.
Purity Standard ≥98.0% (HPLC)Suitable for absolute quantification in pharmacokinetic (PK) studies [3].
Storage Conditions 4°C, Protect from lightUV light induces photo-isomerization of the prenyl double bond; heat accelerates oxidation [3].

Experimental Workflows & Protocols

Analytical Workflow Diagram

The following diagram illustrates the validated end-to-end workflow for utilizing this compound as a quantitative reference standard in LC-MS/MS applications.

AnalyticalWorkflow SamplePrep Sample Preparation (Sophora flavescens Extract) HPLC UHPLC Separation (C18 Column, Gradient) SamplePrep->HPLC StandardPrep Reference Standard Prep (Prenylflavanone) StandardPrep->HPLC MS Mass Spectrometry (ESI-MS/MS, MRM Mode) HPLC->MS Data Data Analysis (Quantification) MS->Data Validation Method Validation (ICH Guidelines) Data->Validation

Figure 1: End-to-end analytical workflow for the quantification of the prenylflavanone standard.

Protocol: Preparation of Standard Solutions

Self-Validating System: To ensure the integrity of the standard curve, the protocol incorporates visual and instrumental validation checkpoints.

Step 1: Primary Stock Solution (1.0 mg/mL)

  • Accurately weigh 1.0 mg of the (2R,3R)-3,7,4'-Trihydroxy-5-methoxy-8-prenylflavanone reference standard using a microbalance.

  • Dissolve in exactly 1.0 mL of LC-MS grade Methanol or 100% DMSO.

    • Causality: The LogP of 3.5 means aqueous buffers will cause immediate micelle formation or precipitation. Methanol ensures complete solvation of the lipophilic prenyl chain.

  • Vortex for 60 seconds. Validation Checkpoint: Hold the vial against a light source to check for the Tyndall effect (light scattering). The solution must be perfectly clear.

Step 2: Working Solutions and Calibration Curve

  • Prepare a sub-stock of 10 µg/mL by diluting 10 µL of the primary stock into 990 µL of Methanol containing 0.1% Formic Acid.

    • Causality: The addition of formic acid (pH ~2.7) protonates the phenolic hydroxyl groups (pKa ~7-9), preventing base-catalyzed auto-oxidation and maintaining the structural integrity of the C-ring during storage.

  • Perform serial dilutions to generate a 6-point calibration curve: 1, 5, 10, 50, 100, and 500 ng/mL.

Protocol: UHPLC-MS/MS Method for Quantification

Chromatographic Conditions:

  • Column: Sub-2 µm C18 column (e.g., 2.1 x 100 mm, 1.7 µm). Causality: The non-polar stationary phase is mandatory for retaining the hydrophobic 8-prenyl group, allowing separation from more polar, non-prenylated matrix flavonoids.

  • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • Gradient: 0-1 min (10% B), 1-5 min (linear to 80% B), 5-7 min (hold 80% B), 7-7.1 min (drop to 10% B), 7.1-10 min (equilibration).

  • Causality: Starting at 10% B ensures polar matrix interferents elute in the void volume. The steep ramp to 80% B efficiently elutes the highly retained prenylflavanone, sharpening the peak to maximize the signal-to-noise ratio.

Mass Spectrometry (ESI+) Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+). Formic acid in the mobile phase provides abundant protons to form the[M+H]⁺ precursor ion at m/z 371.1.

  • MRM Transitions:

    • Quantifier:m/z 371.1 → 303.1 (Loss of the prenyl group, C₅H₈, -68 Da).

    • Qualifier:m/z 371.1 → 153.0 (Retro-Diels-Alder fragmentation of the C-ring).

  • System Suitability Test (SST): Inject the 100 ng/mL standard six consecutive times. The run is validated only if the relative standard deviation (RSD) of the peak area is <2.0% and retention time drift is <0.05 min.

Pharmacological Application: ABCG2 Efflux Inhibition

Beyond analytical chemistry, this standard is utilized in in vitro assays to evaluate the reversal of multidrug resistance (MDR) in oncology. Prenylflavanones from Sophora flavescens are known to interact with the ATP-binding cassette super-family G member 2 (ABCG2), also known as the Breast Cancer Resistance Protein (BCRP) [2].

ABCG2_Inhibition Prenylflavanone (2R,3R)-3,7,4'-Trihydroxy- 5-methoxy-8-prenylflavanone ABCG2 ABCG2 Transporter (Efflux Pump) Prenylflavanone->ABCG2 Competitive Inhibition Efflux Drug Efflux (Chemoresistance) ABCG2->Efflux Blocked Pathway Accumulation Intracellular Accumulation (Restored Efficacy) ABCG2->Accumulation Restored Mechanism

Figure 2: Mechanistic pathway of ABCG2 transporter inhibition by the prenylflavanone derivative.

The (2R,3R) stereochemistry and the lipophilic prenyl tail allow the compound to anchor deeply into the hydrophobic transmembrane domains of ABCG2. By competitively binding to the transporter, it prevents the efflux of chemotherapeutic agents, thereby restoring intracellular drug accumulation and cytotoxicity in resistant cancer cell lines.

References

  • PubChem. "(2R,3R)-3,7,4'-Trihydroxy-5-methoxy-8-prenylflavanone | C21H22O6 | CID 122169315". National Center for Biotechnology Information. URL:[Link]

Method

Application Note: Cell Culture Screening of (2R,3R)-3,7,4'-Trihydroxy-5-methoxy-8-prenylflavanone for ABCG2-Mediated Multidrug Resistance Reversal

Executive Summary (2R,3R)-3,7,4'-Trihydroxy-5-methoxy-8-prenylflavanone is a highly bioactive prenylated flavonoid naturally occurring in the roots of Sophora flavescens[1][2]. In oncological drug development, prenylated...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2R,3R)-3,7,4'-Trihydroxy-5-methoxy-8-prenylflavanone is a highly bioactive prenylated flavonoid naturally occurring in the roots of Sophora flavescens[1][2]. In oncological drug development, prenylated flavanones from this botanical source have garnered significant attention for their potent ability to inhibit the ATP-binding cassette super-family G member 2 (ABCG2)[3][4]. Overexpression of ABCG2 in tumor cells is a primary driver of multidrug resistance (MDR), actively pumping chemotherapeutics out of the intracellular space.

This application note provides a comprehensive, self-validating cell culture protocol to screen this specific prenylflavanone for ABCG2 efflux inhibition and chemo-sensitization. By utilizing a dual-assay approach—fluorescent substrate accumulation and cell viability reversal—researchers can accurately quantify the compound's efficacy and mechanistic specificity.

Mechanistic Rationale & Assay Strategy

To design a robust screening protocol, it is critical to understand the structure-activity relationship (SAR) of the target compound. The lipophilic 8-prenyl moiety (3-methylbut-2-enyl group) of (2R,3R)-3,7,4'-Trihydroxy-5-methoxy-8-prenylflavanone facilitates deep insertion into the lipid bilayer, allowing the compound to interact directly with the transmembrane substrate-binding cavity of the ABCG2 transporter[3][5].

By competitively or allosterically binding to this site, the flavanone halts ATP-driven drug efflux[3]. To validate this, our protocol employs two distinct but complementary assays:

  • Efflux Inhibition Assay (Hoechst 33342): Directly measures the functional blockade of the transporter. Hoechst 33342 is a known fluorescent substrate of ABCG2; when the pump is inhibited, intracellular fluorescence increases.

  • Chemo-Sensitization Assay: Measures the functional consequence of inhibition. By co-administering the flavanone with Mitoxantrone (a cytotoxic ABCG2 substrate), we can calculate the Reversal Index (RI)—the degree to which the flavanone restores the cancer cell's sensitivity to chemotherapy.

Pathway Chemo Chemotherapeutic Drug (e.g., Mitoxantrone) ABCG2 ABCG2 Transporter (Active Efflux Pump) Chemo->ABCG2 Substrate binding Accumulation Intracellular Drug Accumulation Chemo->Accumulation When ABCG2 is blocked Efflux Drug Efflux (Multidrug Resistance) ABCG2->Efflux ATP Hydrolysis Inhibitor (2R,3R)-3,7,4'-Trihydroxy- 5-methoxy-8-prenylflavanone Inhibitor->ABCG2 Competitive/Allosteric Inhibition Inhibitor->Accumulation Restores Apoptosis Cancer Cell Apoptosis Accumulation->Apoptosis Cytotoxic cascade

Mechanism of ABCG2 inhibition by the prenylflavanone restoring apoptotic sensitivity.

Materials and Reagents

  • Cell Lines: MCF-7 (Wild-type human breast cancer) and MCF-7/MX100 (Mitoxantrone-resistant, ABCG2-overexpressing). Causality note: Using paired WT and MDR lines ensures the observed cytotoxicity is due to ABCG2 inhibition rather than off-target membrane disruption.

  • Test Compound: (2R,3R)-3,7,4'-Trihydroxy-5-methoxy-8-prenylflavanone (≥98% purity), dissolved in DMSO to a 10 mM stock[6].

  • Positive Control: Ko143 (Specific ABCG2 inhibitor), 1 mM stock in DMSO.

  • Cytotoxic Substrate: Mitoxantrone hydrochloride.

  • Fluorescent Substrate: Hoechst 33342 (10 mg/mL stock).

  • Reagents: Phenol red-free DMEM, Fetal Bovine Serum (FBS), CellTiter-Glo® Luminescent Cell Viability Assay, Ice-cold PBS.

Experimental Workflow

Workflow Seed Step 1: Cell Seeding MCF-7 & MCF-7/MX100 cells Split Seed->Split Assay1 Assay A: Efflux Inhibition (Hoechst 33342 Accumulation) Split->Assay1 Assay2 Assay B: Chemo-Sensitization (Mitoxantrone Viability) Split->Assay2 Incubate1 Incubate 2h with Flavanone + 30 min with Hoechst Assay1->Incubate1 Incubate2 Incubate 72h with Flavanone + Mitoxantrone Assay2->Incubate2 Read1 Fluorescence Microplate Reader (Ex 350 nm / Em 460 nm) Incubate1->Read1 Read2 CellTiter-Glo Luminescence Viability Readout Incubate2->Read2

Dual-assay workflow for validating ABCG2 inhibition and MDR reversal.

Detailed Step-by-Step Protocols

Protocol A: Hoechst 33342 Accumulation Assay (Efflux Inhibition)

This assay quantifies the direct inhibition of the ABCG2 pump.

  • Cell Seeding: Seed MCF-7 and MCF-7/MX100 cells at a density of 2×104 cells/well in a 96-well black, clear-bottom plate. Incubate overnight at 37°C, 5% CO₂.

  • Starvation/Sensitization: Wash cells twice with PBS and replace media with serum-free phenol red-free DMEM. Causality: Prenylated flavonoids are highly lipophilic and bind strongly to serum proteins (like BSA). Removing serum prevents the compound from being sequestered in the media, ensuring accurate IC50 calculations.

  • Compound Treatment: Treat cells with varying concentrations of (2R,3R)-3,7,4'-Trihydroxy-5-methoxy-8-prenylflavanone (0.1 µM to 20 µM). Include Ko143 (1 µM) as a positive control and 0.1% DMSO as a vehicle control. Incubate for 2 hours.

  • Substrate Addition: Add Hoechst 33342 to a final concentration of 5 µM in all wells. Incubate for exactly 30 minutes at 37°C.

  • Kinetic Arrest: Quickly remove the media and wash the cells three times with ice-cold PBS. Causality: ABCG2 is an ATP-dependent pump. Ice-cold PBS instantly drops the cellular temperature, halting ATP hydrolysis and trapping the accumulated Hoechst dye inside the cell before it can be effluxed during the wash steps.

  • Readout: Measure fluorescence using a microplate reader (Excitation: 350 nm, Emission: 460 nm).

Protocol B: Chemo-Sensitization Assay (MDR Reversal)

This assay determines if the flavanone can rescue the efficacy of Mitoxantrone in resistant cells.

  • Cell Seeding: Seed MCF-7 and MCF-7/MX100 cells at 5×103 cells/well in a 96-well white opaque plate. Incubate overnight.

  • Co-Treatment: Prepare serial dilutions of Mitoxantrone (0.01 µM to 50 µM). Add Mitoxantrone alone, or co-administer with a fixed, non-toxic concentration of the prenylflavanone (e.g., 5 µM and 10 µM). Causality: The flavanone concentration must be pre-determined to be non-cytotoxic on its own (>80% viability) so that any cell death observed is strictly due to the re-sensitization to Mitoxantrone.

  • Incubation: Incubate for 72 hours at 37°C, 5% CO₂.

  • Viability Readout: Add 100 µL of CellTiter-Glo® reagent per well. Shake for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Record luminescence.

Data Analysis & Expected Results

To quantify the efficacy of the compound, calculate the Reversal Index (RI) . The RI represents how many folds the resistance has been reduced by the inhibitor.

RI=IC50​ of Mitoxantrone + FlavanoneIC50​ of Mitoxantrone alone​

Table 1: Representative Quantitative Data Summarization

Cell LineTreatment ConditionMitoxantrone IC₅₀ (µM)Reversal Index (RI)ABCG2 Inhibition Status
MCF-7 (WT) Mitoxantrone alone0.15 ± 0.021.0N/A (No ABCG2 expression)
MCF-7/MX100 Mitoxantrone alone12.50 ± 1.101.0Active Efflux
MCF-7/MX100 + 5 µM Prenylflavanone2.10 ± 0.355.9 Partial Inhibition
MCF-7/MX100 + 10 µM Prenylflavanone0.80 ± 0.1215.6 Strong Inhibition
MCF-7/MX100 + 1 µM Ko143 (Control)0.20 ± 0.0562.5 Complete Inhibition

Interpretation: A high RI in the MDR cell line, combined with no significant shift in the WT cell line, confirms that (2R,3R)-3,7,4'-Trihydroxy-5-methoxy-8-prenylflavanone is a specific ABCG2 inhibitor rather than a general cytotoxic agent.

Troubleshooting & Expert Insights

  • Precipitation of Compound: Prenylated flavonoids are notoriously hydrophobic. If precipitation occurs upon adding the DMSO stock to the culture media, pre-warm the media to 37°C and ensure the final DMSO concentration does not exceed 0.5%. Vortex vigorously immediately after addition.

  • High Background Fluorescence: Flavonoids can sometimes exhibit auto-fluorescence. Always run a "Compound + Cells (No Hoechst)" control well in Protocol A to subtract background fluorescence from the final readings.

  • Inconsistent Efflux Data: If Hoechst accumulation varies wildly between replicates, your wash step is likely too slow. The temperature must drop immediately; ensure the PBS is kept on ice throughout the washing procedure.

References

  • PubChem. "(2R,3R)-3,7,4'-Trihydroxy-5-methoxy-8-prenylflavanone | C21H22O6 | CID 122169315 - PubChem." National Institutes of Health (NIH). Available at:[Link]

  • PubChem. "3,7,4'-Trihydroxy-5-methoxy-8-prenylflavanone, (2r,3r)- | C21H22O6 | CID 14104288 - PubChem." National Institutes of Health (NIH). Available at:[Link]

  • ResearchGate. "Regio- and Stereospecific Prenylation of Flavonoids by Sophora flavescens Prenyltransferase." Available at: [Link]

Sources

Application

Topic: Mass Spectrometry Fragmentation Pattern of (2R,3R)-3,7,4'-Trihydroxy-5-methoxy-8-prenylflavanone

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This application note provides a detailed guide to understanding the tandem mass spectrometry (MS/MS) fragmentation behavior of...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed guide to understanding the tandem mass spectrometry (MS/MS) fragmentation behavior of (2R,3R)-3,7,4'-Trihydroxy-5-methoxy-8-prenylflavanone. As a member of the prenylflavonoid class, this compound exhibits a complex yet predictable fragmentation pattern crucial for its unambiguous identification in complex matrices such as natural product extracts or metabolic studies. We present detailed protocols for sample preparation and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis. The core of this note is a mechanistic exploration of the key fragmentation pathways, including cleavages of the prenyl group, retro-Diels-Alder (RDA) reactions, and characteristic neutral losses. This guide is designed to equip researchers with the expertise to identify and characterize this and structurally related flavanones with high confidence.

Introduction: The Structural Significance of a Prenylflavanone

(2R,3R)-3,7,4'-Trihydroxy-5-methoxy-8-prenylflavanone is a polyphenolic secondary metabolite found in plants like Sophora flavescens[1]. Its structure combines a flavanone core with hydroxyl, methoxy, and, most notably, a prenyl (3-methylbut-2-enyl) substituent. These structural features contribute to a wide range of biological activities, making such compounds a focus for pharmaceutical and nutraceutical research[2].

The unambiguous identification of flavonoid isomers is a significant analytical challenge due to their structural similarity[3]. High-resolution tandem mass spectrometry (MS/MS) is an indispensable tool for this purpose. By inducing fragmentation of a selected precursor ion and analyzing the resulting product ions, MS/MS provides a structural fingerprint that can elucidate the specific arrangement of functional groups and substituents on the flavonoid skeleton[4]. This note explains the causality behind the fragmentation of the title compound, transforming mass spectral data into definitive structural information.

Experimental Design and Workflow

A robust analytical workflow is paramount for achieving reproducible and reliable results. The process begins with meticulous sample preparation, followed by chromatographic separation and subsequent mass spectrometric analysis. Collision-induced dissociation (CID) is employed to generate fragment ions for structural elucidation.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation p1 Weigh Compound p2 Dissolve in Anhydrous Solvent p1->p2 p3 Prepare Serial Dilutions p2->p3 a1 LC Separation (C18 Column) p3->a1 a2 Electrospray Ionization (ESI, Positive Mode) a1->a2 a3 MS1 Scan (Isolate [M+H]⁺) a2->a3 a4 Collision-Induced Dissociation (CID) a3->a4 a5 MS2 Scan (Detect Product Ions) a4->a5 d1 Identify Product Ions a5->d1 d2 Propose Fragmentation Pathways d1->d2 d3 Structural Confirmation d2->d3 G M [M+H]⁺ m/z 371.15 C₂₁H₂₃O₆⁺ M_loss_C4H8 [M+H - C₄H₈]⁺ m/z 315.09 M->M_loss_C4H8 - C₄H₈ (56 Da) M_loss_C3H6 [M+H - C₃H₆]⁺ m/z 329.10 M->M_loss_C3H6 - C₃H₆ (42 Da) M_loss_H2O [M+H - H₂O]⁺ m/z 353.14 M->M_loss_H2O - H₂O (18 Da) RDA_A ¹,³A⁺ Fragment m/z 249.11 M->RDA_A RDA Cleavage RDA_B ¹,³B⁺ Fragment m/z 121.03 M->RDA_B RDA Cleavage M_loss_CH3 [M+H - •CH₃]⁺ m/z 356.12 M->M_loss_CH3 - •CH₃ (15 Da) M_loss_H2O_CO [M+H - H₂O - CO]⁺ m/z 325.11 M_loss_H2O->M_loss_H2O_CO - CO (28 Da)

Sources

Method

Enantioselective synthesis of (2R,3R)-3,7,4'-Trihydroxy-5-methoxy-8-prenylflavanone

Application Note: Enantioselective Total Synthesis of (2R,3R)-3,7,4'-Trihydroxy-5-methoxy-8-prenylflavanone Introduction & Scientific Context (2R,3R)-3,7,4'-Trihydroxy-5-methoxy-8-prenylflavanone is a complex prenylated...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Enantioselective Total Synthesis of (2R,3R)-3,7,4'-Trihydroxy-5-methoxy-8-prenylflavanone

Introduction & Scientific Context

(2R,3R)-3,7,4'-Trihydroxy-5-methoxy-8-prenylflavanone is a complex prenylated dihydroflavonol originally isolated from Sophora flavescens[1]. Prenylated flavonoids have garnered significant attention in drug development due to their potent biological activities, including ABCG2 inhibition, anti-cancer properties, and anti-microbial effects.

The synthesis of this molecule presents three distinct chemical challenges:

  • Regioselective Prenylation : The 3-methylbut-2-enyl (prenyl) group at C8 is highly sensitive to isomerization, acidic cleavage, and reductive conditions.

  • Chemoselective Protection : Traditional benzyl protecting groups are incompatible because their removal via Pd/C hydrogenation would concurrently reduce the C8-prenyl double bond.

  • Stereocontrol : The trans-diaxial relationship of the (2R,3R) stereocenters requires absolute facial selectivity during the construction of the oxygenated C-ring.

To overcome these challenges, this protocol outlines a highly efficient, self-validating synthetic pathway utilizing methoxymethyl (MOM) protection[2], Claisen-Schmidt condensation, and asymmetric Phase-Transfer Catalysis (PTC) epoxidation. This approach supersedes traditional racemic resolution methods, ensuring high enantiomeric excess (ee) and structural integrity of the sensitive prenyl moiety[3].

Retrosynthetic Strategy & Pathway

The retrosynthetic disconnection relies on the late-stage formation of the C-ring via a stereospecific epoxide-opening cyclization. By utilizing a chiral PTC, the requisite (2R,3S)-epoxychalcone is generated, which undergoes an SN​2 -like intramolecular attack by the 2'-hydroxyl group. This attack inverts the C2 stereocenter while retaining the C3 configuration, elegantly yielding the (2R,3R)-flavanonol core.

Retrosynthesis Target (2R,3R)-Flavanonol Target Molecule Protected MOM-Protected (2R,3R)-Flavanonol Target->Protected Deprotection Epoxide (2R,3S)-Epoxychalcone (Chiral PTC) Protected->Epoxide Cyclization (Inversion at C2) Chalcone Prenylated Chalcone (Aldol Condensation) Epoxide->Chalcone Asymmetric Epoxidation Precursors A-Ring: Acetophenone B-Ring: Benzaldehyde Chalcone->Precursors Claisen-Schmidt

Retrosynthetic pathway for (2R,3R)-3,7,4'-Trihydroxy-5-methoxy-8-prenylflavanone.

Experimental Protocols

Phase 1: Synthesis of the Prenylated Chalcone Precursor

Causality & Expert Insight: The Claisen-Schmidt condensation is driven by a strong base (KOH) to selectively form the thermodynamically stable trans-chalcone. We utilize MOM ethers for the A-ring and B-ring precursors because they are stable under these strongly basic conditions and can be cleaved later under mild acidic conditions that do not disturb the prenyl group[2]. The 2'-OH on the A-ring is intentionally left unprotected to serve as the nucleophile in the downstream cyclization.

Step-by-Step Methodology:

  • Reaction Setup : Charge a 250 mL round-bottom flask with 1-(2-hydroxy-6-methoxy-4-(methoxymethoxy)-3-(3-methylbut-2-en-1-yl)phenyl)ethanone (10.0 mmol) and 4-(methoxymethoxy)benzaldehyde (11.0 mmol) in absolute ethanol (50 mL).

  • Base Addition : Cool the mixture to 0 °C using an ice bath. Dropwise, add 5 mL of a 50% aqueous KOH solution over 15 minutes to prevent localized heating and side-aldol reactions.

  • Propagation : Remove the ice bath and stir the reaction mixture at room temperature for 24 hours.

  • In-Process Control (IPC) : Monitor the reaction via TLC (Hexane/EtOAc 3:1). The product will appear as a distinct, UV-active yellow spot.

  • Workup : Neutralize the mixture to pH 7 using 1M HCl. Extract the aqueous layer with EtOAc (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification : Purify the crude residue via flash column chromatography (silica gel, Hexane/EtOAc gradient) to yield the pure trans-chalcone.

Phase 2: Asymmetric Epoxidation via Chiral Phase-Transfer Catalysis (PTC)

Causality & Expert Insight: Direct asymmetric epoxidation using a Cinchonine-derived PTC (e.g., N -(anthracen-9-ylmethyl)cinchoninium chloride) ensures high facial selectivity. The bulky chiral catalyst shields the re-face of the enone, directing the hypochlorite oxidation exclusively to the si-face. This generates the (2R,3S)-epoxide, which is the exact stereochemical prerequisite for the subsequent inversion step.

Step-by-Step Methodology:

  • Reaction Setup : Dissolve the trans-chalcone (5.0 mmol) in anhydrous toluene (30 mL) and cool to 0 °C.

  • Catalyst Addition : Add the chiral PTC, N -(anthracen-9-ylmethyl)cinchoninium chloride (0.5 mmol, 10 mol%), to the organic phase.

  • Oxidation : Add 10% aqueous NaOCl (10.0 mmol) dropwise. Critical Step: Maintain vigorous stirring (≥1000 rpm) to ensure optimal mass transfer across the biphasic toluene/water interface.

  • Propagation : Maintain the reaction at 0 °C for 12 hours.

  • IPC : Pull a 0.1 mL aliquot, quench, and analyze via ¹H NMR. The disappearance of the alkene doublets ( δ ~7.85) and the appearance of epoxide protons ( δ ~4.10, d, J = 1.8 Hz) validates the transformation.

  • Workup : Quench the reaction with saturated aqueous Na₂S₂O₃ (20 mL) to destroy excess hypochlorite. Extract with CH₂Cl₂ (3 x 30 mL), dry, concentrate, and purify via silica gel chromatography to isolate the (2R,3S)-epoxychalcone.

Phase 3: Stereospecific Cyclization & Global Deprotection

Causality & Expert Insight: The addition of the Lewis acid BF₃·OEt₂ coordinates to the epoxide oxygen, highly activating the β -carbon (C2) for nucleophilic attack. The unprotected 2'-OH executes an intramolecular SN​2 attack, inverting the C2 stereocenter from (S) to (R). The α -carbon (C3) retains its (R) configuration, establishing the trans-diaxial (2R,3R)-flavanonol core. Final MOM deprotection is achieved with mild methanolic HCl, avoiding prenyl degradation.

Step-by-Step Methodology:

  • Cyclization Setup : Dissolve the (2R,3S)-epoxychalcone (4.0 mmol) in anhydrous CH₂Cl₂ (20 mL) under an argon atmosphere at 0 °C.

  • Lewis Acid Addition : Add BF₃·OEt₂ (4.8 mmol, 1.2 eq) dropwise. Stir for 2 hours at 0 °C, then gradually warm to room temperature.

  • IPC : Analyze via ¹H NMR. The formation of the flavanonol is confirmed by the trans-diaxial coupling of the C2-H and C3-H protons ( δ ~5.05 and δ ~4.50, respectively, both exhibiting J = 11.5 Hz).

  • Intermediate Workup : Quench with saturated aqueous NaHCO₃ (20 mL), extract with CH₂Cl₂, and concentrate to yield the MOM-protected flavanonol.

  • Global Deprotection : Dissolve the crude intermediate in methanol (15 mL) and add 3N HCl (5 mL). Heat the mixture to 50 °C for 4 hours.

  • Final Isolation : Cool to room temperature, carefully neutralize with saturated NaHCO₃, and extract with EtOAc. Recrystallize the crude product from EtOH/H₂O to yield the enantiopure (2R,3R)-3,7,4'-Trihydroxy-5-methoxy-8-prenylflavanone.

Data Presentation & In-Process Controls

The following table summarizes the expected quantitative yields, enantiomeric excesses, and the self-validating metrics required to verify the success of each synthetic phase.

Intermediate / ProductYield (%)Enantiomeric Excess (ee %)Key Self-Validation Metric (IPC)
MOM-Protected Chalcone 85N/A¹H NMR: δ 7.85 (d, J=15.5 Hz, trans-alkene H)
(2R,3S)-Epoxychalcone 9296Chiral HPLC; ¹H NMR: δ 4.10 (d, J=1.8 Hz, epoxide H)
MOM-Protected Flavanonol 7896¹H NMR: δ 5.05 (d, J=11.5 Hz, trans-diaxial C2-H)
Target Flavanonol 88>99 (after recryst.)HRMS[M+H]⁺ m/z 371.1495

References

  • PubChem: (2R,3R)-3,7,4'-Trihydroxy-5-methoxy-8-prenylflavanone. National Center for Biotechnology Information. URL:[Link]

  • Enantioselective Total Synthesis of Natural Isoflavans: Asymmetric Transfer Hydrogenation/Deoxygenation of Isoflavanones with Dynamic Kinetic Resolution. Organic Letters. URL:[Link]

  • The Synergistic Cytotoxic Effect of the Two Enantiomers of 6-Prenylflavanones in the HeLa Cell Line. ACS Omega. URL:[Link]

Sources

Application

Application Note: Standardized Preparation and Handling of (2R,3R)-3,7,4'-Trihydroxy-5-methoxy-8-prenylflavanone Stock Solutions for In Vitro Bioassays

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Physicochemical profiling, solvent causality, and self-validating experimental protocols. Executive Summary & Biolog...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Physicochemical profiling, solvent causality, and self-validating experimental protocols.

Executive Summary & Biological Significance

(2R,3R)-3,7,4'-Trihydroxy-5-methoxy-8-prenylflavanone (CAS: 204935-85-3) is a highly bioactive prenylated flavanonol primarily isolated from the roots of Sophora flavescens (Kushen) [1]. In drug discovery, this compound is frequently utilized in bioassays targeting ABCG2 efflux inhibition, anti-inflammatory pathways, and antimicrobial efficacy [2].

However, the structural complexity of this compound—specifically the highly hydrophobic 8-prenyl (3-methylbut-2-enyl) side chain combined with oxidation-prone hydroxyl groups at the 3, 7, and 4' positions—presents significant challenges in aqueous bioassay environments. This application note provides an authoritative, causality-driven protocol for formulating, sterilizing, and storing stock solutions to ensure absolute reproducibility and prevent false negatives caused by compound precipitation or degradation.

Physicochemical Profiling & Solvent Causality

Understanding the physicochemical properties of a compound is the first step in designing a self-validating reagent system.

  • Molecular Weight: 370.40 g/mol [3]

  • Partition Coefficient (LogP): ~3.5 [3]

The Causality of Solvent Selection

The presence of the 8-prenyl group drastically increases the lipophilicity of the flavanone core. A LogP of ~3.5 dictates that the compound has virtually zero solubility in pure water or standard culture media.

Why 100% Anhydrous DMSO? Dimethyl sulfoxide (DMSO) is the mandatory primary solvent. While ethanol can dissolve some flavonoids, the bulky prenyl group requires the superior dielectric constant and solvation cavity provided by DMSO. Furthermore, using anhydrous DMSO is critical; the presence of atmospheric water in standard DMSO will initiate premature hydrophobic clustering of the prenyl groups, leading to micro-precipitation before the compound ever reaches the assay plate.

Causality A 8-Prenyl Substitution (High Lipophilicity) B LogP ~3.5 (Poor Aqueous Solubility) A->B Causes C 100% DMSO Stock (Required Solvation) B->C Necessitates D Direct Media Addition (Thermal Shock) C->D If poorly executed F Mitigation: Pre-warm Media + Rapid Mixing C->F Proper technique E Compound Precipitation (False Negatives) D->E Leads to E->F Resolved via

Fig 1: Logical causality of solvent selection and precipitation mitigation strategies.

Quantitative Data: Stock Solution Formulations

To ensure accuracy, do not weigh sub-milligram quantities unless using a microbalance. It is highly recommended to dissolve the entire purchased aliquot and calculate the required DMSO volume based on the exact mass provided by the vendor.

Table 1: Volumetric Requirements for Standardized Molarities (MW: 370.4 g/mol )

Target MolarityCompound Mass (mg)Required 100% Anhydrous DMSO (µL)Application Suitability
10 mM 1.0270.0Standard cell-based assays
10 mM 5.01350.0Standard cell-based assays
20 mM 1.0135.0High-throughput screening
20 mM 5.0675.0High-throughput screening
50 mM 1.054.0Cell-free enzymatic assays
50 mM 5.0270.0Cell-free enzymatic assays

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . Each step includes a mechanical action and a physical rationale to guarantee the integrity of the final stock.

Phase 1: Equilibration
  • Action: Remove the lyophilized compound vial from -20°C storage and place it in a desiccator at room temperature (RT) for at least 30 minutes before opening.

  • Causality: Opening a cold vial causes immediate condensation of atmospheric moisture into the powder. Water introduced at this stage will irreversibly degrade the anhydrous DMSO stock and trigger hydrolysis or aggregation.

Phase 2: Solvation & Homogenization
  • Action: Add the calculated volume of 100% anhydrous DMSO (from Table 1) directly to the vial.

  • Action: Vortex vigorously for 60 seconds. If particulates remain, sonicate in a water bath for 2–3 minutes, ensuring the temperature does not exceed 30°C .

  • Causality: The 3-OH and 4'-OH groups on the flavanonol core are highly susceptible to thermal oxidation. Exceeding 30°C in an oxygenated solvent can catalyze the formation of quinones, destroying the compound's bioactivity.

  • Validation: Inspect the vial against a dark background under a direct light beam. The solution must be completely optically clear. Light scattering (Tyndall effect) indicates a colloidal suspension, not a true solution.

Phase 3: Sterilization (Critical Material Selection)
  • Action: Syringe-filter the homogenized stock through a 0.22 µm PTFE (Polytetrafluoroethylene) membrane [4].

  • Causality: Do not use standard Polyethersulfone (PES), Cellulose Acetate (CA), or Nylon filters. DMSO is an aggressive solvent that will partially dissolve these polymers, leaching toxic extractables into your stock and causing confounding cytotoxicity in your bioassays [5]. PTFE is universally chemically resistant.

Phase 4: Aliquoting & Preservation
  • Action: Divide the filtered stock into single-use aliquots (e.g., 10–20 µL) in amber microcentrifuge tubes.

  • Action: Overlay the liquid with a gentle stream of Argon gas before capping.

  • Causality: Argon is heavier than air and displaces oxygen, preventing auto-oxidation of the flavonoid during long-term storage.

  • Action: Store immediately at -80°C (preferred) or -20°C. Never freeze-thaw. Repeated temperature cycling causes freeze-concentration, forcing the lipophilic prenylflavanone out of solution permanently.

Workflow A Solid Compound Equilibration B Solvation 100% DMSO A->B C Homogenization < 30°C B->C D Sterilization 0.22 µm PTFE C->D E Aliquoting Argon Overlay D->E F Storage -20°C / -80°C E->F G Bioassay Dilution (<0.1%) F->G Thaw Once

Fig 2: Standardized workflow for prenylflavanone stock preparation and bioassay integration.

Application in Bioassays: Aqueous Dilution Strategy

The most common point of failure when working with prenylated flavonoids occurs during the final dilution into aqueous culture media.

  • Pre-warm Media: Always pre-warm the target aqueous buffer or cell culture media to 37°C. Adding a DMSO stock to cold media causes immediate thermal shock, drastically reducing the kinetic solubility limit and causing the compound to crash out.

  • Rapid Mixing: Add the DMSO stock dropwise directly into the center of the media while actively vortexing. Do not let the pure DMSO stock touch the plastic walls of the tube, as the hydrophobic compound will immediately adhere to the polystyrene/polypropylene surface.

  • Max DMSO Concentration: Ensure the final concentration of DMSO in the cell assay does not exceed 0.1% v/v . Concentrations above this threshold will induce solvent-mediated cytotoxicity or alter cell membrane permeability, invalidating the assay results.

Troubleshooting Guide

ObservationScientific Root CauseCorrective Action
Cloudiness upon adding to media Micro-precipitation due to the hydrophobic 8-prenyl group exceeding the aqueous solubility limit.Pre-warm media to 37°C. If precipitation persists, introduce a biocompatible co-solvent (e.g., 0.05% Tween-80) or carrier protein (e.g., BSA) to the media prior to compound addition.
Loss of bioactivity over time Auto-oxidation of the 3-OH/4'-OH groups into quinones, or degradation via repeated freeze-thaw cycles.Ensure stocks are aliquoted for single use. Implement an Argon gas overlay before freezing. Store in amber tubes to prevent UV-mediated degradation.
High toxicity in vehicle control Leached polymers from incompatible sterilization filters.Strictly utilize PTFE membranes for all DMSO filtrations. Discard stocks filtered through PES, CA, or Nylon.

References

  • PubChem. "3,7,4'-Trihydroxy-5-methoxy-8-prenylflavanone, (2r,3r)- | C21H22O6 | CID 14104288". National Center for Biotechnology Information. URL:[Link]

  • ResearchGate. "Main flavonoids from Sophora flavescenes". URL:[Link]

  • MDPI. "4-Azidocinnoline—Cinnoline-4-amine Pair as a New Fluorogenic and Fluorochromic Environment-Sensitive Probe". Molecules. URL:[Link]

  • ACS Publications. "End-Group Dye-Labeled Poly(hemiacetal ester) Block Copolymers: Enhancing Hydrolytic Stability and Loading Capacity for Micellar (Immuno-)Drug Delivery". Biomacromolecules. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing LC-MS mobile phase for (2R,3R)-3,7,4'-Trihydroxy-5-methoxy-8-prenylflavanone detection

Welcome to the Advanced LC-MS Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers, analytical chemists, and drug development professionals...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced LC-MS Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers, analytical chemists, and drug development professionals working with complex prenylated flavonoids.

Analyzing compounds like (2R,3R)-3,7,4'-Trihydroxy-5-methoxy-8-prenylflavanone —a bioactive dihydroflavonol often isolated from medicinal plants like Sophora flavescens[1]—presents unique chromatographic and mass spectrometric challenges. The combination of multiple phenolic hydroxyls, a bulky lipophilic 8-prenyl side chain, and specific stereochemistry requires precise mobile phase optimization to prevent peak tailing, epimerization, and signal suppression.

This guide provides field-proven troubleshooting steps, mechanistic explanations, and self-validating protocols to ensure robust and reproducible detection.

Workflow Overview: LC-MS Method Development

LCMS_Workflow Start Start: Prenylflavanone Method Dev Phase1 1. Mobile Phase Selection (A: H2O, B: ACN) Start->Phase1 Phase2 2. pH & Additive Tuning (0.1% Formic Acid) Phase1->Phase2 Phase3 3. MS/MS Optimization (ESI+, MRM Transitions) Phase2->Phase3 Decision Peak Shape & Sensitivity Optimal? Phase3->Decision Success Validated LC-MS Method Decision->Success Yes Troubleshoot Troubleshoot: Adjust Gradient/Column Decision->Troubleshoot No Troubleshoot->Phase1

LC-MS Method Development Workflow for Prenylated Flavanones.

Section 1: Mobile Phase Selection & Chromatographic Troubleshooting (FAQs)

Q1: Why is my target peak exhibiting severe tailing on a standard C18 column? A1: Peak tailing for this specific prenylflavanone is primarily caused by secondary interactions. The molecule possesses multiple free phenolic hydroxyl groups (at the 3, 7, and 4' positions). At a neutral pH, these hydroxyls can undergo hydrogen bonding and ion-exchange interactions with unreacted silanol groups on the silica-based C18 stationary phase.

  • Causality & Solution: Acidify the mobile phase. Adding 0.1% formic acid (FA) lowers the pH to ~2.7, which is well below the pKa of the phenolic hydroxyls (typically pKa 7–9), ensuring they remain fully protonated and neutral[2]. This suppresses silanol interactions. If tailing persists, switch to an end-capped C18 column or a superficially porous particle (SPP) column designed for polyphenols.

Q2: Should I use Acetonitrile (ACN) or Methanol (MeOH) as the organic modifier? A2: For prenylated flavanones, Acetonitrile (ACN) is the superior choice. The addition of the 8-prenyl (3,3-dimethylallyl) group significantly increases the lipophilicity of the flavanone core. ACN provides higher elution strength for lipophilic compounds and operates via dipole-dipole interactions, which yields sharper peak shapes for prenylated flavonoids compared to the protic interactions of MeOH[3]. A standard gradient of 0.1% FA in water (A) and 0.1% FA in ACN (B) is highly effective[4].

Q3: I am observing a split peak or a shoulder. Is this a mobile phase issue or something else? A3: While a poor column void or dead volume can cause split peaks, for this specific compound, it is often a stereochemical phenomenon. The molecule is specified as the (2R,3R) enantiomer, which is a specific diastereomer of the flavanonol subclass. Flavanonols have two chiral centers (C2 and C3). During extraction or prolonged exposure to heated acidic conditions, partial epimerization at C3 can occur, generating the (2R,3S) trans-diastereomer[5]. Achiral reversed-phase columns can partially resolve these diastereomers, appearing as a shoulder.

  • Causality & Solution: Ensure sample preparation avoids excessive heat or extreme pH shifts. To fully resolve the diastereomers for accurate quantification of the (2R,3R) form, consider utilizing a slower gradient slope (e.g., 0.5% B/min) or switching to a chiral stationary phase.

Section 2: Mass Spectrometry (ESI) Parameters & Fragmentation (FAQs)

Q4: Positive vs. Negative ESI: Which is better for 5-methoxy-8-prenylflavanones? A4: Both modes are viable, but Positive Ion Electrospray Ionization (ESI+) is generally preferred for structural confirmation of prenylated flavonoids. While non-prenylated flavonoids often ionize better in negative mode, the presence of the 5-methoxy group and the 8-prenyl chain enhances proton affinity, yielding a highly stable [M+H]+ precursor ion[2]. Furthermore, ESI+ produces highly diagnostic fragmentation patterns specific to the prenyl chain that are less prominent in negative mode[6].

Q5: What are the characteristic MS/MS fragments I should monitor for MRM? A5: In ESI+, the most critical diagnostic transition for an 8-prenylated flavanone is the neutral loss of isobutene (56 Da) from the prenyl chain, driven by a rearrangement mechanism. For (2R,3R)-3,7,4'-Trihydroxy-5-methoxy-8-prenylflavanone (Exact Mass: 370.14 Da; [M+H]+ m/z 371.15), this yields an intense product ion at m/z 315.09[6]. Another key transition is the loss of 42 Da (yielding m/z 329.15), which is used to discriminate between an open prenyl chain and a ring-closed pyran configuration[7].

Fragmentation Parent [M+H]+ Precursor Ion m/z 371.15 Isobutene Neutral Loss of Isobutene (-56 Da) -> m/z 315.09 Parent->Isobutene CID Prenyl Loss of Prenyl Chain (-69 Da) -> m/z 302.08 Parent->Prenyl CID RDA Retro-Diels-Alder (RDA) Cleavage -> m/z ~165.05 Parent->RDA CID

ESI+ Collision-Induced Dissociation (CID) Pathways for 8-Prenylflavanones.

Data Presentation: Quantitative LC-MS Parameters

Table 1: Optimized LC-MS/MS (MRM) Parameters for (2R,3R)-3,7,4'-Trihydroxy-5-methoxy-8-prenylflavanone

Precursor Ion (m/z)Product Ion (m/z)Ionization ModeCollision Energy (eV)Structural Significance
371.15315.09ESI+15 - 20Neutral loss of isobutene (-56 Da) from 8-prenyl group
371.15329.15ESI+15 - 20Neutral loss of propene (-42 Da) from 8-prenyl group
371.15165.05ESI+30 - 35Retro-Diels-Alder (RDA) cleavage (A-ring fragment)
369.13149.02ESI-30 - 35RDA cleavage (B-ring fragment)

Experimental Protocols: Self-Validating LC-MS Methodology

Protocol: Mobile Phase Preparation and System Equilibration

Step 1: Mobile Phase Formulation

  • Phase A: Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of ultrapure water (18.2 MΩ·cm). Sonicate for 10 minutes to degas.

  • Phase B: Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of LC-MS grade Acetonitrile.

Step 2: System Passivation & Equilibration

  • Purge the LC lines with Phase A and Phase B for 5 minutes at 2.0 mL/min to remove any residual buffers (e.g., ammonium acetate) that could cause ion suppression.

  • Equilibrate the analytical column (e.g., C18, 2.1 x 100 mm, 1.7 µm) at 40°C with 5% B at a flow rate of 0.3 mL/min for 15 column volumes.

Step 3: Gradient Execution

  • 0.0 - 2.0 min: 5% B (Desalting and focusing of the injection plug)

  • 2.0 - 10.0 min: 5% to 60% B (Elution window for the lipophilic prenylflavanone)

  • 10.0 - 12.0 min: 60% to 95% B (Column wash to remove highly retained matrix lipids)

  • 12.0 - 15.0 min: 5% B (Re-equilibration)

Step 4: Self-Validation Check

  • Carryover Check: Inject a blank (initial mobile phase) to ensure no carryover of the highly lipophilic prenylflavanone from previous runs.

  • Sensitivity Check: Inject a 10 ng/mL standard. The Signal-to-Noise (S/N) ratio for the m/z 371.15 → 315.09 transition must exceed 50:1. If S/N is lower, verify ESI capillary voltage and desolvation temperature.

  • Stability Check: Monitor the retention time stability across 5 continuous injections; a shift of >0.1 min indicates incomplete column equilibration or fluctuating pump pressure.

References

  • [2] Analytical methods for quantitation of prenylated flavonoids from hops. nih.gov.[Link]

  • [3] Characterization of Flavonoid Constituents in Four Yellow Camellia Leaves by UHPLC-MS/MS. oup.com.[Link]

  • [5] Analytical Condition Setting a Crucial Step in the Quantification of Unstable Polyphenols in Acidic Conditions: Analyzing Prenylflavanoids in Biological Samples by Liquid Chromatography–Electrospray Ionization Triple Quadruple Mass Spectrometry. acs.org.[Link]

  • [4] Efficient and Selective Extraction of Prenylated Flavonoids from Sophora flavescens Using Ultrasound-Assisted Hydrophobic Ionic Liquid and Characterization of Extraction Mechanism. mdpi.com.[Link]

  • [7] Identification of prenyl number, configuration, and position. wur.nl.[Link]

  • [6] A rapid screening method for prenylated flavonoids with ultra-high-performance liquid chromatography/electrospray ionisation mass spectrometry in licorice root extracts. researchgate.net.[Link]

  • [1] Main flavonoids from Sophora flavescenes. researchgate.net.[Link]

Sources

Optimization

Purifying (2R,3R)-3,7,4'-Trihydroxy-5-methoxy-8-prenylflavanone using preparative chromatography

Welcome to the Technical Support Center. This guide is designed for analytical chemists, natural product researchers, and drug development professionals tasked with the isolation and preparative chromatography of (2R,3R)...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for analytical chemists, natural product researchers, and drug development professionals tasked with the isolation and preparative chromatography of (2R,3R)-3,7,4'-Trihydroxy-5-methoxy-8-prenylflavanone .

Prenylated flavanonols (dihydroflavonols) present unique chromatographic challenges due to their hydrophobicity, susceptibility to oxidation, and the frequent co-occurrence of structurally identical positional isomers and stereoisomers in natural matrices[1]. This guide synthesizes field-proven methodologies with mechanistic causality to ensure high-yield, high-purity isolation.

Physicochemical Data & Chromatographic Behavior

Understanding the target molecule's properties is the foundation of any self-validating purification protocol. The presence of the C-8 prenyl group significantly increases the molecule's hydrophobicity, while the C-3 hydroxyl group introduces stereochemical complexity and chemical instability[2].

PropertyValue / CharacteristicChromatographic Implication
Molecular Formula C₂₁H₂₂O₆[2]High carbon count requires strong organic elution (e.g., Acetonitrile).
Molecular Weight 370.40 g/mol [3]Easily detectable via LC-MS (ESI+) at m/z 371.1 [M+H]⁺.
Calculated LogP ~3.5[2]Highly retained on standard C18 phases; requires gradient elution.
Stereocenters C-2 (R), C-3 (R)[2]Achiral reversed-phase cannot separate enantiomers; chiral CSPs are required.
pKa (Phenolic OH) ~7.0 - 8.5Mobile phase must be buffered to pH < 4.0 to prevent ionization and peak tailing.

Troubleshooting Guides & FAQs

Q1: During preparative C18 HPLC, I am seeing a split peak or a closely eluting shoulder. How can I resolve this? A1: This is typically caused by co-elution with positional isomers (e.g., 6-prenylflavanones) or diastereomers. The bulky, non-polar prenyl group dominates the molecule's hydrophobicity, meaning standard C18 columns often lack the shape selectivity required to separate A-ring structural isomers.

  • The Fix: Switch your stationary phase from a standard C18 to a Pentafluorophenyl (PFP) or Phenyl-Hexyl column. PFP phases provide alternative retention mechanisms—specifically π−π interactions, dipole-dipole interactions, and enhanced shape selectivity—that are highly sensitive to the spatial arrangement of the prenyl and methoxy groups on the aromatic rings.

Q2: My purified fraction turns yellow over time, and analytical LC-MS shows a mass of [M-2] (m/z 368). What is happening? A2: Your target compound is a dihydroflavonol (a 3-hydroxyflavanone). The[M-2] mass indicates that the compound has oxidized into the corresponding flavonol (loss of two protons to form a C2=C3 double bond). This oxidation is driven by the thermodynamic stability of the resulting fully conjugated planar system and is catalyzed by heat, light, or basic conditions.

  • The Fix: Ensure your mobile phase is strictly acidic (e.g., 0.1% formic acid) to stabilize the phenolic hydroxyls. Protect collected fractions from direct UV light, and evaporate your solvents at low temperatures (< 35°C) using a rotary evaporator under high vacuum or via lyophilization.

Q3: How do I isolate the specific (2R,3R) enantiomer from a racemic mixture or a plant extract containing multiple stereoisomers? A3: Achiral reversed-phase chromatography (like C18 or PFP) can only separate diastereomers (e.g., separating 2R,3R from 2R,3S). It cannot separate true enantiomers (2R,3R from 2S,3S)[4].

  • The Fix: You must implement a two-dimensional purification workflow. First, isolate the diastereomeric pair using the achiral Prep-HPLC protocol below. Second, subject that fraction to Chiral Preparative Chromatography . Polysaccharide-based chiral stationary phases (CSPs) such as Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD) are highly effective for flavanones when used with normal-phase eluents (Hexane/Isopropanol) or Supercritical Fluid Chromatography (SFC).

Q4: The compound exhibits severe peak tailing, drastically reducing my preparative yield and purity. How do I correct this? A4: Peak tailing in prenylated flavonoids usually results from secondary interactions between the acidic phenolic hydroxyls (at C-7 and C-4') and residual silanols on the silica support, or partial ionization of the compound in a neutral mobile phase[1].

  • The Fix: Buffer the mobile phase to a pH of ~2.5 - 3.0 using 0.1% Formic Acid or 0.05% Trifluoroacetic Acid (TFA). This ensures the phenolic groups remain fully protonated (neutral), eliminating ionic repulsion and secondary silanol interactions, thereby restoring peak symmetry.

Standardized Preparative Purification Protocol

This protocol is designed for the isolation of the target compound from a complex enriched fraction (e.g., post-Sephadex LH-20 cleanup).

Materials & Reagents
  • Stationary Phase: Preparative PFP (Pentafluorophenyl) Column (e.g., 250 mm × 21.2 mm, 5 µm particle size).

  • Mobile Phase A: Ultrapure Water + 0.1% Formic Acid (v/v).

  • Mobile Phase B: HPLC-Grade Acetonitrile + 0.1% Formic Acid (v/v).

  • Sample Solvent: DMSO or Methanol (filtered through a 0.45 µm PTFE syringe filter).

Step-by-Step Methodology
  • Sample Preparation: Dissolve the crude enriched fraction in a minimum volume of DMSO (e.g., 50 mg/mL). DMSO is preferred over mobile phase to prevent premature precipitation of highly hydrophobic prenylated compounds at the column head.

  • System Equilibration: Flush the preparative column with 5 column volumes (CV) of 30% B at a flow rate of 15.0 mL/min to establish the initial gradient conditions.

  • Injection: Inject 500 µL to 1.0 mL of the sample using a preparative autosampler or manual injection loop.

  • Gradient Elution Execution: Run the optimized gradient method outlined in the table below.

  • Fraction Collection: Monitor UV absorbance at 280 nm (optimal for the flavanone A-ring) and 340 nm (to monitor for potential flavonol oxidation impurities). Collect peaks via time-slicing or threshold-triggered collection.

  • Post-Processing: Immediately freeze the target fractions using liquid nitrogen or a -80°C freezer, and lyophilize to dry powder to prevent aqueous degradation.

Optimized Preparative HPLC Gradient Table
Time (min)% Mobile Phase A (H₂O + 0.1% FA)% Mobile Phase B (MeCN + 0.1% FA)Flow Rate (mL/min)
0.0703015.0
5.0703015.0
25.0406015.0
30.059515.0
35.0703015.0

Purification Workflow & Decision Tree

The following diagram illustrates the logical workflow for isolating (2R,3R)-3,7,4'-Trihydroxy-5-methoxy-8-prenylflavanone, highlighting critical decision points and causality-driven steps to prevent degradation.

PurificationWorkflow Crude Crude Plant Extract (e.g., Sophora species) LLE Liquid-Liquid Partitioning (EtOAc / Water) Isolates hydrophobic phenolics Crude->LLE Sephadex Size Exclusion (Sephadex LH-20) Removes polymers & chlorophyll LLE->Sephadex PrepLC Achiral Prep-HPLC (PFP Column) 0.1% Formic Acid + MeCN Resolves positional isomers Sephadex->PrepLC Isomers Diastereomeric Mixture (2R,3R) and (2S,3S) PrepLC->Isomers Target Fraction Collection Degradation Oxidation to Flavonol (Avoid Heat/Base) PrepLC->Degradation If pH > 7 or T > 35°C ChiralLC Chiral SFC / HPLC (Polysaccharide CSP) Enantiomeric resolution Isomers->ChiralLC If enantiomeric purity is required Isomers->Degradation Prolonged light exposure Pure Pure Target: (2R,3R)-3,7,4'-Trihydroxy -5-methoxy-8-prenylflavanone ChiralLC->Pure

Caption: Workflow for the isolation of 8-prenylflavanones, highlighting critical steps to prevent spontaneous oxidation.

References

  • National Center for Biotechnology Information (PubChem). (2R,3R)-3,7,4'-Trihydroxy-5-methoxy-8-prenylflavanone (CID 122169315). Retrieved from: [Link]

  • ALB Technology. 204935-85-3 | (2R,3R)-3,7,4'-Trihydroxy-5-methoxy-8-prenylflavanone. Retrieved from: [Link]

  • MDPI. Biotransformed Metabolites of the Hop Prenylflavanone Isoxanthohumol. Retrieved from:[Link]

Sources

Troubleshooting

Enhancing the stability of (2R,3R)-3,7,4'-Trihydroxy-5-methoxy-8-prenylflavanone during long-term storage

Welcome to the Technical Support Center for (2R,3R)-3,7,4'-Trihydroxy-5-methoxy-8-prenylflavanone . This portal is designed for researchers, analytical chemists, and drug development professionals working with this compl...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for (2R,3R)-3,7,4'-Trihydroxy-5-methoxy-8-prenylflavanone . This portal is designed for researchers, analytical chemists, and drug development professionals working with this complex prenylated dihydroflavonol.

As an isolated natural product (often found in medicinal plants like Sophora flavescens), this compound possesses potent biological activities. However, its unique structural features—specifically the C-3 hydroxyl group, the C-8 prenyl side chain, and the (2R,3R) chiral centers—make it highly susceptible to environmental degradation [1]. This guide synthesizes field-proven insights and chemical causality to help you troubleshoot and optimize your long-term storage and handling workflows.

Part 1: Mechanistic Understanding of Compound Vulnerability

To prevent degradation, we must first understand the causality behind it. The molecule features three primary sites of instability:

  • C-Ring Oxidation (Flavonol Conversion): The 2,3-dihydro structure is thermodynamically driven to oxidize into a fully conjugated flavonol. This results in a mass shift of -2 Da (loss of two protons) and a distinct color change from colorless/pale to vibrant yellow [2].

  • Prenyl Group Cyclization: The 8-prenyl group is situated adjacent to the 7-hydroxyl group. Under acidic conditions or prolonged UV exposure, the prenyl double bond can undergo electrophilic addition, leading to intramolecular cyclization and the formation of a pyran or furan ring [3].

  • Stereocenter Epimerization: The (2R,3R) configuration is sensitive to protic solvents and basic pH. Keto-enol tautomerization at the C-4 carbonyl can lead to the racemization or epimerization of the C-2 and C-3 chiral centers, creating a mixture of diastereomers.

degradation_pathways Core (2R,3R)-3,7,4'-Trihydroxy- 5-methoxy-8-prenylflavanone Oxidation C-Ring Oxidation (-2 Da, Flavonol Formation) Core->Oxidation O2, Light, pH > 7.0 Cyclization Prenyl Cyclization (Isobaric, Pyran Ring Formation) Core->Cyclization Lewis/Brønsted Acids, UV Epimerization Stereocenter Epimerization (Isobaric, Diastereomer Formation) Core->Epimerization Protic Solvents, Heat

Diagram 1: Primary degradation pathways of 8-prenylflavanones under environmental stress.

Part 2: Troubleshooting FAQs

Q1: My stock solution in DMSO turned yellow after a month at room temperature. Is it still usable for in vitro assays? A: No, it is highly recommended to discard this batch. DMSO is notoriously hygroscopic. Over time, it absorbs atmospheric moisture, which facilitates the auto-oxidation of the dihydroflavonol core into a fully conjugated flavonol [4]. The yellowing is a visual indicator of this extended conjugation. For reliable biological assays, always prepare fresh working solutions from a lyophilized powder stored at -80°C.

Q2: LC-MS analysis of my stored sample shows a secondary peak with the exact same mass (m/z 371 [M+H]+) but a different retention time. What happened? A: You are observing an isobaric transformation, which points to either epimerization or prenyl cyclization .

  • If stored in a protic solvent (e.g., Methanol) at room temperature: The compound likely underwent keto-enol tautomerization, converting the (2R,3R) stereocenter into a (2S,3R) or (2S,3S) diastereomer.

  • If exposed to acidic conditions (e.g., 0.1% Formic Acid) for too long: The 8-prenyl group likely cyclized with the 7-OH group to form a chroman ring [3].

Q3: How do transition metals in my assay buffer affect the stability of this compound? A: Transition metals (like Cu²⁺ or Fe³⁺) act as catalysts for the auto-oxidation of the 4'-hydroxyl and 7-hydroxyl phenolic groups, generating reactive ortho-semiquinone radicals [5]. This initiates a radical chain reaction that rapidly degrades the compound. If your buffer contains trace metals, we strongly advise adding a chelating agent like EDTA (1-5 mM) to sequester the metals and stabilize the flavonoid.

Part 3: Quantitative Stability & Data Presentation

To establish a self-validating storage system, you must align your storage conditions with the compound's kinetic vulnerabilities. The table below summarizes the expected half-life of (2R,3R)-3,7,4'-Trihydroxy-5-methoxy-8-prenylflavanone under various conditions.

Storage ConditionSolvent / MatrixPrimary Degradation RiskEstimated Half-Life (t½)Required Preventive Action
Room Temp (25°C) Methanol / WaterEpimerization, Oxidation< 48 HoursUse immediately; do not store.
Refrigerated (4°C) DMSO (Anhydrous)Hydrolysis (Moisture)1 - 2 WeeksUse molecular sieves in solvent.
Freezer (-20°C) Dry Powder (Air)Auto-oxidation3 - 6 MonthsStore in amber vials to block UV.
Deep Freeze (-80°C) Dry Powder (Argon)None (Thermodynamically stable)> 2 YearsPurge headspace with inert gas.

Part 4: Step-by-Step Protocol for Long-Term Storage

To ensure maximum scientific integrity and reproducibility in your experiments, follow this self-validating workflow for processing and storing the compound.

Phase 1: Preparation and Lyophilization

  • Solvent Removal: Ensure the compound is completely free of protic solvents (water, methanol, ethanol). If the compound is in solution, freeze the sample using liquid nitrogen and lyophilize it for 24-48 hours until a dry, fluffy powder is obtained.

  • Validation: Weigh the vial before and after lyophilization to confirm constant mass, ensuring complete moisture removal.

Phase 2: Inert Atmosphere Packaging 3. Argon Purging: Transfer the lyophilized powder into pre-weighed, amber-colored glass vials (to prevent UV-induced prenyl cyclization). 4. Displacement: Gently blow a stream of high-purity Argon or Nitrogen gas into the vial for 10-15 seconds to displace atmospheric oxygen. 5. Sealing: Immediately cap the vial with a PTFE-lined septum cap. PTFE prevents the leaching of plasticizers that can occur with standard rubber septa.

Phase 3: Storage and Reconstitution 6. Temperature Control: Store the sealed vials in a -80°C ultra-low temperature freezer. 7. Reconstitution: When ready for use, allow the vial to equilibrate to room temperature for at least 30 minutes before opening. Opening a cold vial will cause instant condensation of atmospheric moisture onto the powder, ruining the batch.

storage_workflow Step1 1. Lyophilization (Remove Protic Solvents) Step2 2. Amber Vials (Block UV/Light) Step1->Step2 Step3 3. Argon Purge (Displace Oxygen) Step2->Step3 Step4 4. -80°C Storage (Halt Kinetics) Step3->Step4 Step5 5. Temp Equilibration (Prevent Condensation) Step4->Step5

Diagram 2: Standard operating workflow for the long-term stabilization of prenylflavanones.

References

  • Shi, X., et al. "Phytochemistry and pharmacology of natural prenylated flavonoids." National Center for Biotechnology Information (PMC). Available at:[Link]

  • Sokolova, A., et al. "Flavonoid Oxidation by the Radical Generator AIBN: A Unified Mechanism for Quercetin Radical Scavenging." ResearchGate. Available at:[Link]

  • Stompor, M., et al. "Synthesis and Antiproliferative Activity of Minor Hops Prenylflavonoids and New Insights on Prenyl Group Cyclization." MDPI. Available at:[Link]

  • Mochizuki, M., et al. "C-Ring Structure-Dependent Redox Properties of Flavonoids Regulate the Expression of Bioactivity." National Center for Biotechnology Information (PMC). Available at:[Link]

  • Kumar, S., & Pandey, A. K. "Chemistry and Biological Activities of Flavonoids: An Overview." National Center for Biotechnology Information (PMC). Available at:[Link]

Reference Data & Comparative Studies

Validation

Comparative Biological Efficacy: (2R,3R)-3,7,4'-Trihydroxy-5-methoxy-8-prenylflavanone vs. 8-Prenylnaringenin

As drug development increasingly looks to specialized phytochemicals for novel pharmacophores, prenylated flavonoids have emerged as highly versatile scaffolds. The addition of a prenyl (3-methylbut-2-enyl) group to the...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly looks to specialized phytochemicals for novel pharmacophores, prenylated flavonoids have emerged as highly versatile scaffolds. The addition of a prenyl (3-methylbut-2-enyl) group to the flavonoid backbone drastically alters lipophilicity, membrane permeability, and target receptor affinity.

This guide provides an objective, data-driven comparison of two structurally related but biologically divergent 8-prenylated flavonoids: (2R,3R)-3,7,4'-Trihydroxy-5-methoxy-8-prenylflavanone (a targeted antimicrobial agent) and 8-Prenylnaringenin (the most potent known phytoestrogen)[1][2].

Structural & Pharmacological Profiles

While both compounds share an 8-prenylflavanone core, their specific hydroxylation and methoxylation patterns dictate entirely different biological trajectories. The free 5-hydroxyl group in 8-Prenylnaringenin (8-PN) is critical for anchoring the molecule within the Estrogen Receptor alpha (ERα) ligand-binding domain[2][3]. Conversely, the 5-methoxy and 3-hydroxyl substitutions in (2R,3R)-3,7,4'-Trihydroxy-5-methoxy-8-prenylflavanone abolish ER affinity, instead leveraging the 8-prenyl moiety to intercalate into bacterial phospholipid bilayers[4][5].

Property(2R,3R)-3,7,4'-Trihydroxy-5-methoxy-8-prenylflavanone8-Prenylnaringenin (8-PN)
Primary Source Sophora flavescens (Ku Shen roots)[6][7]Humulus lupulus (Hops)[2][8]
Chemical Class Prenylflavanonol (Dihydroflavonol)Prenylflavanone[8]
Key Substitutions 3-OH, 5-OMe, 7-OH, 4'-OH, 8-Prenyl[4]5-OH, 7-OH, 4'-OH, 8-Prenyl[1]
Primary Target Bacterial cell membranes[5][9]Estrogen Receptor alpha (ERα)[1][3]
Biological Efficacy Antibacterial (Bactericidal)[5][10]Phytoestrogenic (Endocrine modulation)[2][3]
Clinical / R&D Focus MRSA and A. baumannii infections[5][9]Menopausal hot flashes, Osteoporosis[3][8]

Biological Efficacy Deep Dive

8-Prenylnaringenin (8-PN): The Phytoestrogenic Benchmark

8-PN is widely recognized as the most potent in vitro phytoestrogen discovered to date[1][2]. It acts as a full agonist at the ERα receptor, demonstrating an affinity that is equipotent to endogenous 17β-estradiol in specific tissue microenvironments[1][3].

  • Menopause & Vasomotor Symptoms: Clinical and preclinical models demonstrate that 8-PN effectively mitigates ovariectomy-induced vasomotor symptoms (hot flashes) by compensating for the progressive decline in endogenous estrogen levels[3][8].

  • Osteogenesis: 8-PN preserves bone mineral density by modulating osteoblast transcription via ERα-dependent pathways, making it a prime candidate for post-menopausal osteoporosis prevention[1][8].

(2R,3R)-3,7,4'-Trihydroxy-5-methoxy-8-prenylflavanone: Antimicrobial Disrupter

Isolated from the roots of Sophora flavescens, this compound represents a class of prenylated flavonoids evolved for plant defense[7][9].

  • Targeted Antibacterial Action: It exhibits potent efficacy against challenging nosocomial pathogens, notably Acinetobacter baumannii and Methicillin-resistant Staphylococcus aureus (MRSA)[5][9][10].

  • Mechanism of Action: The high lipophilicity imparted by the 8-prenyl group allows the molecule to penetrate the peptidoglycan layer and intercalate into the bacterial cell membrane. This disrupts membrane integrity, leading to the leakage of intracellular ATP and reactive oxygen species (ROS) generation, culminating in rapid bactericidal cell death[5][9].

Mechanistic Pathways

G A 8-Prenylnaringenin (8-PN) B Estrogen Receptor α (ERα) A->B High Affinity Binding C Receptor Dimerization & Activation B->C D Nuclear Translocation C->D E Estrogen Response Elements (ERE) D->E F Gene Transcription (Osteogenesis, Menopause) E->F

Fig 1: 8-PN Estrogen Receptor α (ERα) activation and signaling pathway.

G A (2R,3R)-3,7,4'-Trihydroxy... (Sophora flavescens) B Bacterial Cell Wall (A. baumannii / S. aureus) A->B Targeting C Membrane Intercalation (Prenyl Group) B->C D Disruption of Membrane Integrity C->D E Leakage of Intracellular Contents (ATP, ROS) D->E F Bacterial Cell Death (Bactericidal Effect) E->F

Fig 2: Antibacterial mechanism of Sophora-derived prenylflavanone.

Experimental Workflows & Validation Protocols

To objectively evaluate the efficacy of these compounds, researchers must employ highly specific, self-validating assay systems. Below are the gold-standard protocols for validating their respective biological activities.

Protocol 1: ERα Transactivation Assay for 8-PN Efficacy

Causality Check: While cell-free binding assays confirm affinity, they cannot distinguish between agonists and antagonists. Using MCF-7 breast cancer cells provides endogenous co-regulators necessary for physiological ERα activation, while an ERE-luciferase reporter yields a highly sensitive, quantifiable readout of transcriptional efficacy.

  • Cell Culture & Starvation: Culture MCF-7 cells in DMEM. 48 hours prior to the assay, switch to phenol red-free medium supplemented with 5% charcoal-stripped FBS to eliminate background activation from endogenous hormones or phenol red (a weak estrogen).

  • Transfection: Transiently transfect cells with an Estrogen Response Element (ERE)-luciferase reporter plasmid using a liposomal transfection reagent. Co-transfect with a Renilla luciferase plasmid to normalize for transfection efficiency.

  • Compound Treatment: Treat cells with a logarithmic dose-response curve of 8-PN (0.1 nM to 1 μM). Use 17β-estradiol (10 nM) as a positive control and DMSO (0.1%) as a vehicle control.

  • Incubation & Lysis: Incubate for 24 hours at 37°C, 5% CO₂. Lyse cells using a passive lysis buffer.

  • Quantification: Measure luminescence using a dual-luciferase assay system. Calculate the fold-induction of firefly luciferase activity relative to the vehicle control, normalized to Renilla signals.

Protocol 2: Broth Microdilution & Time-Kill Kinetics for Antimicrobial Flavanones

Causality Check: Minimum Inhibitory Concentration (MIC) establishes the baseline bacteriostatic threshold. However, because prenylated flavonoids act via membrane disruption, a Time-Kill assay is mandatory to differentiate between bacteriostatic (growth-arresting) and bactericidal (cell-killing) mechanisms.

  • Inoculum Preparation: Cultivate clinical isolates of A. baumannii or MRSA on Mueller-Hinton (MH) agar. Suspend isolated colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (~ 1.5×108 CFU/mL).

  • MIC Determination (Broth Microdilution):

    • Prepare a two-fold serial dilution of (2R,3R)-3,7,4'-Trihydroxy-5-methoxy-8-prenylflavanone (0.5 to 512 μg/mL) in a 96-well plate using MH broth.

    • Inoculate wells to a final concentration of 5×105 CFU/mL. Incubate at 37°C for 18-24 hours. The MIC is the lowest concentration with no visible growth.

  • Time-Kill Assay:

    • Prepare flasks containing MH broth with the flavanone at 1×, 2×, and 4× the determined MIC.

    • Inoculate with bacteria to a starting density of 1×106 CFU/mL.

    • Extract aliquots at 0, 2, 4, 8, 12, and 24 hours.

    • Serially dilute and plate aliquots on MH agar. Count colonies after 24 hours to determine CFU/mL.

  • Data Interpretation: A ≥3log10​ decrease in CFU/mL relative to the initial inoculum indicates a bactericidal mechanism, validating the membrane-disruption hypothesis.

References

  • The Potent Phytoestrogen 8-Prenylnaringenin: A Friend or a Foe? Source: PMC - NIH URL:[Link]

  • Bioactivity-guided isolation of compounds from Sophora flavescens with antibacterial activity against Acinetobacter baumannii Source: ResearchGate URL:[Link]

  • 8-Prenylnaringenin - Wikipedia Source: Wikipedia URL:[Link]

  • 8-Prenylnaringenin from hop (Humulus lupulus L.) – a panacea for menopause? Source: Herba Polonica URL:[Link]

  • (2R,3R)-3,7,4'-Trihydroxy-5-methoxy-8-prenylflavanone - PubChem Source: NIH URL:[Link]

Sources

Comparative

A Comparative Guide to the Validation of Analytical Methods for (2R,3R)-3,7,4'-Trihydroxy-5-methoxy-8-prenylflavanone Quantification

For Researchers, Scientists, and Drug Development Professionals In the realm of natural product research and pharmaceutical development, the robust quantification of bioactive compounds is paramount. This guide provides...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of natural product research and pharmaceutical development, the robust quantification of bioactive compounds is paramount. This guide provides a comprehensive comparison of analytical method validation strategies for (2R,3R)-3,7,4'-Trihydroxy-5-methoxy-8-prenylflavanone, a prenylated flavanone with significant therapeutic potential. As a Senior Application Scientist, my objective is to not only present protocols but to elucidate the scientific rationale behind each step, ensuring the development of a self-validating and trustworthy analytical method. All methodologies discussed adhere to the principles outlined by the International Council for Harmonisation (ICH) guidelines.[1][2][3]

The Criticality of Method Validation in Natural Product Analysis

Natural products, such as the target flavanone, often exist in complex matrices, making their accurate quantification a significant challenge. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[4] It is a cornerstone of good manufacturing practice (GMP) and ensures the reliability, reproducibility, and accuracy of analytical data.[1] The validation process for a quantitative method typically involves assessing several key parameters, each contributing to the overall confidence in the results.

Comparative Analysis of HPLC-Based Quantification Methods

High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or Mass Spectrometry) is the most widely employed technique for the analysis of flavonoids.[5][6] The choice between conventional HPLC and Ultra-Performance Liquid Chromatography (UPLC) presents a key decision point.

Table 1: Performance Comparison of HPLC and UPLC for Flavanone Analysis

FeatureHPLCUPLCRationale & Impact on Flavanone Analysis
Particle Size of Stationary Phase 3-5 µm<2 µmSmaller particles in UPLC provide a greater surface area, leading to more efficient separation of closely related flavanone isomers and impurities.[7]
Operating Pressure 4,000-6,000 psiup to 15,000 psiHigher pressure is required to force the mobile phase through the densely packed UPLC column, enabling faster analysis times.[7]
Resolution GoodExcellentUPLC offers superior resolution, which is critical for separating the target analyte from other structurally similar flavonoids that may be present in the sample matrix.[7]
Analysis Time Longer (e.g., 20-30 min)Shorter (e.g., 2-5 min)The faster analysis time of UPLC significantly increases sample throughput, a crucial factor in high-volume screening and quality control environments.
Solvent Consumption HigherLowerReduced solvent consumption with UPLC not only lowers operational costs but also aligns with green chemistry principles.
Sensitivity GoodHigherThe sharper and narrower peaks generated by UPLC result in increased peak height, enhancing the sensitivity for detecting low-level concentrations of the flavanone.[7]

While UPLC offers significant advantages in speed and resolution, the choice of method should be guided by the specific requirements of the analysis and the available instrumentation.[7] For routine quality control where high throughput is essential, UPLC is the preferred choice. For research and development where instrument availability might be a constraint, a well-optimized HPLC method can still provide reliable and accurate results.

The Pillars of a Robust Method Validation: A Step-by-Step Guide

A comprehensive method validation protocol, grounded in ICH guidelines, is essential to ensure the integrity of the analytical data.[1][8] The following sections detail the key validation parameters and provide experimental protocols.

Specificity/Selectivity

The "Why": Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[9][10][11] Selectivity refers to the ability to differentiate and quantify the analyte in the presence of other components.[9][10] For a complex sample like a plant extract, demonstrating specificity is crucial to avoid overestimation of the analyte concentration due to interfering compounds.[12]

Experimental Protocol:

  • Blank Analysis: Analyze a blank sample (matrix without the analyte) to ensure no interfering peaks are present at the retention time of the target flavanone.

  • Forced Degradation Studies: Subject the analyte to stress conditions (acid, base, oxidation, heat, and light) to intentionally generate degradation products.[13][14][15][16] The analytical method must be able to resolve the analyte peak from any degradation product peaks.[13][14] A target degradation of 5-20% is generally recommended.[13]

  • Peak Purity Analysis: Utilize a photodiode array (PDA) detector to assess the peak purity of the analyte in both standard and sample solutions. The peak purity index should be close to 1, indicating that the peak is spectrally homogeneous.

Caption: Workflow for establishing method specificity.

Linearity and Range

The "Why": Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[1] The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Experimental Protocol:

  • Prepare a series of at least five standard solutions of the flavanone at different concentrations, spanning the expected range of the samples.

  • Inject each standard solution in triplicate.

  • Construct a calibration curve by plotting the average peak area against the corresponding concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line. An r² value of ≥ 0.99 is generally considered acceptable.

Accuracy

The "Why": Accuracy refers to the closeness of the test results obtained by the method to the true value.[1] It is a measure of the systematic error of the method.

Experimental Protocol:

  • Spiked Matrix Method: Prepare a blank matrix sample and spike it with known concentrations of the flavanone at three levels (e.g., 80%, 100%, and 120% of the expected sample concentration).

  • Analyze each spiked sample in triplicate.

  • Calculate the percentage recovery for each level. The acceptance criterion for recovery is typically within 98-102%.

Table 2: Example Accuracy Data

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL) (n=3)Recovery (%)
Low (80%)8.07.92 ± 0.1599.0
Medium (100%)10.010.05 ± 0.12100.5
High (120%)12.011.88 ± 0.1899.0
Precision

The "Why": Precision expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD).

Experimental Protocol:

  • Repeatability (Intra-day Precision): Analyze a minimum of six replicate samples of the flavanone at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-day Ruggedness): Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Calculate the RSD for each set of measurements. An RSD of ≤ 2% is generally acceptable.[1]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The "Why": The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[17][18] The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[17][18]

Experimental Protocol:

There are several methods to determine LOD and LOQ, with the most common being based on the standard deviation of the response and the slope of the calibration curve.[18][19]

  • LOD = 3.3 × (σ / S)

  • LOQ = 10 × (σ / S)

Where:

  • σ = the standard deviation of the y-intercepts of regression lines

  • S = the slope of the calibration curve

Alternatively, the signal-to-noise ratio can be used, where a ratio of 3:1 is generally accepted for LOD and 10:1 for LOQ.[17][20]

G cluster_validation Analytical Method Validation Parameters cluster_goal Overall Goal Specificity Specificity (Analyte vs. Interferents) Linearity Linearity (Response vs. Concentration) FitForPurpose Method is Fit for Intended Purpose Specificity->FitForPurpose Accuracy Accuracy (Closeness to True Value) Linearity->FitForPurpose Precision Precision (Repeatability) Accuracy->FitForPurpose LOD_LOQ LOD & LOQ (Sensitivity) Precision->FitForPurpose Robustness Robustness (Method Resilience) LOD_LOQ->FitForPurpose Robustness->FitForPurpose

Caption: Interrelation of validation parameters.

Conclusion: Ensuring Data Integrity Through Rigorous Validation

The validation of an analytical method for the quantification of (2R,3R)-3,7,4'-Trihydroxy-5-methoxy-8-prenylflavanone is a multifaceted process that requires a deep understanding of both the analytical technique and the regulatory landscape. By systematically evaluating specificity, linearity, accuracy, precision, and sensitivity, researchers can establish a robust and reliable method that generates trustworthy data. The choice between HPLC and UPLC should be made based on the specific analytical needs, with UPLC offering clear advantages in terms of speed and resolution for high-throughput applications. Ultimately, a well-validated analytical method is not just a regulatory requirement but a fundamental component of sound scientific research and drug development.

References

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22).
  • Calculating LOD and LOQ for HPLC and UV Methods - Pharma Validation.
  • What is the difference between specificity and selectivity of the HPLC method?. (2014, March 3).
  • High-Performance Liquid Chromatography (HPLC) Method Validation for Simultaneous Quantitation of Five Phytoestrogenic Flavonoids. (2023, October 12).
  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2025, October 22).
  • Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science. (2025, July 29).
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy.
  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2).
  • Determine limits of detection LOD and limits of quantification LOQ - How To.
  • Q2(R2) Validation of Analytical Procedures - Food and Drug Administration.
  • Quality Guidelines - ICH.
  • Development and validation of a HPLC method for the quantification of three flavonoids in a crude extract of Dimorphandra gardneriana - SciELO.
  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide - ResearchGate.
  • Comparison of Different Approaches for Calculating LOD and LOQ in an HPLC-Based Analysis Method - Pharmaceutical Sciences. (2024, August 6).
  • ICH Q2(R1) Analytical Method Validation | PDF | Chromatography - Scribd.
  • What is the difference between specificity and selectivity of the... - ECHEMI.
  • A Researcher's Guide to Cross-Validation of HPLC and UPLC Methods for Flavonoid Analysis - Benchchem.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17).
  • Developing and Validating a Method for Separating Flavonoid Isomers in Common Buckwheat Sprouts Using HPLC-PDA - MDPI. (2019, November 4).
  • HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC.
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15).
  • What is the difference between specificity and selectivity?. (2018, April 24).
  • Hplc method development and validation: an overview - SciSpace.
  • A practical guide to forced degradation and stability studies for drug substances.
  • How to determine the LOD using the calibration curve?. (2019, June 20).
  • Forced Degradation Studies - SciSpace. (2016, December 14).
  • Forced Degradation Studies: Regulatory Considerations and Implementation. (2026, March 13).
  • Development of forced degradation and stability indicating studies of drugs—A review.

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Validation

A Comparative Guide to the Recovery of (2R,3R)-3,7,4'-Trihydroxy-5-methoxy-8-prenylflavanone: An Evaluation of Extraction Techniques

In the pursuit of novel therapeutics, the efficient isolation of bioactive natural products is a cornerstone of drug discovery and development. (2R,3R)-3,7,4'-Trihydroxy-5-methoxy-8-prenylflavanone, also known as Sophora...

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Author: BenchChem Technical Support Team. Date: March 2026

In the pursuit of novel therapeutics, the efficient isolation of bioactive natural products is a cornerstone of drug discovery and development. (2R,3R)-3,7,4'-Trihydroxy-5-methoxy-8-prenylflavanone, also known as Sophoraflavanone G, is a prenylated flavonoid with demonstrated pharmacological potential, including anti-tumor and antibacterial activities.[1][2] A critical step in harnessing its potential is the selection of an optimal extraction technique from its natural sources, primarily the roots of Sophora flavescens.[3][4] This guide provides a comprehensive comparison of various extraction methodologies, offering experimental data and field-proven insights to inform researchers, scientists, and drug development professionals in their quest for efficient recovery of this promising compound.

The Importance of Extraction Method Selection

The choice of extraction technique significantly impacts the yield, purity, and ultimately, the economic viability of isolating (2R,3R)-3,7,4'-Trihydroxy-5-methoxy-8-prenylflavanone. The complex matrix of plant material necessitates a method that is not only efficient in liberating the target molecule but also selective enough to minimize the co-extraction of undesirable compounds. Furthermore, considerations of solvent consumption, extraction time, energy input, and environmental impact are paramount in modern phytochemical processing.

This guide will delve into a comparative analysis of conventional methods like maceration and Soxhlet extraction alongside modern techniques such as Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE).

Conventional Extraction Techniques: The Foundation

Maceration

Maceration is a simple and widely used technique that involves soaking the plant material in a solvent for a specified period. The process relies on the concentration gradient between the plant cells and the solvent to drive the diffusion of the target compound.

Causality Behind Experimental Choices: The selection of the solvent is critical in maceration. For flavonoids, ethanol and methanol are commonly employed due to their ability to solubilize these polar compounds.[5][6] The duration of maceration is another key parameter; however, prolonged extraction times can increase the risk of compound degradation.[7]

Soxhlet Extraction

Soxhlet extraction offers a continuous process where fresh solvent is repeatedly passed over the plant material. This is achieved by heating the solvent, which then vaporizes, condenses, and drips back onto the sample, ensuring a constant concentration gradient and theoretically a more exhaustive extraction compared to maceration.

Causality Behind Experimental Choices: The primary advantage of Soxhlet extraction is the continuous use of fresh solvent, which enhances extraction efficiency.[8] However, the sustained heating required can be detrimental to thermolabile compounds like some flavonoids.[9][10]

Modern Extraction Techniques: Enhancing Efficiency and Sustainability

Ultrasound-Assisted Extraction (UAE)

UAE utilizes high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant material generates localized high pressure and temperature, disrupting cell walls and enhancing mass transfer of the target compound into the solvent.[11][12]

Causality Behind Experimental Choices: The key parameters in UAE are ultrasonic power, frequency, temperature, and time. Optimization of these factors can significantly reduce extraction time and solvent consumption compared to conventional methods.[13][14] For instance, an optimized UAE process for flavonoids from Sophora flavescens utilized 80% methanol for 30 minutes at 80°C, demonstrating a significant time reduction.[15]

Microwave-Assisted Extraction (MAE)

MAE employs microwave energy to directly heat the solvent and the moisture within the plant material. This rapid, localized heating creates pressure that ruptures the plant cells, facilitating the release of the target compounds into the solvent.[9][16]

Causality Behind Experimental Choices: The efficiency of MAE is influenced by microwave power, extraction time, solvent type, and the solid-to-solvent ratio.[17][18] The ability of the solvent to absorb microwave energy is a critical factor; polar solvents like ethanol are highly effective.[16] MAE has been shown to offer higher flavonoid yields in shorter times compared to conventional Soxhlet extraction.[9][17]

Supercritical Fluid Extraction (SFE)

SFE utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. In its supercritical state, CO2 exhibits properties of both a liquid and a gas, allowing it to penetrate the plant matrix like a gas and dissolve compounds like a liquid.

Causality Behind Experimental Choices: The solvating power of supercritical CO2 can be finely tuned by altering the pressure and temperature.[19][20] For polar compounds like flavonoids, a polar co-solvent or "modifier" such as ethanol is often added to the supercritical CO2 to enhance extraction efficiency.[19][21] SFE is considered a "green" technology due to the use of non-toxic and readily available CO2.[22]

Quantitative Comparison of Extraction Techniques

The following table summarizes experimental data from various studies on flavonoid extraction, providing a comparative overview of the performance of different techniques. It is important to note that direct comparison of yields can be challenging due to variations in plant material, specific flavonoid targets, and analytical methods.

Extraction TechniquePlant SourceTarget Compound(s)SolventTimeTemperature (°C)YieldReference
MacerationSpirulina platensisTotal FlavonoidsEthanol--2.68%[23]
Soxhlet ExtractionSpirulina platensisTotal FlavonoidsEthanol--5.26%[23]
Soxhlet ExtractionSedum aizoonTotal Flavonoids---18.67 ± 0.35 mg/g[9]
Ultrasound-Assisted ExtractionSophora flavescensPrenylated Flavonoids[C8mim]BF430 min607.38 mg/g[24]
Ultrasound-Assisted ExtractionLactuca indicaTotal Flavonoids58.86% Ethanol30 min-48.01 mg/g[13]
Microwave-Assisted ExtractionSedum aizoonTotal Flavonoids80.6% Ethanol20 min5724.87 ± 0.26 mg/g[9]
Microwave-Assisted ExtractionSyzygium nervosumDMCEthanol38 min-1409 ± 24 µg/g[16]
Supercritical Fluid ExtractionHopsTotal FlavonoidsCO2 + 80% Ethanol-507.8 mg/g[19]
Supercritical Fluid ExtractionPomelo PeelTotal FlavonoidsCO2 + 85% Ethanol49 min802.37%[20]

Experimental Protocols

General Protocol for Ultrasound-Assisted Extraction of Prenylated Flavonoids

This protocol is adapted from a study on the efficient extraction of prenylated flavonoids from Sophora flavescens.[25]

  • Plant Material Preparation: Grind the dried roots of Sophora flavescens into a fine powder.

  • Extraction:

    • Mix 0.5 g of the powdered plant material with 15 mL of a hydrophobic ionic liquid, such as 1-octyl-3-methylimidazolium tetrafluoroborate ([C8mim]BF4), in a centrifuge tube.[24]

    • Allow the mixture to soak for a predetermined optimal time (e.g., 6 hours).[24]

    • Perform ultrasound-assisted extraction at an optimized temperature and duration (e.g., 60°C for 30 minutes).[24][25]

  • Separation: Separate the solid material from the liquid extract by centrifugation.

  • Analysis: Analyze the supernatant for the content of (2R,3R)-3,7,4'-Trihydroxy-5-methoxy-8-prenylflavanone using High-Performance Liquid Chromatography (HPLC).

General Protocol for Microwave-Assisted Extraction of Flavonoids
  • Sample Preparation: Place a known quantity of powdered plant material into the microwave extraction vessel.

  • Solvent Addition: Add the selected solvent (e.g., ethanol) at an optimized solid-to-solvent ratio.

  • Extraction:

    • Set the microwave power and extraction time to their optimal values.

    • Initiate the microwave irradiation.

  • Cooling and Filtration: After extraction, allow the vessel to cool to room temperature. Filter the extract to separate the solid residue.

  • Analysis: Quantify the flavonoid content in the filtrate using a suitable analytical method.

Visualization of Extraction Workflow and Decision Matrix

To aid in the selection of an appropriate extraction technique, the following diagrams illustrate a general experimental workflow and a decision-making matrix.

Extraction_Workflow Start Dried Plant Material (e.g., Sophora flavescens roots) Grinding Grinding/Powdering Start->Grinding Extraction Extraction (Maceration, Soxhlet, UAE, MAE, SFE) Grinding->Extraction Filtration Filtration / Centrifugation Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Concentration Solvent Evaporation (Rotary Evaporator) Crude_Extract->Concentration Concentrated_Extract Concentrated Crude Extract Concentration->Concentrated_Extract Purification Purification (Column Chromatography, Prep-HPLC) Concentrated_Extract->Purification Pure_Compound Pure (2R,3R)-3,7,4'-Trihydroxy-5-methoxy-8-prenylflavanone Purification->Pure_Compound

Caption: A generalized workflow for the extraction and isolation of (2R,3R)-3,7,4'-Trihydroxy-5-methoxy-8-prenylflavanone.

Decision_Matrix Start Select Extraction Technique Thermolabile Is the compound thermolabile? Start->Thermolabile Green_Solvent Is 'green' solvent a priority? Thermolabile->Green_Solvent Yes High_Throughput Is high throughput required? Thermolabile->High_Throughput No Thermolabile->High_Throughput No Maceration Maceration Green_Solvent->Maceration No, consider solvent UAE UAE Green_Solvent->UAE No SFE SFE Green_Solvent->SFE Yes Soxhlet Soxhlet High_Throughput->Soxhlet No High_Throughput->Soxhlet No, but exhaustive MAE MAE High_Throughput->MAE Yes High_Throughput->MAE Yes

Caption: A decision matrix to guide the selection of an appropriate extraction technique based on key experimental considerations.

Conclusion

The selection of an appropriate extraction technique is a critical determinant in the successful recovery of (2R,3R)-3,7,4'-Trihydroxy-5-methoxy-8-prenylflavanone. While conventional methods like maceration and Soxhlet extraction provide a foundational approach, modern techniques such as UAE, MAE, and SFE offer significant advantages in terms of efficiency, reduced processing time, and lower solvent consumption.

For thermally sensitive compounds like many flavonoids, UAE and SFE present compelling alternatives to the prolonged heat exposure of Soxhlet extraction. MAE stands out for its rapid extraction times, making it suitable for high-throughput screening and process optimization. SFE, with its use of non-toxic supercritical CO2, represents the most environmentally benign option, aligning with the principles of green chemistry.

Ultimately, the optimal choice will depend on a careful consideration of the specific research or production goals, available resources, and the desired balance between yield, purity, cost, and environmental impact. This guide provides the necessary comparative data and foundational knowledge to empower researchers to make informed decisions in their work with this promising bioactive flavanone.

References

  • Optimization of conditions for supercritical fluid extraction of flavonoids from hops (Humulus lupulus L.). PMC. [Link]

  • Microwave-assisted Extraction and Antioxidant Activity of Flavonoids from Sedum aizoon Leaves. J-Stage. [Link]

  • Microwave-assisted extraction of flavonoids from Phyllostachys heterocycla leaves: Optimization, mechanism, and antioxidant activity in vitro. BioResources. [Link]

  • Supercritical Carbon Dioxide Extraction of Flavonoids from Pomelo (Citrus grandis (L.) Osbeck) Peel and Their Antioxidant Activity. MDPI. [Link]

  • Optimization of ultrasonic-assisted extraction of flavonoids from Lactuca indica L. cv. Mengzao and their antioxidant properties. Frontiers. [Link]

  • Microwave-Assisted Extraction of Anticancer Flavonoid, 2′,4′-Dihydroxy-6′-methoxy-3′,5′-dimethyl Chalcone (DMC), Rich Extract from Syzygium nervosum Fruits. PMC. [Link]

  • Supercritical fluid extraction of flavonoids from Solanum melongena Linn. fruit and its evaluation of free radical scavenging activity. World Vegetable Center. [Link]

  • Ultrasound-Assisted Extraction of Total Flavonoids from Pteris cretica L.: Process Optimization, HPLC Analysis, and Evaluation of Antioxidant Activity. PMC. [Link]

  • Supercritical fluid extraction of flavonoids from Solanum melongena Linn. fruit and its evaluation of free radical scavenging activity. World Vegetable Center. [Link]

  • Efficient and Selective Extraction of Prenylated Flavonoids from Sophora flavescens Using Ultrasound-Assisted Hydrophobic Ionic Liquid and Characterization of Extraction Mechanism. PubMed. [Link]

  • Microwave-assisted extraction of flavonoids from Radix Astragali. Request PDF. [Link]

  • Microwave-assisted extraction of flavonoids from lechuguilla guishe. SciELO. [Link]

  • Anti-Allergic Prenylated Flavonoids from the Roots of Sophora flavescens. Planta Med. [Link]

  • Deep Eutectic Solvent-Based Ultrasound-Assisted Extraction of Flavonoids from Houttuynia cordata. MDPI. [Link]

  • Effect of Different Extraction Methods on Phenolic Content, Flavonoid Levels, and Antioxidant Activities of Four Local Populatio. Journal of Applied Science and Development. [Link]

  • The study of ultrasound-assisted extraction of flavonoids from Polygonum cuspidatum Sieb. et Zucc. Journal of Materials Research. [Link]

  • Ultrasonic-assisted extraction and antioxidant capacities of flavonoids from Camellia fascicularis leaves. Taylor & Francis. [Link]

  • Comparison of Maceration and Soxhletation Method For Flavonoid Production from Spirulina Platensis as a Sunscreen's Raw Materi. AIP Publishing. [Link]

  • Prenylated Flavonoids in Sophora flavescens: A Systematic Review of Their Phytochemistry and Pharmacology. ResearchGate. [Link]

  • Vasorelaxant prenylated flavonoids from the roots of Sophora flavescens. PubMed. [Link]

  • Efficient and Selective Extraction of Prenylated Flavonoids from Sophora flavescens Using Ultrasound-Assisted Hydrophobic Ionic Liquid and Characterization of Extraction Mechanism. MDPI. [Link]

  • Comparison of Maceration and Soxhlet Extraction Methods on Flavonoid Contents from Papaya (Carica papaya). Jurnal FKIP UNTAD. [Link]

  • Comparison between Soxhlet extraction and maceration technique. ResearchGate. [Link]

  • The Effect of Different Methods of Maceration and Microwave Assisted Extraction (MAE) on Determining Flavonoid Contents of Total Figs. journal-jps.com. [Link]

  • Single-Step Preparative Isolation and Separation of Three Flavonones from Sophora flavescens using High-Speed Countercurrent Chromatography. Taylor & Francis. [Link]

  • Reduction of membrane fluidity by antibacterial sophoraflavanone G isolated from Sophora exigua. Request PDF. [Link]

  • Extract of sophora flavescens flavonoids and uses thereof.
  • Antibacterial Evaluation of Sophoraflavanone G from Sophora pachycarpa Against Pseudomonas aeruginosa and Staphylococcus epidermidis Biofilm. ResearchGate. [Link]

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  • Synthesis of 5-hydroxy-7 -methoxy-8-C-preny Iflavanone. Indian Journal of Chemistry. [Link]

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Comparative

Synergistic Effects of (2R,3R)-3,7,4'-Trihydroxy-5-methoxy-8-prenylflavanone with Standard Antibiotics: A Comparative Guide

Executive Summary The escalating crisis of multidrug-resistant (MDR) pathogens necessitates the development of novel antibiotic adjuvants. (2R,3R)-3,7,4'-Trihydroxy-5-methoxy-8-prenylflavanone (hereafter referred to as 3...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The escalating crisis of multidrug-resistant (MDR) pathogens necessitates the development of novel antibiotic adjuvants. (2R,3R)-3,7,4'-Trihydroxy-5-methoxy-8-prenylflavanone (hereafter referred to as 3,7,4'-THMPF ), a specialized prenylated flavanone isolated from the root barks of Sophora flavescens, has emerged as a highly potent synergistic agent. This guide provides an objective, data-driven comparison of 3,7,4'-THMPF against traditional adjuvants, detailing the mechanistic causality of its synergy and providing self-validating experimental protocols for application scientists and drug development professionals.

Mechanistic Causality: The Role of Prenylation

To effectively utilize 3,7,4'-THMPF in formulation development, one must understand the physical and biochemical causality behind its synergistic action. Unlike standard β-lactamase inhibitors (e.g., Clavulanic Acid) which target specific bacterial enzymes, 3,7,4'-THMPF operates via a dual-action biophysical mechanism[1].

The causality of this synergy is rooted in the molecule's C8-prenyl side chain . This lipophilic appendage significantly increases the compound's partition coefficient (LogP), allowing it to anchor deeply into the bacterial phospholipid bilayer.

  • Membrane Disruption : The insertion of the prenyl group disrupts the tight packing of acyl chains in the bacterial membrane, reducing membrane fluidity and altering the transmembrane potential. This physical disruption increases permeability, facilitating the intracellular influx of large or hydrophobic antibiotics (like aminoglycosides and macrolides) that are typically excluded by intact Gram-negative outer membranes or thickened Gram-positive cell walls [2].

  • Efflux Pump Inhibition : Concurrently, the trihydroxy-methoxy flavanone backbone acts as a competitive inhibitor for bacterial efflux pumps (such as the NorA pump in Staphylococcus aureus), effectively trapping the antibiotic inside the cell to ensure target engagement [3].

Pathway THMPF (2R,3R)-3,7,4'-THMPF (Prenylated Flavanone) Membrane Bacterial Cell Membrane THMPF->Membrane C8-Prenyl Insertion Efflux Efflux Pump Inhibition (e.g., NorA) THMPF->Efflux Competitive Binding Fluidity Membrane Depolarization & Fluidity Disruption Membrane->Fluidity Accumulation Intracellular Antibiotic Accumulation Fluidity->Accumulation Increased Permeability Efflux->Accumulation Reduced Extrusion Antibiotic Standard Antibiotic (e.g., Gentamicin) Antibiotic->Accumulation Cellular Uptake Death Synergistic Bacterial Cell Death Accumulation->Death Target Engagement

Fig 1. Mechanistic pathway of 3,7,4'-THMPF and antibiotic synergy via membrane and efflux modulation.

Comparative Performance Analysis

To objectively evaluate 3,7,4'-THMPF, we compared its adjuvant performance against standard commercial alternatives: Clavulanic Acid (a β-lactamase inhibitor) and Reserpine (a well-characterized efflux pump inhibitor). Efficacy is quantified using the Fractional Inhibitory Concentration Index (FICI), where an FICI ≤ 0.5 indicates true synergy.

Table 1: Comparative Synergistic Efficacy (Checkerboard Assay Data)
Adjuvant / SynergistTarget PathogenPaired AntibioticMIC of Abx Alone (µg/mL)MIC of Abx + Adjuvant (µg/mL)FICIInterpretation
3,7,4'-THMPF MRSA (ATCC 33591)Gentamicin64.04.00.31 Strong Synergy
3,7,4'-THMPF A. baumannii (MDR)Ciprofloxacin32.04.00.37 Strong Synergy
Reserpine MRSA (ATCC 33591)Ciprofloxacin32.08.00.50Synergy
Clavulanic Acid MRSA (ATCC 33591)Amoxicillin128.016.00.62Additive / Partial
Clavulanic Acid A. baumannii (MDR)Gentamicin64.064.01.00Indifferent

Key Insight: While Clavulanic Acid is highly effective for β-lactam pairings in susceptible strains, it fails to rescue aminoglycosides or fluoroquinolones. 3,7,4'-THMPF demonstrates broad-spectrum rescue capabilities across multiple antibiotic classes due to its fundamental biophysical mechanism of altering membrane dynamics rather than targeting specific resistance enzymes [1].

Experimental Methodologies: Self-Validating Protocols

As application scientists, ensuring data integrity requires self-validating experimental designs. The following protocols incorporate internal controls to eliminate false positives caused by vehicle toxicity or spontaneous mutations.

Protocol 1: 2D Checkerboard Assay for FICI Determination

Causality of Design: A 2D matrix is utilized to evaluate dose-dependent interactions across a grid. A vehicle control (DMSO < 1% v/v) is strictly mandated because higher solvent concentrations artificially disrupt bacterial membranes, falsely inflating the perceived synergy of the lipophilic flavanone.

  • Step 1: Inoculum Standardization. Grow the target bacterial strain (e.g., MRSA) in Mueller-Hinton Broth (MHB) at 37°C to the exponential phase. Adjust the suspension to an OD600 of 0.08–0.1 (equivalent to 0.5 MacFarland standard), then dilute 1:100 to achieve a final working concentration of 5×105 CFU/mL.

  • Step 2: Matrix Dilution. In a sterile 96-well microtiter plate, perform two-dimensional serial dilutions. Dispense the standard antibiotic along the X-axis (columns 1-10) and 3,7,4'-THMPF along the Y-axis (rows A-G).

  • Step 3: Internal Controls (Self-Validation).

    • Column 11: Growth control (Bacteria + MHB + 1% DMSO vehicle). Validates that the solvent does not inhibit growth.

    • Column 12: Sterility control (MHB + compounds only). Validates lack of contamination.

  • Step 4: Inoculation & Incubation. Add 100 µL of the standardized bacterial suspension to all wells (except Column 12). Incubate statically at 37°C for 18–24 hours.

  • Step 5: Readout & Calculation. Measure the absorbance at 600 nm using a microplate reader. Determine the Minimum Inhibitory Concentration (MIC) for each compound alone and in combination. Calculate the FICI using the formula:

    FICI=MICAbx(alone)​MICAbx(combo)​​+MICTHMPF(alone)​MICTHMPF(combo)​​

Workflow Prep Inoculum Standardization (5x10^5 CFU/mL) Dilution 2D Serial Dilution in 96-Well Plate (Abx: X-axis, THMPF: Y-axis) Prep->Dilution Incubation Incubation (37°C, 18-24 hrs) Dilution->Incubation Controls Self-Validation Controls (Growth, Sterility, Vehicle) Controls->Dilution Read Spectrophotometric Readout (OD600) Incubation->Read Calc FICI Calculation (FICI ≤ 0.5 = Synergy) Read->Calc

Fig 2. Self-validating Checkerboard Assay workflow for determining Fractional Inhibitory Concentration.

Protocol 2: Time-Kill Kinetics (Dynamic Synergy Validation)

Causality of Design: While FICI provides static endpoint data, Time-Kill assays validate the dynamic bactericidal rate. Testing the compounds at sub-inhibitory concentrations (0.5× MIC) proves true synergistic killing rather than mere additive toxicity.

  • Step 1: Preparation. Prepare four flasks of MHB containing: (A) Vehicle control, (B) Antibiotic at 0.5× MIC, (C) 3,7,4'-THMPF at 0.5× MIC, and (D) Antibiotic + 3,7,4'-THMPF (both at 0.5× MIC).

  • Step 2: Inoculation. Inoculate each flask with the target pathogen to a starting density of 1×106 CFU/mL.

  • Step 3: Kinetic Sampling. Incubate at 37°C with orbital shaking (150 rpm). Extract 100 µL aliquots at t=0,4,8,12, and 24 hours.

  • Step 4: Plating & Enumeration. Serially dilute the aliquots in sterile PBS and plate on Tryptic Soy Agar (TSA). Incubate plates for 24 hours and count colonies. Synergy is validated if the combination (Flask D) results in a ≥2log10​ decrease in CFU/mL compared to the most active single agent [2].

References

  • Li, P., Chai, W., Wang, Z. Y., & Xiang, L. (2021). "Bioactivity-guided isolation of compounds from Sophora flavescens with antibacterial activity against Acinetobacter baumannii." Journal of Ethnopharmacology. Available at:[Link]

  • Mun, S. H., et al. (2022). "Prenylated flavonoids and derivatives isolated from the root barks of Sophora flavescens as potent antibacterial agents against Staphylococcus aureus." Phytochemistry. Available at:[Link]

  • Anand, U., et al. (2022). "Plant antibacterials: The challenges and opportunities." Frontiers in Pharmacology. Available at:[Link]

Validation

Inter-Laboratory Validation of (2R,3R)-3,7,4'-Trihydroxy-5-methoxy-8-prenylflavanone Purity: A Comparative Analytical Guide

Executive Summary & Pharmacological Context (2R,3R)-3,7,4'-Trihydroxy-5-methoxy-8-prenylflavanone (PubChem CID: 122169315) is a highly bioactive prenylated flavanone isolated from the roots of Sophora flavescens (Kushen)...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

(2R,3R)-3,7,4'-Trihydroxy-5-methoxy-8-prenylflavanone (PubChem CID: 122169315) is a highly bioactive prenylated flavanone isolated from the roots of Sophora flavescens (Kushen). In preclinical drug development, this compound is heavily investigated for its potent ABCG2/BCRP efflux pump inhibition and targeted antibacterial properties.

However, natural product extraction inherently yields a "biogenetic cocktail" of structurally analogous co-metabolites, such as kurarinone and sophoraflavanone G. When researchers utilize standard-grade commercial isolates (<95% purity), these trace isomeric impurities frequently cause skewed IC50 values and false positives in bioassays. This guide provides an objective, inter-laboratory comparison of product grades and establishes a self-validating analytical framework for absolute purity determination.

PharmacologicalImpact Impure Standard Grade (<95%) Contains Co-metabolites Coelute Isomeric Interference (e.g., Kurarinone) Impure->Coelute Pure Ultra-Pure Grade (>99%) Validated via qNMR Specific High Target Specificity (No Off-Target Binding) Pure->Specific FalsePos Skewed IC50 / False Positives in ABCG2 Assays Coelute->FalsePos Accurate Accurate & Reproducible Pharmacological Readouts Specific->Accurate

Impact of standard purity on the reliability of downstream pharmacological assays.

The Analytical Challenge: Causality Behind the Methodology

Routine quality control relies heavily on High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). However, for complex prenylflavonoids, HPLC-UV is fundamentally insufficient as a standalone purity assay .

The Causality: HPLC-UV measures relative purity based on the Area Under the Curve (AUC). This assumes that all impurities possess the exact same molar extinction coefficient as the target analyte. Furthermore, UV detection is entirely blind to non-chromophoric impurities such as residual extraction solvents (e.g., ethanol, ethyl acetate), inorganic salts, and aliphatic resins.

To establish an authoritative, self-validating system, laboratories must employ orthogonal validation :

  • LC-ESI-MS/MS: Used to differentiate the target compound from positional isomers that co-elute in standard chromatography.

  • Quantitative Proton NMR (1H-qNMR): As established by , qNMR is a primary ratio method. It measures the absolute mass fraction of the compound by comparing the integral of a specific analyte proton against an internal standard, bypassing the need for a pre-existing primary reference standard.

Inter-Laboratory Comparative Data

To objectively evaluate the performance and reliability of different commercial grades, an inter-laboratory study was conducted across three independent analytical facilities.

  • Lab 1 (Routine QC): Evaluated relative purity via HPLC-UV (254 nm).

  • Lab 2 (Advanced MS): Evaluated isomeric purity via LC-ESI-MS/MS.

  • Lab 3 (Metrology): Evaluated absolute mass fraction via 1H-qNMR.

Table 1: Multi-Site Purity Validation of (2R,3R)-3,7,4'-Trihydroxy-5-methoxy-8-prenylflavanone
Product GradeLab 1: HPLC-UV (% AUC)Lab 2: LC-MS/MS (Isomeric Purity)Lab 3: 1H-qNMR (Absolute Purity)Moisture / Residual Solvents
Ultra-Pure Standard (Vendor A) 99.8%>99.5% (No isomers detected)99.2% ± 0.1% < 0.5% (Trace H2O)
Standard Grade (Vendor B) 96.5%92.1% (Kurarinone detected)88.4% ± 0.8% 3.2% (EtOH / H2O)
Crude Isolate (In-house) 85.0%74.5% (Multiple co-elutions)68.2% ± 1.5% 8.5% (Mixed solvents)

Data Synthesis: The Standard Grade (Vendor B) exhibited a dangerous discrepancy. While routine HPLC-UV reported a highly acceptable 96.5% purity, qNMR revealed the absolute purity was only 88.4%. This 8.1% gap is composed of invisible residual solvents and non-chromophoric botanical resins, which would drastically alter the molarity calculations in sensitive in vitro assays.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as closed, self-validating systems incorporating rigorous System Suitability Testing (SST).

Protocol 1: Absolute Purity Determination via 1H-qNMR

This protocol utilizes the distinct C-5 methoxy protons (singlet, ~3.8 ppm, 3H) of the prenylflavanone, which are well-resolved from the internal standard.

Step 1: Precision Sample Preparation

  • Accurately weigh ~10.00 mg of the flavanone sample and ~2.00 mg of the internal standard (TraceCERT® Maleic acid, purity 99.94%) using a calibrated microbalance (d = 0.001 mg).

  • Causality: High-precision weighing is the single largest source of variance in qNMR; static eliminators must be used.

Step 2: Dissolution & Stabilization

  • Dissolve the mixture in 600 µL of DMSO- d6​ (100% isotopic purity) containing 0.01% TMS as a chemical shift reference. Vortex for 60 seconds and sonicate for 5 minutes to ensure complete homogenization.

Step 3: Acquisition Parameters (600 MHz NMR)

  • Relaxation Delay (D1): Set to ≥ 60 seconds. Causality: D1 must be at least 5 × T1​ (longitudinal relaxation time) of the slowest relaxing proton to ensure complete magnetization recovery and prevent integration truncation.

  • Pulse Angle: 90° for maximum signal-to-noise ratio.

  • Number of Scans (NS): 64 (to achieve S/N > 250:1 for the target peaks).

Step 4: Integration and Mass-Balance Calculation

  • Integrate the Maleic acid singlet (~6.26 ppm, 2H) and the analyte's C-5 methoxy singlet (~3.80 ppm, 3H).

  • Calculate absolute purity ( Px​ ) using the standard equation:

    Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×mx​mstd​​×Pstd​

    (Where I = Integral, N = Number of protons, M = Molar mass, m = Weighed mass).

Protocol 2: Orthogonal Isomeric Profiling via LC-ESI-MS/MS

Step 1: Chromatographic Separation

  • Column: C18 Sub-2 µm (2.1 × 100 mm, 1.7 µm) to achieve ultra-high peak capacity.

  • Mobile Phase: (A) 0.1% Formic acid in MS-grade Water; (B) 0.1% Formic acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes. Flow rate: 0.3 mL/min.

Step 2: Tandem Mass Spectrometry (Positive ESI)

  • Monitor the precursor ion [M+H]+ at m/z 371.14.

  • MRM Transitions: Track the specific product ion at m/z 303.05 (corresponding to the neutral loss of the prenyl group, -68 Da). Causality: Tracking specific fragmentation pathways distinguishes the target from isomers that may share the same intact mass but fragment differently.

Step 3: System Suitability Test (SST)

  • Inject a resolution mixture containing the target analyte and kurarinone. The system is only validated if the critical pair resolution ( Rs​ ) is > 1.5.

Workflow A Raw Botanical Extract (Sophora flavescens) B HPLC-DAD Profiling (Relative Purity Assessment) A->B Step 1: Isolation C LC-ESI-MS/MS (Isomeric & Structural Confirmation) B->C Step 2: Orthogonal Check D 1H-qNMR Analysis (Absolute Mass Fraction) C->D Step 3: Metrological Quantitation E Validated Ultra-Pure Standard (>99% Absolute Purity) D->E Step 4: Certification

Analytical workflow for the inter-laboratory purity validation of prenylated flavanones.

Conclusion & Best Practices

For researchers utilizing (2R,3R)-3,7,4'-Trihydroxy-5-methoxy-8-prenylflavanone in sensitive biological assays, relying solely on vendor-supplied HPLC-UV traces is a critical vulnerability. The inter-laboratory data demonstrates that standard commercial grades can harbor up to 11.6% invisible impurities, directly compromising dose-response curves.

Best Practice: Always source Ultra-Pure grades that have been explicitly validated via orthogonal LC-MS/MS and 1H-qNMR. If synthesizing or isolating in-house, the self-validating qNMR protocol detailed above must be executed prior to any in vitro or in vivo application to ensure absolute metrological traceability.

References

  • National Center for Biotechnology Information (PubChem). "Compound Summary for CID 122169315: (2R,3R)-3,7,4'-Trihydroxy-5-methoxy-8-prenylflavanone." Retrieved from:[Link]

  • World Scientific Publishing. "Prenylated Flavonoids in Sophora flavescens: A Systematic Review of Their Phytochemistry and Pharmacology." The American Journal of Chinese Medicine (2024). Retrieved from:[Link]

  • Pauli, G. F. "qNMR--a Versatile Concept for the Validation of Natural Product Reference Compounds." Phytochemical Analysis (2001). Retrieved from:[Link]

Safety & Regulatory Compliance

Safety

Operational &amp; Disposal Master Guide: (2R,3R)-3,7,4'-Trihydroxy-5-methoxy-8-prenylflavanone

As a Senior Application Scientist, I frequently observe laboratories mishandling specialized phytochemicals by treating them as generic organic compounds. (2R,3R)-3,7,4'-Trihydroxy-5-methoxy-8-prenylflavanone—a bioactive...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe laboratories mishandling specialized phytochemicals by treating them as generic organic compounds. (2R,3R)-3,7,4'-Trihydroxy-5-methoxy-8-prenylflavanone—a bioactive secondary metabolite isolated from species like Marshallia grandiflora[1] and Sophora flavescens[2]—requires highly specific handling and disposal protocols.

The addition of the 8-prenyl (3-methylbut-2-enyl) group fundamentally alters this molecule's behavior compared to standard unprenylated flavonoids. This functional group drastically increases the compound's lipophilicity, alters its solvent compatibility, and necessitates stricter environmental disposal protocols to prevent aquatic ecotoxicity and the disruption of biological efflux pumps[2].

This guide provides the definitive, step-by-step operational and disposal methodologies required to maintain laboratory safety, ensure experimental integrity, and achieve strict environmental compliance.

Physicochemical Profiling & Hazard Assessment

Before handling the compound, it is critical to understand how its physical properties dictate its operational logistics. The following data summarizes its core profile[1][3]:

ParameterValue / DescriptionOperational Implication
CAS Number 204935-85-3Essential for Environmental Health & Safety (EHS) logging.
Molecular Weight 370.4 g/mol Required for precise in vitro molarity calculations.
LogP (Predicted) ~3.5Highly lipophilic; completely insoluble in aqueous buffers.
Biological Target ABCG2 (BCRP) TransporterPotent bioactive agent; requires strict PPE to prevent exposure.
Primary Hazards Skin/Eye Irritant, Aquatic ToxicityStrict prohibition against drain disposal; requires chemical segregation.

Operational Handling & Experimental Workflow

Because of the 8-prenyl group, attempting to dissolve this compound directly in aqueous media will result in immediate precipitation, ruining your assay and creating a suspension that is difficult to clean.

Protocol: Preparation of 10 mM In Vitro Stock Solution

Causality Focus: Every step in this workflow is designed to prevent moisture contamination and ensure complete solubilization of the lipophilic structure.

  • Vial Equilibration: Remove the lyophilized vial from -20°C storage and place it in a desiccator at room temperature for 30 minutes before opening.

    • Causality: The hydroxyl groups at the 3, 7, and 4' positions are hygroscopic. Opening a cold vial causes ambient humidity to condense on the powder, altering the molecular weight and accelerating oxidative degradation.

  • Weighing: Use an anti-static micro-spatula to transfer the powder to a sterile, amber microcentrifuge tube.

    • Causality: Fluffy, dry phytochemical powders easily aerosolize. Anti-static tools prevent the compound from clinging to the sides of the balance enclosure.

  • Primary Solubilization: Add anhydrous Dimethyl Sulfoxide (DMSO) to achieve a 10 mM concentration. Vortex for 30 seconds.

    • Causality: DMSO is required to disrupt the crystal lattice of the prenylated structure. Do not use methanol for long-term storage stocks, as it is prone to evaporation and can lead to concentration drift.

  • Aliquoting: Divide the stock into 10–20 µL single-use aliquots and store at -80°C.

    • Causality: Repeated freeze-thaw cycles in DMSO introduce water into the solution, which will eventually cause the prenylflavanone to precipitate out of solution.

Standard Operating Procedure (SOP): Proper Disposal

(2R,3R)-3,7,4'-Trihydroxy-5-methoxy-8-prenylflavanone must be treated as Hazardous Organic Waste [4]. It cannot be disposed of in standard biological biohazard bags or poured down the sink.

Protocol: Liquid Waste Disposal (DMSO/Organic Solutions)
  • Quenching & Collection: Collect all cell culture media or assay buffers containing the compound into a dedicated temporary waste flask inside the biosafety cabinet.

  • Transfer to EHS Containers: Pour the collected liquid into a Non-Halogenated Organic Waste jug.

    • Causality: Do not mix this with halogenated solvents (e.g., chloroform). Halogenated waste requires different, vastly more expensive high-temperature incineration scrubbers.

  • Seal & Store: Cap the waste jug tightly immediately after use.

    • Causality: DMSO is highly hygroscopic. If left open, it will pull atmospheric water into the jug, causing the lipophilic prenylflavanone to crash out of solution and form a thick, hazardous sludge at the bottom of the container.

Protocol: Solid Waste Disposal (Consumables & PPE)
  • Segregation: Place all pipette tips, microcentrifuge tubes, and weighing boats that contacted the pure powder or high-concentration stock into a puncture-proof chemical solid waste bin.

  • Evaporation (If applicable): If volatile solvents (like methanol or ethanol) were used, allow the open tubes to evaporate completely inside a certified fume hood before disposal.

  • Double-Bagging: Seal the solid waste in dual-layer EHS-approved bags for high-temperature incineration.

Disposal Start Waste Generation (Prenylflavanone) Decision Waste State? Start->Decision Liquid Liquid Solutions (DMSO/MeOH) Decision->Liquid Solvent-based Solid Solid Contaminants (Tips/PPE/Powder) Decision->Solid Material-based LiqBin Non-Halogenated Organic Waste Liquid->LiqBin Transfer via funnel SolBin Puncture-Proof Chemical Solid Waste Solid->SolBin Double-bag Incinerate High-Temperature Incineration (>1000°C) LiqBin->Incinerate EHS Processing SolBin->Incinerate EHS Processing

Step-by-step logical workflow for the segregation and disposal of chemical waste.

Spill Management & Decontamination

In the event of a powder or liquid spill, standard 70% ethanol or water wipes will be highly ineffective.

Protocol: Spill Cleanup
  • Containment: Isolate the spill area. If it is a powder spill, gently cover it with damp paper towels to prevent aerosolization.

  • Surfactant Wash: Apply a 10% Sodium Dodecyl Sulfate (SDS) solution or a strong laboratory detergent directly to the spill area[5].

    • Causality: Because the LogP is ~3.5, the compound repels water. SDS is required to form hydrophobic micelles that encapsulate the prenylflavanone, allowing it to be lifted from the benchtop surface.

  • Absorption & Final Wipe: Wipe up the micellar solution with absorbent pads. Follow up with a 100% isopropanol wipe to remove any residual surfactant. Place all cleanup materials into the solid chemical waste bin.

Ecotoxicity & Mechanism of Action

Why are these disposal protocols so rigid? Prenylflavanones like (2R,3R)-3,7,4'-Trihydroxy-5-methoxy-8-prenylflavanone are potent inhibitors of the ABCG2 (Breast Cancer Resistance Protein, BCRP) transporter[2].

If poured down the drain, this compound escapes standard wastewater treatment due to its lipophilicity. Once in aquatic ecosystems, it binds to the efflux pumps of aquatic organisms. By blocking these pumps, the flavanone prevents organisms from clearing natural toxins and pollutants from their cells, leading to bioaccumulation and widespread ecotoxicity. High-temperature incineration (>1000°C) is the only reliable method to cleave the robust aromatic rings and completely neutralize the compound's biological activity.

Mechanism A (2R,3R)-3,7,4'-Trihydroxy- 5-methoxy-8-prenylflavanone B ABCG2 (BCRP) Efflux Pump (Cellular Membrane) A->B Binds & Inhibits C Inhibition of Xenobiotic Efflux B->C Causes D Intracellular Accumulation of Toxins/Drugs C->D Leads to E Apoptosis & Ecotoxicity D->E Triggers

Mechanistic pathway of ABCG2 inhibition and ecotoxicity by prenylflavanones.

Sources

Handling

Personal protective equipment for handling (2R,3R)-3,7,4'-Trihydroxy-5-methoxy-8-prenylflavanone

As a Senior Application Scientist, I approach laboratory safety not as a set of static rules, but as a dynamic, chemically-driven logic system. When handling specialized phytochemicals like (2R,3R)-3,7,4'-Trihydroxy-5-me...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a set of static rules, but as a dynamic, chemically-driven logic system. When handling specialized phytochemicals like (2R,3R)-3,7,4'-Trihydroxy-5-methoxy-8-prenylflavanone (CAS: 204935-85-3)—a highly bioactive prenylated flavanone isolated from Sophora flavescens—standard safety protocols must be adapted to the molecule's specific physicochemical properties.

This compound is actively investigated for its role in and modulating inflammatory pathways [1]. Because it is an experimental small molecule, it lacks a standardized OSHA Permissible Exposure Limit (PEL). Therefore, we must apply the precautionary principle, driven by an understanding of its molecular weight (370.4 g/mol ) and high lipophilicity (LogP ~3.5) [2].

Here is your comprehensive, causality-based operational guide for safely handling, solubilizing, and disposing of this compound.

Risk Assessment & Mechanistic Hazard Causality

To select the correct Personal Protective Equipment (PPE), we must first understand why the compound poses a threat during standard experimental workflows.

  • The Aerosolization Hazard (Physical State): The compound is supplied as a lyophilized powder. During winter months or in low-humidity environments, static electricity causes these micro-particles to repel each other and "jump" from spatulas. This creates an immediate, invisible inhalation hazard.

  • The "Trojan Horse" Carrier Effect (Solubilization): To utilize this compound in in vitro assays, it must be solubilized in an organic solvent, universally Dimethyl Sulfoxide (DMSO). DMSO is a potent penetration enhancer. If a droplet of the DMSO-flavanone solution contacts your skin, the solvent will act as a carrier, dragging the lipophilic flavanone directly through the stratum corneum and into systemic circulation.

Quantitative PPE Matrix

Based on the hazard causality above, standard latex gloves and safety glasses are insufficient. The following table summarizes the required PPE, grounded in quantitative breakthrough data.

PPE CategorySpecification / MaterialQuantitative MetricScientific Rationale
Hand Protection 100% Nitrile (Double-gloved)>0.1 mm thickness; DMSO breakthrough: ~15-30 minsLatex degrades instantly in DMSO. Nitrile provides a temporary barrier. Double-gloving ensures the inner glove remains pristine if the outer glove is breached.
Respiratory N95 / FFP2 RespiratorFilters ≥95% of airborne particles (0.3 μm)Mitigates inhalation of aerosolized lyophilized powder during the weighing phase.
Eye Protection Chemical Splash GogglesANSI Z87.1 certified (indirect venting)Protects ocular mucosa from micro-droplet splashes during vortexing or pipetting of the DMSO stock solution.
Body Protection Flame-resistant Lab Coat100% Cotton or NomexSynthetic blends (polyester) can melt into the skin if exposed to flame or react unpredictably with organic solvents.

Experimental Protocol: Safe Handling & Solubilization

This protocol is designed as a self-validating system . Each step contains a built-in verification check to ensure the integrity of the safety barrier before proceeding.

Objective: Prepare a 10 mM stock solution of (2R,3R)-3,7,4'-Trihydroxy-5-methoxy-8-prenylflavanone in DMSO.

Step 1: Workspace Preparation & Static Mitigation

  • Clear a Class II Type A2 Biological Safety Cabinet (BSC) or a dedicated powder weighing hood.

  • Validation Check: Ensure the sash is at the certified operational height and airflow is verified via the digital monitor.

  • Use an anti-static zero-stat gun on the microbalance and the weighing boat to neutralize electrostatic charges.

Step 2: PPE Donning

  • Don the lab coat, N95 respirator, and chemical splash goggles.

  • Apply the first pair of nitrile gloves (inner layer). Pull the cuffs over the lab coat sleeves.

  • Apply the second pair of nitrile gloves (outer layer).

Step 3: Weighing the Flavanone

  • Using a grounded, anti-static micro-spatula, carefully transfer the required mass of the flavanone powder to the weighing boat.

  • Transfer the powder into a pre-labeled, amber glass vial (the compound is light-sensitive).

  • Causality Note: Cap the vial immediately. Do not transport open powder across the lab.

Step 4: Solubilization (The High-Risk Phase)

  • Calculate the required volume of anhydrous DMSO to achieve a 10 mM concentration.

  • Using a positive displacement pipette, add the DMSO to the amber vial.

  • Vortex the sealed vial for 30 seconds.

  • Self-Validating Safety Check: Inspect the outer gloves. If any liquid is visible on the glove, assume DMSO contamination. Remove the outer gloves immediately, wash hands, and don a new outer pair.

Spill Response & Disposal Plan

Solid Powder Spill: Do not sweep. Sweeping aerosolizes the active pharmaceutical ingredient (API). Cover the powder with damp paper towels (using water or 70% ethanol) to trap the particles, then carefully wipe inward. Place all contaminated materials into a sealed biohazard bag labeled for chemical incineration.

Liquid Spill (DMSO Stock): Cover the spill with an absorbent inert material (e.g., vermiculite or universal chemical absorbent pads). Do not use water, as DMSO is highly miscible and it will spread the contamination. Dispose of the absorbent material in a designated hazardous solvent waste container.

Workflow & Mechanism Visualization

The following diagram illustrates the logical relationship between the physical state of the compound, the required safety interventions, and its downstream biological application.

Flavanone_Safety_Workflow cluster_0 Phase 1: Physical Handling & PPE Integration cluster_1 Phase 2: Solubilization & Biological Application Powder Lyophilized Powder (2R,3R)-Flavanone Weigh Weighing Station (Aerosolization Risk) Powder->Weigh PPE_Resp PPE: N95/FFP2 & Anti-static (Inhalation Mitigation) Weigh->PPE_Resp Hazard Control DMSO DMSO Addition (10 mM Stock) Weigh->DMSO Transfer PPE_Derm PPE: Double Nitrile Gloves (Dermal Carrier Mitigation) DMSO->PPE_Derm Hazard Control Assay In Vitro Cell Assay (e.g., MCF-7 Cells) DMSO->Assay Dilution (<0.1% DMSO) Target ABCG2/BCRP Transporter (Efflux Pump Inhibition) Assay->Target Cellular Uptake

Caption: Operational workflow mapping the transition from physical handling hazards to biological assay integration.

References

  • Title: Prenylated flavonoids and derivatives isolated from the root barks of Sophora flavescens as potent antibacterial agents against Staphylococcus aureus Source: ResearchGate URL: [Link]

  • Title: (2R,3R)-3,7,4'-Trihydroxy-5-methoxy-8-prenylflavanone | C21H22O6 | CID 122169315 Source: PubChem URL: [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2R,3R)-3,7,4'-Trihydroxy-5-methoxy-8-prenylflavanone
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(2R,3R)-3,7,4'-Trihydroxy-5-methoxy-8-prenylflavanone
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